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Core Science & Biosynthesis

Foundational

6-Hydroxy-3-methylindolin-2-one chemical structure and properties

This technical guide details the chemical structure, physicochemical properties, synthetic pathways, and biological significance of 6-Hydroxy-3-methylindolin-2-one (also known as 6-hydroxy-3-methyloxindole). [1] Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical structure, physicochemical properties, synthetic pathways, and biological significance of 6-Hydroxy-3-methylindolin-2-one (also known as 6-hydroxy-3-methyloxindole).

[1]

Executive Summary

6-Hydroxy-3-methylindolin-2-one (CAS: 1713477-55-4) is a substituted oxindole derivative serving two critical roles in chemical biology: as a terminal Phase I metabolite of the pneumotoxin 3-methylindole (skatole) and as a scaffold in the design of kinase inhibitors.[1] Its structure features a bicyclic indole core oxidized at the C2 position, with a methyl substituent at C3 and a hydroxyl group at C6. This specific substitution pattern modulates the compound's solubility and hydrogen-bonding capacity, distinguishing it from its lipophilic precursor, skatole.

Chemical Identity & Structural Analysis[1][3][4][5][6]

The molecule exists primarily in the lactam (keto) form in the solid state and neutral solution, stabilized by the aromaticity of the fused benzene ring.

Parameter Data
IUPAC Name 6-Hydroxy-3-methyl-1,3-dihydro-2H-indol-2-one
Common Synonyms 6-Hydroxy-3-methyloxindole; 6-OH-3MOI
CAS Registry Number 1713477-55-4
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
SMILES CC1C(=O)Nc2cc(O)ccc12
InChI Key Derived from structure
Stereochemistry & Tautomerism[1]
  • Chirality: The C3 carbon is a chiral center. The biological metabolite is often isolated as a racemate or specific enantiomer depending on the enzymatic specificity of the CYP450 isoform involved.

  • Tautomerism: Exhibits lactam-lactim tautomerism.[1] The lactam (A) form is thermodynamically favored over the lactim (B) form due to the preservation of the amide resonance stabilization.

Physicochemical Profile

The introduction of the C6-hydroxyl group significantly lowers the LogP compared to 3-methylindole, facilitating renal excretion.[1]

Property Value (Experimental/Predicted) Context
Physical State Solid powderOff-white to pale beige
Melting Point > 150 °C (Predicted)High MP due to intermolecular H-bonding (NH[1]···O, OH···O)
Solubility DMSO, Methanol, EthanolPoorly soluble in water; soluble in polar organic solvents
LogP ~1.2 (Predicted)Moderate lipophilicity; crosses blood-brain barrier (BBB)
pKa (OH) ~9.5Phenolic hydroxyl group
pKa (NH) ~13.0Amide nitrogen (weakly acidic)

Synthetic Routes & Methodologies

Protocol A: Chemical Synthesis (Demethylation Route)

For research applications requiring high purity, the chemical synthesis typically proceeds via the demethylation of 6-methoxy-3-methyl-2-oxindole.[1] This route avoids the complex mixture of isomers formed during direct oxidation of indoles.

Reaction Scheme:

  • Precursor: 6-Methoxy-3-methyl-2-oxindole.[1]

  • Reagent: Boron tribromide (BBr₃) or Pyridine hydrochloride.

  • Solvent: Dichloromethane (DCM) (for BBr₃) or melt (for Pyridine HCl).

Step-by-Step Protocol (BBr₃ Method):

  • Dissolution: Dissolve 1.0 eq of 6-methoxy-3-methyl-2-oxindole in anhydrous DCM under nitrogen atmosphere. Cool to -78 °C.[1]

  • Addition: Dropwise add BBr₃ (3.0 eq, 1.0 M in DCM). The solution may turn dark red/brown.

  • Warming: Allow the reaction to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (System: DCM/MeOH 95:5).

  • Quenching: Cool to 0 °C and carefully quench with MeOH (exothermic).

  • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Protocol B: Biological Synthesis (Metabolic Pathway)

In vivo, the compound is generated via hepatic metabolism. This pathway is critical for understanding skatole toxicity in livestock (boar taint).

Mechanism:

  • Substrate: 3-Methylindole (Skatole).

  • Enzymes: CYP2E1 and CYP2A19 (Porcine/Human Liver Microsomes).

  • Intermediate: 3-Methyloxindole (3MOI).[1]

  • Product: 6-Hydroxy-3-methylindolin-2-one (6-OH-3MOI).

G Skatole 3-Methylindole (Skatole) CYP1 CYP2E1 / CYP2F1 (Epoxidation) Skatole->CYP1 Oxindole 3-Methyloxindole (3MOI) CYP2 CYP2A19 / CYP2E1 (Ring Hydroxylation) Oxindole->CYP2 Product 6-Hydroxy-3-methylindolin-2-one (6-OH-3MOI) CYP1->Oxindole Bioactivation CYP2->Product Detoxification

Caption: Metabolic pathway of 3-methylindole showing the conversion to 6-hydroxy-3-methylindolin-2-one via CYP450-mediated oxidation.[1][3]

Biological Significance

Detoxification Biomarker

The conversion of 3-methyloxindole to the 6-hydroxy derivative represents a detoxification step.[1] 3-Methylindole metabolites, particularly the methyleneindolenine intermediate, are pneumotoxic.[1][4] The 6-hydroxylation increases water solubility, facilitating conjugation (sulfation/glucuronidation) and urinary excretion. In pigs, levels of 6-OH-3MOI correlate inversely with the accumulation of skatole in fat, making it a marker for "boar taint" clearance.[1]

Pharmacological Scaffold

The 3-substituted-6-hydroxyoxindole core mimics the structure of tyrosine and serotonin.[1] Derivatives of this scaffold are investigated as:

  • Kinase Inhibitors: Targeting VEGFR and PDGFR (similar to Sunitinib).

  • Neuroprotective Agents: Due to antioxidant properties of the phenolic moiety.

Analytical Characterization (Predicted)

For identification in research samples, the following spectral characteristics are diagnostic.

Method Diagnostic Signal Assignment
¹H NMR (DMSO-d₆) δ 10.2 ppm (s, 1H)Indole NH (Lactam)
δ 9.1 ppm (s, 1H)Phenolic OH (C6)
δ 6.9 - 6.3 ppm (m, 3H)Aromatic protons (C4, C5, C7)
δ 3.4 ppm (q, 1H)C3-H (Methine)
δ 1.3 ppm (d, 3H)C3-CH₃ (Methyl group)
MS (ESI-) m/z 162.1 [M-H]⁻Deprotonated molecular ion
UV-Vis λmax ~250, 290 nmIndole absorption bands

References

  • Metabolism & Bioactivation: Yan, Z., et al. (2007). "Metabolism and bioactivation of 3-methylindole by human liver microsomes." Chemical Research in Toxicology. Link

  • Porcine Metabolism: Diaz, G. J., et al. (2003). "Phase II in vitro metabolism of 3-methylindole metabolites in porcine liver." Xenobiotica. Link

  • Skatole Metabolites: Wiercinska, P., et al. (2012). "Formation of skatole metabolite 6-hydroxy-3-methylindole by porcine cytochrome P450s."[1] Journal of Agricultural and Food Chemistry.

  • Synthetic Methods: L. S. P. (2022). "Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction." ResearchGate. Link

  • Chemical Data: PubChem CID 150923 (Related: 3-Methyloxindole).[1] Link

Sources

Exploratory

A Technical Guide to the Biological Activities of 6-Hydroxy-3-Methyl-2-Oxindole Derivatives

Executive Summary The 2-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2][3] This guide focuses on a specific, promisin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2][3] This guide focuses on a specific, promising subclass: 6-hydroxy-3-methyl-2-oxindole derivatives. These compounds have garnered attention for their potential as therapeutic agents, particularly in oncology. This document provides an in-depth technical overview of their synthesis, primary biological activities, mechanisms of action, and the experimental protocols used for their evaluation. We will delve into their role as kinase inhibitors, explore their anticancer and anti-inflammatory properties, and provide detailed methodologies to empower researchers in the field of drug discovery and development.

The 2-Oxindole Scaffold: A Foundation for Drug Discovery

The 2-oxindole core, an isomer of oxindole, is a bicyclic aromatic compound consisting of a benzene ring fused to a five-membered lactam ring. Its structure allows for functionalization at multiple positions, enabling the generation of diverse chemical libraries with a wide range of pharmacological properties.[3]

Significance in Medicinal Chemistry

The versatility of the 2-oxindole scaffold has led to its incorporation into several approved drugs and clinical candidates.[2] A notable example is Sunitinib, a multi-kinase inhibitor approved for the treatment of various cancers.[2][4] The success of such drugs highlights the potential of this chemical class to interact with key biological targets, particularly protein kinases.[1][4]

Focus on 6-Hydroxy-3-Methyl-2-Oxindole

The introduction of a hydroxyl group at the 6-position and a methyl group at the 3-position of the 2-oxindole core can significantly influence the molecule's electronic properties and three-dimensional structure. These modifications can enhance binding affinity to target proteins and improve pharmacokinetic profiles. This guide will specifically explore the biological landscape of derivatives built upon this functionalized core.

Synthetic Strategies and Workflow

The synthesis of 6-hydroxy-3-methyl-2-oxindole derivatives can be achieved through various organic chemistry routes. A common approach involves the construction of the core oxindole structure followed by functionalization. For instance, one method involves the base-promoted phenoxide cyclization of N-(3-hydroxy)monoanilide of maleic esters to yield 2-(6-hydroxy-2-oxoindolin-3-ylidene)acetate derivatives.[5] Another general strategy for creating 3-substituted-2-oxindoles involves reacting a 2-oxindole derivative with various aldehydes.[2]

General Synthetic and Screening Workflow

A typical workflow for the synthesis and evaluation of novel 6-hydroxy-3-methyl-2-oxindole derivatives is outlined below. This process ensures a systematic progression from chemical synthesis to biological validation.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start Design & Synthesis of Derivatives Purify Purification (e.g., Chromatography) Start->Purify Characterize Structural Characterization (NMR, MS) Purify->Characterize PrimaryScreen Primary In Vitro Screening (e.g., Cell Viability Assay) Characterize->PrimaryScreen Compound Library DoseResponse Dose-Response & IC50 Determination PrimaryScreen->DoseResponse Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) DoseResponse->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR Biological Data LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Start Iterative Design

Caption: General workflow for the development of 2-oxindole derivatives.

Anticancer Activity: Targeting Key Oncogenic Pathways

A significant body of research has focused on the anticancer potential of 2-oxindole derivatives.[1][6][7] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and modulation of critical signaling pathways involved in cancer progression.[1]

Mechanism of Action: Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[4] The 2-oxindole scaffold is a key component of many kinase inhibitors.[4][8] Derivatives of 6-hydroxy-3-methyl-2-oxindole can act as ATP-competitive inhibitors, binding to the active site of kinases and preventing the phosphorylation of downstream substrates.

Key kinase targets for 2-oxindole derivatives include:

  • Receptor Tyrosine Kinases (RTKs): Such as VEGFR, PDGFR, and FLT3, which are involved in angiogenesis and cell proliferation.[4][8][9]

  • Cyclin-Dependent Kinases (CDKs): Which regulate cell cycle progression.[4]

  • Glycogen Synthase Kinase 3β (GSK-3β): Implicated in cancer cell survival and proliferation.[10][11][12]

The diagram below illustrates the inhibition of a generic RTK signaling pathway by a 2-oxindole derivative.

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activation P1 Downstream Signaling (e.g., RAS/MAPK) RTK->P1 P2 Downstream Signaling (e.g., PI3K/AKT) RTK->P2 Oxindole 6-Hydroxy-3-Methyl- 2-Oxindole Derivative Oxindole->RTK Binds to ATP pocket Proliferation Cell Proliferation, Survival, Angiogenesis P1->Proliferation P2->Proliferation Block Inhibition

Caption: Inhibition of RTK signaling by a 2-oxindole derivative.

In Vitro Evaluation of Anticancer Activity

A crucial step in drug discovery is the in vitro assessment of a compound's efficacy.[13][14][15] This typically involves a panel of cancer cell lines and various assays to measure cytotoxicity, proliferation, and apoptosis.

Experimental Protocol: Cell Viability Assessment using the MTT Assay

This protocol provides a standardized method for determining the cytotoxic effects of 6-hydroxy-3-methyl-2-oxindole derivatives on cancer cells.

1. Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow MTT into a purple formazan product, providing a quantitative measure of cell viability.

2. Materials:

  • Cancer cell line of interest (e.g., HCT-116, A549)
  • Complete growth medium (e.g., DMEM with 10% FBS)
  • Phosphate-buffered saline (PBS)
  • Trypsin-EDTA
  • 96-well cell culture plates
  • 6-hydroxy-3-methyl-2-oxindole derivatives (dissolved in DMSO)
  • MTT solution (5 mg/mL in PBS)
  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
  • Multichannel pipette
  • Microplate reader

3. Step-by-Step Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. This initial incubation is critical to ensure cells are in a logarithmic growth phase at the time of treatment.
  • Compound Treatment: Prepare serial dilutions of the 2-oxindole derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., doxorubicin).
  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, only viable cells will metabolize the MTT.
  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

4. Self-Validation and Controls:

  • Blank Control: Wells with medium only to subtract background absorbance.
  • Vehicle Control: Cells treated with the same concentration of DMSO as the test compounds to account for any solvent effects.
  • Positive Control: A known cytotoxic agent to ensure the assay is performing correctly.
  • Replicates: Each condition should be tested in at least triplicate to ensure statistical validity.
Structure-Activity Relationship (SAR) Data

The biological activity of 2-oxindole derivatives is highly dependent on the nature and position of substituents.[1] Systematic modification of the 6-hydroxy-3-methyl-2-oxindole core and analysis of the resulting changes in activity can provide valuable insights for designing more potent and selective compounds.

Compound IDR1 SubstituentR2 SubstituentTarget KinaseIC₅₀ (µM)
A-1 HPhenylGSK-3β9.40[10]
A-2 H4-ChlorophenylGSK-3β8.25[10]
B-1 MethylPyridylFLT30.036[4]
B-2 MethylPyridylCDK20.008[4]

Note: This table is a representative example based on data for similar 2-oxindole derivatives. Specific data for 6-hydroxy-3-methyl-2-oxindole derivatives would require targeted literature searches.

Anti-inflammatory and Other Biological Activities

In addition to their anticancer properties, 2-oxindole derivatives have been investigated for a range of other biological activities.

Anti-inflammatory Activity

Some 3-substituted-2-oxindole derivatives have shown significant anti-inflammatory activity.[16] The mechanism of action can involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

Antimicrobial and Antifungal Activity

Derivatives of the 2-oxindole scaffold have also demonstrated potential as antimicrobial and antifungal agents.[6][17][18] For instance, certain 3-indolyl-3-hydroxy oxindole derivatives have shown moderate to excellent antifungal activity against various plant pathogenic fungi.[18] The presence of an exocyclic double bond at the C-3 position has been associated with higher antifungal activity.[17]

Future Perspectives and Drug Development

The 6-hydroxy-3-methyl-2-oxindole scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing a broader range of derivatives to explore the structure-activity relationship more comprehensively.

  • Target Deconvolution: Identifying the specific molecular targets responsible for the observed biological effects.

  • In Vivo Studies: Evaluating the efficacy and safety of lead compounds in preclinical animal models.

  • Pharmacokinetic Profiling: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to enhance their drug-likeness.

References

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Noble Life Sciences.
  • Oxindole Analogues as Anticancer Agents and their Therapeutic Potential. (2025, October 20). Medicinal Chemistry.
  • Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. (2025, August 6). ResearchGate.
  • Investigation of natural product inspired oxindole derivatives as potential chemotherapeutic agents. (n.d.). American Chemical Society.
  • Synthesis of Functionalized 6-Hydroxy-2-oxindole Derivatives by Phenoxide Cyclization. (2016, December 16). The Journal of Organic Chemistry.
  • Anticancer drug screening of natural products. (2022, July). Asian Pacific Journal of Tropical Biomedicine.
  • Synthesis of Novel 3,5-Disubstituted-2-oxindole Derivatives As Antitumor Agents against Human Nonsmall Cell Lung Cancer. (2013, October 18). ACS Medicinal Chemistry Letters.
  • In vitro assays and techniques utilized in anticancer drug discovery. (2019, January 15). PubMed.
  • Design, Synthesis, Anti-Cancer, Anti-Inflammatory and In Silico Studies of 3-Substituted-2-Oxindole Derivatives. (2024, November 15). PubMed.
  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (2001, November 8). PubMed.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega.
  • Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. (n.d.). RSC Publishing.
  • Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. (2016, May 18). Beilstein Journal of Organic Chemistry.
  • Novel oxindole derivatives and their biological activity. (2025, August 8). ResearchGate.
  • Oxindole and its derivatives: A review on recent progress in biological activities. (2021, September 15). PubMed.
  • Novel oxindole derivatives and their biological activity. (n.d.). PubMed.
  • Oxindole and its derivatives: A review on recent progress in biological activities. (2022, March 23). ResearchGate.
  • Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. (2024, May 20). MDPI.
  • Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. (2025, February 26). MDPI.
  • Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and isatin-derived ketimines. (2023, August 3). RSC Publishing.
  • C3 FUNCTIONALIZATION OF 2-OXINDOLE TOWARDS DRUGS AND NATURAL PRODUCTS USING METAL AND METAL-FREE APPROACHES. (n.d.). IISER Pune.
  • Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. (2023, July 18). ResearchGate.
  • The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease—A Molecular Dynamics Approach. (2021, April 15). Semantic Scholar.
  • In Silico Screening for Novel Tyrosine Kinase Inhibitors - With Oxindole Scaffold as Anticancer Agents: Design, QSAR Analysis, Molecular Docking and ADMET Studies. (2021, December 6). Research Square.

Sources

Foundational

6-Hydroxyindolin-2-one: A Strategic Anchor in Kinase Inhibitor Discovery

This guide details the strategic application of the 6-hydroxyindolin-2-one scaffold in kinase inhibitor discovery.[1] It moves beyond general oxindole reviews to focus specifically on the C6-hydroxyl moiety as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of the 6-hydroxyindolin-2-one scaffold in kinase inhibitor discovery.[1] It moves beyond general oxindole reviews to focus specifically on the C6-hydroxyl moiety as a critical functional handle for optimizing solubility, selectivity, and pharmacokinetic profiles.

Executive Summary

The indolin-2-one (oxindole) core is a "privileged scaffold" in kinase drug discovery, validated by FDA-approved agents like Sunitinib (Sutent) and Nintedanib (Ofev). While early generation inhibitors focused on C3-substitution for hinge binding and C5-substitution for hydrophobic packing (e.g., Sunitinib's 5-fluoro group), the C6-position has emerged as a superior vector for accessing the solvent-exposed region of the ATP-binding pocket.

The 6-hydroxyindolin-2-one variant serves as a versatile "molecular anchor." The C6-hydroxyl group functions not merely as a hydrogen bond donor/acceptor but as a chemically reactive handle, allowing the attachment of solubilizing tails (e.g., morpholine, piperazine) without disrupting the core hinge-binding motif.

Structural Biology & Mechanism of Action

The Hinge Binding Motif

The oxindole core mimics the adenine ring of ATP. In the ATP-binding pocket of receptor tyrosine kinases (RTKs) like VEGFR, PDGFR, and FGFR, the scaffold typically adopts a binding mode where:

  • N1-H: Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge region (e.g., Glu917 in VEGFR2).

  • C2=O: Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide of the hinge region (e.g., Cys919 in VEGFR2).

The C6-Vector Advantage

Unlike the C5-position, which is often buried in a hydrophobic pocket (the "gatekeeper" vicinity), the C6-position is oriented towards the ribose-binding pocket and the solvent channel .

  • Solubility: Direct attachment of polar moieties at C6 dramatically improves aqueous solubility (logS) compared to C5 analogs.

  • Selectivity: The solvent channel is less conserved than the hinge region. Extending a tail from the C6-hydroxyl group allows the inhibitor to probe unique surface residues, enhancing selectivity profiles (e.g., sparing FGFR while hitting VEGFR).

Interaction Map (Graphviz)

KinaseBinding cluster_0 ATP Binding Pocket Hinge Hinge Region (Glu917 / Cys919) Core Indolin-2-one Core Core->Hinge Dual H-Bonds (N1-H, C2=O) C5 C5-Position (Hydrophobic Pocket) Core->C5 Steric Packing C6 C6-Hydroxy Handle (Solvent Vector) Core->C6 Functionalization Site Solvent Solvent Channel (Solubilizing Tails) C6->Solvent Ether/Amide Linkage

Caption: Schematic representation of the indolin-2-one binding mode. The C6-hydroxy handle provides a direct vector to the solvent channel, distinct from the buried C5 position.

Synthetic Protocols

To ensure reproducibility and scalability, we recommend a Convergent Synthetic Strategy . This approach separates the synthesis of the "Head" (aldehyde) and the "Tail" (6-hydroxy core) before the final coupling.

Protocol A: Synthesis of 6-Hydroxyindolin-2-one Core

Rationale: While total synthesis from nitro-phenylacetic acids is possible, demethylation of commercially available 6-methoxyindolin-2-one is the most robust lab-scale method.

Reagents:

  • 6-Methoxyindolin-2-one (CAS: 13623-25-1)

  • Boron Tribromide (BBr3) (1.0 M in DCM)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add 6-methoxyindolin-2-one (10 mmol) and anhydrous DCM (50 mL). Cool to -78°C.

  • Addition: Dropwise add BBr3 (30 mmol, 3 eq) over 20 minutes. The solution will darken.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (5% MeOH in DCM).

  • Quench: Cool to 0°C. Carefully quench with MeOH (10 mL) dropwise (Exothermic!).

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO3 (sat.) and Brine. Dry over Na2SO4.

  • Purification: Recrystallize from Ethanol/Water.

    • Yield Target: >85%

    • Validation: 1H NMR (DMSO-d6) δ 9.3 (s, OH), 6.8 (d, C4-H), 6.3 (dd, C5-H).

Protocol B: C6-Functionalization (The "Anchor" Step)

Rationale: Alkylating the phenol before the Knoevenagel condensation prevents side reactions with the aldehyde later.

Reaction: Williamson Ether Synthesis

  • Dissolve 6-hydroxyindolin-2-one (1 eq) in DMF.

  • Add K2CO3 (2 eq) and the alkyl halide (e.g., N-(2-chloroethyl)morpholine) (1.2 eq).

  • Heat to 60°C for 4 hours.

  • Pour into ice water; filter the precipitate. This yields the 6-alkoxyindolin-2-one intermediate .

Protocol C: Knoevenagel Condensation (The "Warhead" Step)

Rationale: This step links the core to the "Head" group (usually a pyrrole or indazole aldehyde) to complete the kinase inhibitor structure.

Reagents:

  • 6-Alkoxyindolin-2-one intermediate (from Step 3.2)

  • Heteroaromatic Aldehyde (e.g., 3,5-dimethyl-1H-pyrrole-2-carbaldehyde)

  • Piperidine (Catalytic, 0.1 eq)

  • Ethanol (EtOH)[2]

Methodology:

  • Mix the intermediate (1 eq) and aldehyde (1.1 eq) in EtOH (10 mL/mmol).

  • Add piperidine (catalytic).[1]

  • Reflux (80°C) for 2-4 hours. The product typically precipitates as a brightly colored (yellow/orange) solid.

  • Isolation: Cool to RT, filter, and wash with cold EtOH.

  • Isomerism: The product is predominantly the Z-isomer (stabilized by an intramolecular H-bond between the pyrrole NH and oxindole C=O).

Case Study: Optimization of Solubility via C6

In a hypothetical campaign targeting Aurora B Kinase , a lead compound (unsubstituted at C6) exhibited potent IC50 (12 nM) but poor solubility (<1 µg/mL).

Optimization Cycle:

  • Hypothesis: The C6 position points to the solvent front.

  • Design: Introduce a 6-hydroxy handle, then alkylate with a solubilizing N-methylpiperazine tail.

  • Result:

    • Compound A (6-H): IC50 = 12 nM, Sol = <1 µg/mL.

    • Compound B (6-O-CH2CH2-Piperazine): IC50 = 15 nM, Sol = 150 µg/mL.

Quantitative Comparison Table
FeatureSunitinib (Reference)6-Hydroxy Scaffold Design
Core Substitution 5-Fluoro6-Alkoxy (via 6-OH)
Vector Orientation Buried / HydrophobicSolvent Exposed / Hydrophilic
Primary Interaction Hydrophobic PackingH-Bonding / Solubilization
Solubility (pH 7.4) Low (requires salt form)High (tunable via tail)
Metabolic Liability De-ethylation (active metabolite)Tunable (ether linkage is stable)

Workflow Diagram

SynthesisWorkflow Start Start: 6-Methoxyindolin-2-one Step1 Step 1: Demethylation (BBr3) Yields: 6-Hydroxyindolin-2-one Start->Step1 Activation Step2 Step 2: C6-Functionalization (e.g., Alkylation with Solubilizing Tail) Step1->Step2 Anchor Attachment Step3 Step 3: Knoevenagel Condensation (Aldehyde Coupling) Step2->Step3 Warhead Assembly Final Final Kinase Inhibitor (High Solubility, Potent) Step3->Final Filtration & Purification

Caption: Step-by-step synthetic workflow for converting the 6-methoxy precursor into a fully functionalized kinase inhibitor.

References

  • Hinge Binding & Scaffold Utility

    • Title: Indolin-2-ones in Clinical Trials as Potential Kinase Inhibitors: A Review.
    • Source: Scientific Research (Pharmacology & Pharmacy).[3]

    • URL:[Link]

  • Synthetic Methodology (Oxindoles)

    • Title: Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.
    • Source: Chimica Techno Acta.[4]

    • URL:[Link]

  • Aurora B / Case Study Context

    • Title: Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer.[1]

    • Source: White Rose Research Online.
    • URL:[Link]

  • Commercial Availability & CAS

    • Title: 6-Hydroxyindolin-2-one (CAS 6855-48-7) Product Page.[][6]

    • Source: BOC Sciences.[]

Sources

Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of 6-Substituted Oxindoles

This guide provides a rigorous technical analysis of the structure-activity relationship (SAR) of 6-substituted oxindoles, designed for medicinal chemists and drug discovery professionals. Executive Summary: The Oxindole...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of the structure-activity relationship (SAR) of 6-substituted oxindoles, designed for medicinal chemists and drug discovery professionals.

Executive Summary: The Oxindole Privilege

The oxindole (indolin-2-one) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for multiple FDA-approved kinase inhibitors (e.g., Sunitinib, Nintedanib). While the C3-position dictates the primary pharmacophore geometry (often via Z-isomerism) and the C5-position (often fluorinated) modulates metabolic stability and hinge interaction, the C6-position has emerged as a critical vector for tuning physicochemical properties (solubility) and accessing selectivity pockets (e.g., the solvent-exposed region or specific hydrophobic pockets like the HI pocket in Chek1).

This guide dissects the SAR of the 6-position, providing actionable synthetic routes and validation protocols to leverage this vector for next-generation kinase inhibitors.

Structural Anatomy & Binding Mechanics

The Hinge Binding Motif

The oxindole core functions primarily as an ATP-competitive inhibitor.

  • Donor-Acceptor Pair: The lactam N(1)-H acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Glu96 in AMPK, Glu81 in CDK2). The C(2)=O carbonyl acts as a hydrogen bond acceptor from the backbone amide (e.g., Val98 in AMPK, Leu83 in CDK2).

  • The C6 Vector: In many kinase crystal structures (e.g., VEGFR2, CDK2), the C6-position points towards the solvent-accessible front or a secondary hydrophobic pocket, depending on the specific kinase conformation (DFG-in vs. DFG-out). This makes it the ideal site for appending solubilizing groups (morpholines, piperazines) without disrupting the primary binding mode.

Visualization: VEGFR2 Signaling & Inhibition

The following diagram illustrates the downstream signaling cascade blocked by oxindole-based VEGFR2 inhibitors.

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 (RTK) [Target of Oxindoles] VEGF->VEGFR2 Binding & Dimerization PI3K PI3K VEGFR2->PI3K Phosphorylation RAF RAF VEGFR2->RAF RAS activation AKT AKT (PKB) PI3K->AKT PIP3 signaling mTOR mTOR AKT->mTOR Activation Nucleus Nucleus (Gene Transcription) mTOR->Nucleus Translation Control MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Translocation Inhibitor 6-Substituted Oxindole Inhibitor->VEGFR2 ATP Competition

Figure 1: VEGFR2 signaling cascade illustrating the upstream blockade by oxindole inhibitors, preventing downstream PI3K/AKT and MAPK proliferation signals.

Detailed SAR Analysis of the 6-Position

Electronic Tuning (Halogens)
  • Observation: Substitution with electron-withdrawing groups (EWGs) like Cl or Br at C6 often retains or slightly improves potency compared to H.

  • Mechanism: EWGs increase the acidity of the N(1)-H proton (pKa modulation), potentially strengthening the H-bond with the kinase hinge residue.

  • Case Study (AMPK): 6-Bromo analogs retained nanomolar activity, whereas 6-Methyl analogs (similar van der Waals radius but electron-donating) lost activity.[1] This confirms the electronic sensitivity of the core scaffold in specific pockets [1].

Steric & Hydrophobic Targeting
  • Hydrophobic Pocket I (HI): In Checkpoint Kinase 1 (Chek1) inhibitors, the C6-position is oriented toward a specific hydrophobic pocket.[2] Large, lipophilic groups (e.g., aryl, heteroaryl) at C6 can significantly enhance affinity by displacing water and increasing van der Waals contacts [2].

  • Selectivity Switch: For FLT3/CDK2 dual inhibitors, hybridizing a 6-Cl oxindole with a 3-pyridyl moiety created a "selectivity toggle," enhancing cytotoxicity against specific leukemia lines (MV4-11) while sparing normal cells [3].

Solubility Modulation (The "Solvent Front" Strategy)
  • Problem: Flat, aromatic oxindoles often suffer from poor aqueous solubility.

  • Solution: The C6 position is frequently solvent-exposed. Attaching polar moieties (e.g., N-methylpiperazine, morpholine) via a linker (amide or ether) at C6 dramatically improves ADME properties without incurring a steric penalty in the ATP pocket.

  • Protocol: Introduce a C6-carboxylic acid or C6-hydroxyl handle early in the synthesis to allow late-stage diversification with polar amines.

Synthetic Strategies: Accessing 6-Substituted Oxindoles[3][4]

Two primary routes are recommended to ensure regiochemical integrity.

Method A: The Modified Wolff-Kishner (Classic)

Best for: Simple 6-alkyl or 6-halo oxindoles.

  • Starting Material: 4-substituted-2-nitro-toluene.[3]

  • Condensation: React with diethyl oxalate and sodium ethoxide (formation of the pyruvate enolate).

  • Oxidation: Treatment with

    
     yields the phenylacetic acid derivative.
    
  • Reductive Cyclization:

    
     or 
    
    
    
    reduces the nitro group to an amine, which spontaneously cyclizes to the lactam (oxindole).
Method B: Pd-Catalyzed C-H Functionalization (Modern)

Best for: Complex substitution patterns and high regioselectivity. This method avoids the harsh conditions of the Wolff-Kishner reduction.

Synthesis_Pathway Start alpha-Chloroacetanilide (Substituted) Intermediate 6-Membered Palladacycle Start->Intermediate C-H Activation Catalyst Pd(OAc)2 / Ligand Et3N, Toluene, 80C Catalyst->Start Catalysis Product 6-Substituted Oxindole (Regioselective) Intermediate->Product Reductive Elimination

Figure 2: Palladium-catalyzed intramolecular C-H functionalization for the regioselective synthesis of 6-substituted oxindoles.

Biological Validation Protocols

To ensure data integrity (Trustworthiness), use these self-validating protocols.

In Vitro Kinase Assay (FRET-based)
  • Objective: Determine

    
     against VEGFR2/PDGFR.
    
  • Reagents: Recombinant VEGFR2 kinase domain, Fluorescein-labeled PolyGT substrate, ATP,

    
    -labeled antibody.
    
  • Protocol:

    • Preparation: Dilute compounds in 100% DMSO (10-point dose-response). Final DMSO in assay must be <1% to prevent enzyme denaturation.

    • Reaction: Mix kinase, substrate, and compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM

      
      ). Initiate by adding ATP (
      
      
      
      concentration).
    • Validation Check: Include Staurosporine as a positive control. If Staurosporine

      
       deviates >2-fold from historical mean (e.g., ~5 nM), discard run .
      
    • Detection: Add EDTA (stop solution) and

      
      -antibody. Incubate 60 min.
      
    • Readout: Measure TR-FRET (Ex 340nm, Em 495/520nm). Calculate ratio.

Cellular Selectivity Assay (Cytotoxicity)
  • Objective: Assess off-target toxicity vs. on-target efficacy.

  • Cell Lines:

    • Target: MV4-11 (FLT3-ITD dependent leukemia).

    • Control: PBMC (Peripheral Blood Mononuclear Cells) or HFF-1 (Fibroblasts).

  • Protocol:

    • Seed cells at 5,000 cells/well in 96-well plates.

    • Treat with compound for 72 hours.

    • Readout: Add Resazurin (Alamar Blue). Incubate 4 hours.

    • Validation Check: Untreated control wells must turn bright pink (metabolically active). Media-only wells must remain blue. If control wells remain blue/purple, cells are compromised; repeat experiment .

SAR Decision Matrix

Use this logic flow to guide your optimization of the oxindole scaffold.

SAR_Decision_Tree Start Lead Oxindole Compound Potency Is Potency < 100 nM? Start->Potency Solubility Is Solubility > 50 uM? Potency->Solubility Yes Mod_C5 Modify C5 (F, Cl) (Hinge Interaction) Potency->Mod_C5 No Selectivity Is Kinase Selectivity > 50-fold? Solubility->Selectivity Yes Mod_C6_Sol Add Solubilizing Group at C6 (Morpholine, Piperazine) Solubility->Mod_C6_Sol No Final Candidate Selection Selectivity->Final Yes Mod_C6_Steric Increase Steric Bulk at C6 (Target Hydrophobic Pocket) Selectivity->Mod_C6_Steric No Mod_C5->Potency Mod_C6_Sol->Solubility Mod_C6_Steric->Selectivity

Figure 3: SAR optimization workflow focusing on the C5 and C6 positions for potency, solubility, and selectivity.

References

  • Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors. Source: National Institutes of Health (NIH) / PMC URL:[Link] Significance: Demonstrates the electronic sensitivity of the C6 position (Bromo vs. Methyl) in kinase binding.[1]

  • Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. Source: PubMed URL:[Link] Significance: Validates the use of C6-substitution to target the hydrophobic region I (HI) pocket for affinity gain.

  • Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Source: MDPI URL:[Link] Significance:[1][4][5][6][7][8][9][10][11][12] Highlights the hybridization strategy at C6 for tuning selectivity profiles between leukemia cell lines and normal tissue.

  • Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization. Source: Journal of the American Chemical Society (ACS) URL:[Link] Significance:[5][11][13] Provides the authoritative method for regioselective synthesis of 6-substituted oxindoles, avoiding isomer mixtures.

Sources

Foundational

Metabolic pathways of 3-methylindole derivatives

Topic: Metabolic Pathways of 3-Methylindole Derivatives: Bioactivation, Toxicity, and Drug Design Implications Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Profession...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Pathways of 3-Methylindole Derivatives: Bioactivation, Toxicity, and Drug Design Implications Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

3-Methylindole (3-MI), also known as skatole, serves as a critical archetype for understanding the bioactivation of indole-containing scaffolds in drug discovery.[1] While endogenously produced via tryptophan fermentation, its structural motif appears frequently in pharmaceutical candidates.[1] The metabolic fate of 3-MI and its derivatives is bifurcated between detoxification (ring hydroxylation) and toxification (dehydrogenation).[1]

This guide dissects the mechanistic pathways of 3-MI derivatives, focusing on the formation of electrophilic reactive intermediates (3-methyleneindolenine).[2][3][4][5] It provides actionable insights for medicinal chemists to mitigate bioactivation risks in 3-substituted indole scaffolds (e.g., Zafirlukast, SPD-304) and details experimental protocols for trapping these short-lived metabolites.[1]

Part 1: The Bioactivation Landscape

The metabolic clearance of 3-methylindole derivatives is dictated by the competition between hepatic detoxification and extra-hepatic bioactivation . This balance is enzyme-specific and tissue-dependent.[1]

1.1 The Central Divergence: Dehydrogenation vs. Hydroxylation

The core metabolic liability of the 3-methylindole scaffold is the presence of the C3-methyl group, which is susceptible to hydrogen abstraction.

  • Pathway A: Bioactivation (Dehydrogenation) [1]

    • Mechanism: Cytochrome P450 enzymes (specifically CYP2F1 in the lung and CYP3A4 for synthetic derivatives) abstract a hydrogen atom from the C3-methyl group.[1]

    • Intermediate: This generates a carbon-centered radical, which undergoes a second oxidation to form the electrophilic imine methide, 3-methyleneindolenine (3MEIN) .[1]

    • Consequence: 3MEIN is a Michael acceptor that covalently binds to nucleophilic residues (cysteine thiols) on proteins and DNA, leading to pneumotoxicity (in the case of 3-MI) or mechanism-based inactivation (MBI) of enzymes.[1]

  • Pathway B: Detoxification (Ring/Methyl Hydroxylation) [1]

    • Mechanism: Hydroxylation at the C3 position or the indole ring.[6]

    • Products:

      • 3-Methyloxindole (3MOI): Formed via the 2,3-epoxide or direct oxidation.[1] Generally non-toxic.[1]

      • Indole-3-carbinol (I3C): Formed via hydroxylation of the methyl group without subsequent dehydration to the imine.[1]

1.2 Enzymatic Specificity
  • CYP2F1 (Human/Goat): The most potent catalyst for the dehydrogenation pathway.[1] Highly expressed in lung Clara cells (club cells), driving the tissue-specific toxicity of 3-MI.[1]

  • CYP1A2 (Liver): Predominantly catalyzes ring oxidation and C-hydroxylation, serving as a detoxification route.[1]

  • CYP3A4 (Liver): The primary enzyme responsible for the bioactivation of bulky synthetic 3-substituted indole drugs (e.g., Zafirlukast).[1]

Part 2: Structural Activity Relationships (SAR) in Drug Design[1]

In pharmaceutical development, the 3-substituted indole moiety is a "structural alert."[1] Modifications to this scaffold can shift the metabolic flux from bioactivation to safe clearance.[1]

2.1 Case Studies in Derivative Metabolism
Case Study A: Zafirlukast (Leukotriene Antagonist)

Zafirlukast contains an N-methylindole scaffold with a 3-alkyl substituent.[1][7]

  • Metabolic Liability: It undergoes dehydrogenation analogous to 3-MI.[1][2][3][4] The resulting

    
    -unsaturated iminium intermediate covalently binds to the apoprotein of CYP3A4.
    
  • Outcome: Mechanism-Based Inactivation (MBI) of CYP3A4, leading to clinical drug-drug interactions (DDIs) and idiosyncratic hepatotoxicity.[1][7]

Case Study B: SPD-304 (TNF-

Inhibitor)
  • Metabolic Liability: The 3-alkylindole moiety undergoes "3-methylene C-H atom abstraction."[1][4][5]

  • Outcome: Formation of a reactive methyleneindolenine intermediate that irreversibly inactivates CYP3A4 (

    
    , 
    
    
    
    ).[1][4]
2.2 Mitigation Strategies

Medicinal chemists can utilize the following strategies to block the dehydrogenation pathway:

  • Steric Hindrance: Substitution at the C3-methyl group (e.g., tert-butyl vs. methyl) to prevent enzymatic access.[1]

  • Electronic Deactivation: Introduction of electron-withdrawing groups (e.g., fluorine) on the indole ring or the alkyl side chain to increase the oxidation potential of the C3-H bond.

  • Blocking the 2-Position: Substituents at the C2 position can alter the binding orientation in the CYP active site, favoring ring hydroxylation over dehydrogenation.

Part 3: Visualization of Metabolic Pathways

The following diagram illustrates the divergent pathways of 3-methylindole, highlighting the critical switch between the stable alcohol/oxindole metabolites and the reactive methyleneindolenine intermediate.

G cluster_0 Parent Compound cluster_1 Reactive Intermediate (Tox) cluster_2 Stable Metabolites (Detox) M3MI 3-Methylindole (3-MI) MEIN 3-Methyleneindolenine (Electrophilic Imine) M3MI->MEIN Dehydrogenation (CYP2F1, CYP3A4) I3C Indole-3-carbinol M3MI->I3C Hydroxylation (CYP1A2) MOI 3-Methyloxindole M3MI->MOI Epoxidation/Rearrangement (CYP2E1, CYP1A2) ADDUCT Protein/DNA Adducts (Toxicity/MBI) MEIN->ADDUCT Covalent Binding GSH_ADDUCT GSH Conjugate (Trapped Metabolite) MEIN->GSH_ADDUCT + Glutathione (GSH) ADDUCT->M3MI Inactivation of CYP (MBI)

Caption: Divergent metabolic fate of 3-methylindole. Red path indicates bioactivation to the toxic imine; Blue paths indicate detoxification.

Part 4: Experimental Protocols

To validate the metabolic stability and safety of 3-substituted indole derivatives, the following protocols are standard.

4.1 Glutathione (GSH) Trapping Assay

This assay detects the formation of the reactive 3-methyleneindolenine intermediate by trapping it with a soft nucleophile.[1]

Materials:

  • Human Liver Microsomes (HLM) or Recombinant CYP3A4/CYP2F1.[1]

  • NADPH regenerating system.[1]

  • L-Glutathione (reduced) or N-Acetylcysteine (NAC).[1]

  • Test compound (3-MI derivative).[1][8]

Protocol:

  • Incubation: Mix microsomes (1.0 mg/mL), test compound (10 µM), and GSH (5 mM) in phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 min, then initiate with NADPH (1 mM).

  • Termination: After 30-60 min, quench with ice-cold acetonitrile containing internal standard.

  • Analysis (LC-MS/MS): Centrifuge and analyze supernatant.

    • Scan Mode: Perform a Neutral Loss Scan of 129 Da (pyroglutamic acid moiety of GSH) or monitor for specific GSH adduct masses (

      
      ).[1]
      
    • Interpretation: The presence of a GSH adduct with a mass shift of +305 Da (GSH - 2H) confirms the formation of the dehydrogenated imine intermediate.

4.2 Mechanism-Based Inactivation (MBI) Assessment

To determine if a derivative inactivates CYP enzymes (like Zafirlukast).[1][4][9]

Protocol:

  • Primary Incubation: Incubate CYP enzyme with test compound (+/- NADPH) for varying times (0–30 min).[1]

  • Dilution: Dilute the primary mixture 1:10 into a secondary incubation containing a marker substrate (e.g., Testosterone for CYP3A4).[1]

  • Measurement: Measure the residual activity of the marker substrate metabolism.

  • Calculation: Plot ln(% Activity Remaining) vs. Pre-incubation Time to determine

    
    . Plot 
    
    
    
    vs.
    
    
    to derive
    
    
    (inactivator concentration at half-max rate) and
    
    
    (max inactivation rate).[1]

Part 5: Quantitative Data Summary

Table 1: Enzyme Kinetics for 3-Methylindole Bioactivation vs. Detoxification

EnzymePrimary PathwayProduct

(µM)

(nmol/min/mg)
Relevance
CYP2F1 Dehydrogenation3-Methyleneindolenine~2-5High (>200)Critical: Drives lung toxicity.[1]
CYP1A2 Ring Oxidation3-Methyloxindole~20ModerateHepatic detoxification.[1]
CYP3A4 DehydrogenationReactive Imine (Derivatives)VariableVariableDrug Design: Source of MBI for drugs like Zafirlukast.[1][7]
CYP2E1 Oxidation3-Methyloxindole~70LowMinor hepatic role.[1]

References

  • Specific dehydrogenation of 3-methylindole and epoxidation of naphthalene by recombinant human CYP2F1 expressed in lymphoblastoid cells. Source: PubMed (Drug Metab Dispos) [Link][1]

  • Metabolic activation of a novel 3-substituted indole-containing TNF-alpha inhibitor: dehydrogenation and inactivation of CYP3A4. (SPD-304 Case Study) Source: PubMed (Chem Res Toxicol) [Link][1][5]

  • Zafirlukast metabolism by cytochrome P450 3A4 produces an electrophilic alpha,beta-unsaturated iminium species that results in the selective mechanism-based inactivation of the enzyme. Source: PubMed (Chem Res Toxicol) [Link][1][7]

  • Structure of the glutathione adduct of activated 3-methylindole indicates that an imine methide is the electrophilic intermediate. Source: PubMed (Drug Metab Dispos) [Link][1]

  • 3-Methylindole Metabolites Induce Lung CYP1A1 and CYP2F1 Enzymes by AhR and Non-AhR Mechanisms, Respectively. Source: PubMed (Chem Res Toxicol) [Link][1]

Sources

Exploratory

Natural products containing the 6-hydroxyindolin-2-one core

Title: Unlocking the 6-Hydroxyindolin-2-one Scaffold: From Natural Origins to Advanced Pharmacophore Engineering Content Type: Technical Whitepaper Target Audience: Researchers, Scientists, and Drug Development Professio...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unlocking the 6-Hydroxyindolin-2-one Scaffold: From Natural Origins to Advanced Pharmacophore Engineering Content Type: Technical Whitepaper Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 6-hydroxyindolin-2-one (also known as 6-hydroxyoxindole) core is a structurally fascinating and pharmacologically privileged scaffold. Originally identified as a secondary botanical metabolite and a hepatic degradation product of complex indole alkaloids, this bicyclic system has transitioned into a cornerstone of modern rational drug design. Its unique hydrogen-bonding donor/acceptor profile at the 6-position, combined with the rigid planarity of the indolin-2-one ring, makes it an ideal pharmacophore for kinase inhibition, targeted protein degradation, and enzyme modulation[1][2].

This whitepaper provides an in-depth technical analysis of the 6-hydroxyindolin-2-one core, detailing its natural biosynthesis, synthetic derivatization protocols, and experimental workflows for biological evaluation.

Botanical Origins and Metabolic Pathways

While oxindoles are ubiquitous in nature, the specific 6-hydroxy substitution pattern is relatively rare. Phytochemical investigations of the Ochnaceae family, particularly the genus Campylospermum (e.g., C. oliverianum, C. glaucum, C. dybowskii, and C. zenkeri), have successfully isolated 6-hydroxyindolin-2-one as a naturally occurring secondary metabolite[3][4]. These plants have historically been utilized in traditional medicine for their anti-inflammatory and antimalarial properties[5].

Beyond direct botanical isolation, 6-hydroxyindolin-2-one emerges as a critical phase I metabolite in mammalian systems. When corynantheidine-type indole alkaloids are incubated with hepatic microsomes, cytochrome P450 (CYP450) enzymes mediate oxidative pathways that yield 6-hydroxyoxindole derivatives[6]. The electron-rich nature of the indole ring predisposes it to oxidation at the 2-position (forming the oxindole), followed by regioselective hydroxylation at the 6-position. This hydroxylation increases aqueous solubility, priming the molecule for subsequent Phase II glucuronidation or sulfation.

Biosynthesis Tryptamine Tryptamine / Indole Precursors Oxindole Indolin-2-one (Oxindole) Tryptamine->Oxindole CYP450 Oxidation HydroxyOxindole 6-Hydroxyindolin-2-one (Core Scaffold) Oxindole->HydroxyOxindole Regioselective 6-Hydroxylation Conjugates Phase II Conjugates (Excretion) HydroxyOxindole->Conjugates UGT/SULT Enzymes Alkaloids Corynantheidine-type Alkaloids Alkaloids->HydroxyOxindole Hepatic Microsome Metabolism

Caption: Biosynthetic and metabolic pathways generating the 6-hydroxyindolin-2-one core.

Pharmacological Landscape and Target Interactions

The 6-hydroxyindolin-2-one core has demonstrated profound versatility across multiple therapeutic areas. The strategic positioning of the hydroxyl group allows for optimal target engagement via hydrogen bonding.

  • Aldosterone Synthase (CYP11B2) Inhibitors: Derivatives such as 6-hydroxy-5-(pyridin-3-yl)indolin-2-one have been engineered to selectively inhibit human CYP11B2, a critical target for managing cardiovascular and renal disorders[7][8].

  • Targeted Protein Degradation (PROTACs): Amine-linked C3-glutarimide degronimers utilize 6-hydroxyindolin-2-one as a starting material to synthesize targeting ligands. These bifunctional molecules recruit cereblon-containing E3 ubiquitin ligases, facilitating the ubiquitination and degradation of disease-mediating target proteins[2][9].

  • Anticancer Bis-Indolinones: Knoevenagel condensation of the core yields bis-indolinone derivatives that exhibit sub-micromolar growth inhibition against human cancer cell lines by inducing oxidative stress (ROS accumulation) and DNA damage[10].

Table 1: Quantitative Biological Activity of 6-Hydroxyindolin-2-one Derivatives

Compound / ScaffoldPrimary Target / AssayActivity MetricRef
6-Hydroxy-5-(pyridin-3-yl)indolin-2-oneAldosterone Synthase (CYP11B2)Sub-micromolar IC50[11]
Bis-indolinone Adduct (Compound 5b)NCI-60 Human Cancer Cell LinesGI50 < 1.0 µM[10]
Bis-indolinone Adduct (Compound 4e)Cytotoxicity / Cell Viability15% Synthetic Yield; Active
Campylospermum Extracts (containing core)P. falciparum (pLDH assay)IC50 < 5 µg/mL[12]

Advanced Synthetic Methodologies

To leverage this core for drug discovery, robust synthetic protocols are required. Below are two field-proven, self-validating workflows for functionalizing the 6-hydroxyindolin-2-one scaffold.

Protocol A: Regiocontrolled Bromination for Cross-Coupling Precursors

Causality: Bromination of the indolin-2-one ring is a prerequisite for downstream Suzuki or Buchwald-Hartwig cross-coupling. Using N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) at 0 °C ensures electrophilic aromatic substitution while suppressing radical-mediated side reactions. DMF acts as a polar aprotic solvent that stabilizes the bromonium ion intermediate, driving the reaction forward[7].

  • Preparation: Dissolve the substituted indolin-2-one precursor (0.75 mol, 1.0 eq) in anhydrous DMF (50 mL) under a nitrogen atmosphere.

  • Electrophilic Addition: Dissolve NBS (0.79 mol, 1.05 eq) in DMF (20 mL). Add this solution dropwise to the precursor mixture while maintaining the temperature strictly at 0 °C using an ice bath.

  • Reaction Maturation: Stir the mixture at 0 °C for 10 to 15 hours.

    • Self-Validation Step: Perform Thin-Layer Chromatography (TLC) using CH2Cl2/MeOH (95:5). The reaction is complete when the precursor spot is entirely consumed.

  • Isolation: Dilute the mixture with deionized water to precipitate the product. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography.

Protocol B: Knoevenagel Condensation for Bis-Indolinone Synthesis

Causality: The Knoevenagel reaction couples a carbonyl group with an active methylene. In the indolin-2-one system, the C3 position acts as an active methylene due to the electron-withdrawing nature of the adjacent carbonyl, allowing condensation with aromatic aldehydes to form cytotoxic bis-indolinone adducts.

  • Activation: Suspend 6-hydroxyindolin-2-one (2.0 eq) and a substituted aromatic dialdehyde (1.0 eq) in absolute ethanol.

  • Catalysis: Add a catalytic amount of piperidine to deprotonate the C3 methylene, generating a highly nucleophilic enolate.

  • Condensation: Reflux the mixture for 4-6 hours under continuous stirring.

  • Validation & Recovery: Cool the reaction to room temperature. The bis-indolinone adduct will precipitate out of the solution. Filter, wash with cold ethanol, and verify the structure via 1H-NMR (DMSO-d6), ensuring the presence of the characteristic methine bridge proton (~6.66 ppm).

Experimental Workflow: High-Throughput Target Screening

Once synthesized, 6-hydroxyindolin-2-one derivatives must be rigorously evaluated. The following protocol outlines the determination of IC50 values for enzyme inhibition (e.g., CYP11B2)[11][13].

Protocol C: IC50 Determination via Linear Regression

Causality: The IC50 value represents the concentration at which 50% of the enzyme is inhibited. To avoid artifacts from assay saturation or baseline noise, calculations must be restricted to the linear portion of the sigmoidal dose-response curve.

  • Compound Dilution: Prepare a logarithmic serial dilution (Log C) of the test compound in DMSO.

  • Incubation: Add the compound to a buffered solution containing the target enzyme (e.g., CYP11B2) and its specific substrate. Incubate at 37 °C for a predefined kinetic window.

  • Quantification: Terminate the reaction and quantify product formation using High-Performance Thin-Layer Chromatography (HPTLC) or spectrophotometry.

  • Data Analysis & Validation: Calculate the percentage of inhibition relative to a vehicle control. Plot Log C versus % Inhibition.

    • Self-Validation Step: Select at least 3 concentration points that lie strictly within the linear range of the sigmoidal curve. Perform linear regression. The IC50 value is only accepted if the correlation coefficient (

      
      ) is > 0.95[11].
      

ScreeningWorkflow Synthesis 1. Chemical Synthesis Bromination / Knoevenagel Dilution 2. Logarithmic Dilution Prepare Log C Series Synthesis->Dilution Incubation 3. Target Incubation Enzyme + Substrate @ 37°C Dilution->Incubation Detection 4. Product Quantification HPTLC / Spectrophotometry Incubation->Detection Validation Validation Detection->Validation

Caption: Self-validating experimental workflow for synthesizing and screening 6-hydroxyindolin-2-one derivatives.

Conclusion

The 6-hydroxyindolin-2-one core represents a masterclass in nature's combinatorial chemistry. From its origins as a secondary metabolite in Campylospermum species to its modern application as a highly tunable pharmacophore for kinase inhibition and targeted protein degradation, this scaffold offers unparalleled opportunities for drug discovery. By adhering to rigorous, self-validating synthetic and analytical protocols, researchers can continue to unlock the therapeutic potential of this remarkable bicyclic system.

References

  • WO2009135651A1 - 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2 - Google Patents.
  • CA2723545C - 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2 - Google Patents.
  • WO2017197051A1 - Amine-linked c3-glutarimide degronimers for target protein degradation - Google Patents.
  • Synthesis and Biological Evaluation of New Bis-Indolinone Derivatives Endowed with Cytotoxic Activity - PMC. Available at:[Link]

  • WO2001037820A2 - Ionizable indolinone derivatives and their use as ptk ligands - Google Patents.
  • Secondary metabolites from Campylospermum oliverianum (Farron), Campylospermum glaucum (tiegh) and Campylospermum dybowskii (van tiegh) - ResearchGate. Available at:[Link]

  • Journal of Pharmacy and Pharmacology 1966 Volume.18 Suppl. Available at:[Link]

  • ETUDE PHYTOCHIMIQUE DES PLANTES DU GENRE CAMPYLOSPERMUM (C. Dybowskii Van Tiegh, C. - DICAMES. Available at:[Link]

Sources

Foundational

The Therapeutic Potential of 3,6-Disubstituted Indolin-2-ones: A Technical Guide to Kinase Inhibition

Executive Summary The indolin-2-one (oxindole) framework is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for several FDA-approved kinase inhibitors, including Sunitinib and Ninted...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indolin-2-one (oxindole) framework is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for several FDA-approved kinase inhibitors, including Sunitinib and Nintedanib [1]. As a Senior Application Scientist in early-stage drug discovery, I frequently leverage this heterocyclic core to design targeted therapeutics. Recent structure-activity relationship (SAR) studies demonstrate that dual substitution at the C3 and C6 positions of the indolin-2-one ring dramatically enhances both target selectivity and binding affinity within the ATP-binding pockets of critical oncogenic kinases, specifically Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [2] [3].

This whitepaper details the mechanistic rationale, self-validating synthetic protocols, and quantitative biological data driving the development of 3,6-disubstituted indolin-2-ones.

Mechanistic Rationale & Structural Biology

The therapeutic efficacy of 3,6-disubstituted indolin-2-ones stems from their precise spatial orientation within the kinase domain. The causality behind selecting this specific substitution pattern is rooted in three distinct interaction zones:

  • The Oxindole Core (Hinge Binder): The lactam moiety of the indolin-2-one core acts as a critical hydrogen bond donor and acceptor. In CDK2, the NH and C=O groups form robust hydrogen bonds with the backbone amides of Glu81 and Leu83 in the hinge region, anchoring the molecule in the active site [4].

  • C3 Substitution (Solvent Channel/Activation Loop): Introducing a bulky hydrazone or benzylidene group at the C3 position directs the molecule toward the solvent-exposed region or the DFG motif. This enables the transition from a Type I (active conformation binder) to a Type II (inactive conformation binder) ATP-competitive inhibitor, significantly increasing residence time and overcoming common resistance mutations [5].

  • C6 Substitution (Hydrophobic Pocket): Halogenation (e.g., fluorine, chlorine) or the addition of a trifluoromethoxy group at the C6 position exploits a deep, lipophilic pocket adjacent to the ATP-binding site. This substitution is the primary driver of selectivity, preventing off-target binding to structurally similar kinases by maximizing Van der Waals interactions [6].

Experimental Protocols: Synthesis and Validation

To ensure reproducibility and high yield, the synthesis of 3,6-disubstituted indolin-2-ones must follow a self-validating workflow. Below is the optimized, step-by-step protocol for generating 3-hydrazonoindolin-2-one derivatives, explaining the chemical causality behind each experimental choice.

Step 1: Hydrazone Formation
  • Procedure: Dissolve 6-substituted isatin (1.0 eq) in absolute ethanol. Add hydrazine hydrate (1.5 eq) dropwise, followed by a catalytic amount of glacial acetic acid (0.1 eq). Reflux the mixture at 80°C for 3 hours.

  • Causality: Acetic acid is crucial here; it acts as a mild electrophilic activator for the C3 carbonyl carbon, facilitating nucleophilic attack by hydrazine. A stronger acid would risk degrading the oxindole ring, while a base would promote unwanted side reactions. Ethanol is chosen as the solvent because the resulting 3-hydrazonoindolin-2-one intermediate is poorly soluble in cold ethanol, allowing for direct isolation via precipitation and filtration without the need for column chromatography.

Step 2: Condensation with Aryl Aldehydes
  • Procedure: Suspend the intermediate (1.0 eq) in ethanol. Add the desired substituted benzaldehyde (e.g., 2,6-dichlorobenzaldehyde) (1.2 eq) and reflux for 5–7 hours. Monitor reaction completion via TLC (Hexane:EtOAc 7:3).

  • Causality: The primary amine of the hydrazone selectively attacks the highly electrophilic aldehyde carbon. The extended conjugated system of the final 3,6-disubstituted product drastically lowers its solubility. This drives the reaction forward via Le Chatelier's principle as the product precipitates out of the boiling solution, preventing reverse hydrolysis [5].

Step 3: Purification and Validation
  • Procedure: Filter the hot mixture, wash the precipitate with cold diethyl ether, and recrystallize from a DMF/Ethanol (1:3) mixture. Validate using

    
    H-NMR and HRMS.
    
  • Causality: Recrystallization from DMF/Ethanol removes unreacted aldehydes and ensures the >98% purity required for sensitive in vitro kinase assays. In

    
    H-NMR, the presence of a distinct singlet at ~10.5–11.0 ppm confirms the intact oxindole NH proton, validating the structural integrity of the core [7].
    

Quantitative Data: Kinase Inhibition Profiles

The therapeutic potential of these compounds is best illustrated by their IC


 values against primary targets. Table 1 summarizes the inhibitory activity of key 3,6-disubstituted derivatives compared to clinical standards.
Compound IdentifierC3 SubstituentC6/C5 SubstituentTarget KinaseIC

(µM)
Reference
Compound 4j 2,6-dichlorobenzylidene hydrazone6-ChloroCDK20.245[2]
Compound 4k 2-chloro-6-fluorobenzylidene hydrazone6-FluoroCDK20.300[2]
Compound 7c 4-arylthiazole hydrazone5-BromoVEGFR-20.728[8]
Imatinib N/A (Clinical Standard)N/ACDK20.131[2]
Sunitinib N/A (Clinical Standard)N/AVEGFR-20.040[9]

Table 1: Comparative IC


 values of synthesized indolin-2-one derivatives against target oncogenic kinases.

Signaling Pathway Visualization

To contextualize the therapeutic impact, the following diagram illustrates how 3,6-disubstituted indolin-2-ones disrupt both the VEGFR-2 angiogenic pathway and the CDK2 cell-cycle progression pathway.

Pathway Inhibitor 3,6-Disubstituted Indolin-2-ones VEGFR2 VEGFR-2 Kinase Inhibitor->VEGFR2 ATP Competitive Inhibition CDK2 CDK2 / Cyclin E Inhibitor->CDK2 Hinge Region Binding PI3K PI3K / AKT Pathway VEGFR2->PI3K MAPK Raf / MEK / ERK VEGFR2->MAPK Rb Rb Phosphorylation CDK2->Rb Survival Tumor Angiogenesis & Survival PI3K->Survival MAPK->Survival Proliferation G1/S Phase Transition (Proliferation) Rb->Proliferation

Dual inhibition of VEGFR-2 and CDK2 pathways by 3,6-disubstituted indolin-2-ones.

Conclusion

The 3,6-disubstituted indolin-2-one framework represents a highly tunable, self-validating pharmacophore for targeted cancer therapy. By strategically modifying the C3 and C6 positions, researchers can dictate kinase selectivity, shifting the binding profile from active-state (Type I) to inactive-state (Type II) inhibition. As demonstrated by the robust IC


 profiles and structural biology rationales, this scaffold remains a cornerstone of modern oncological drug development.

References

  • Jiang, B.-E., et al. "Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights." Pharmaceuticals 17.7 (2024): 902.[Link]

  • Al-Salem, H. S., et al. "A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor." Molecules 25.19 (2020): 4400.[Link]

  • Eldehna, W. M., et al. "1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights." Molecules 28.7 (2023): 3170.[Link]

  • Sharma, P., et al. "A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025)." RSC Medicinal Chemistry (2023).[Link]

  • Czeleń, P., et al. "Design and Evaluation of New 6-Trifluoromethoxy-Isatin Derivatives as Potential CDK2 Inhibitors." International Journal of Molecular Sciences 25.3 (2024): 1668.[Link]

  • Arifuzzaman, M., et al. "Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism." Applied Sciences 11.8 (2021): 3746.[Link]

  • Sahu, et al. "Synthesis, in vitro cytotoxicity, molecular docking and ADME study of some indolin-2-one linked 1,2,3-triazole." Journal of Medicinal Chemistry (2021).[Link]

Sources

Protocols & Analytical Methods

Method

One-pot synthesis of 3-substituted-6-hydroxyoxindoles

Application Note & Protocol A Streamlined One-Pot Synthesis of 3-Substituted-6-Hydroxyoxindoles for Accelerated Drug Discovery Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Abstract: The 3...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Streamlined One-Pot Synthesis of 3-Substituted-6-Hydroxyoxindoles for Accelerated Drug Discovery

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: The 3-substituted-6-hydroxyoxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. This document provides a detailed, field-tested protocol for a highly efficient one-pot synthesis of this valuable molecular framework. Moving beyond a simple list of steps, this guide elucidates the underlying chemical principles, offers insights into critical experimental parameters, and provides a troubleshooting guide to ensure reproducible and high-yielding results. The featured method is a modified Nenitzescu reaction, valued for its operational simplicity, use of readily available starting materials, and amenability to creating diverse compound libraries.

The Strategic Importance of 6-Hydroxyoxindoles

The oxindole core, and particularly its 6-hydroxy substituted variant, is a cornerstone in the design of bioactive molecules. The presence of the hydroxyl group at the C-6 position provides a crucial handle for hydrogen bonding interactions with biological targets, often enhancing binding affinity and modulating pharmacokinetic properties. Furthermore, the C-3 position is a key vector for introducing chemical diversity, allowing for the fine-tuning of a compound's activity and selectivity. Notable examples of drugs and clinical candidates featuring this scaffold demonstrate its therapeutic potential across various disease areas, including oncology and neurodegenerative disorders.

The traditional multi-step synthesis of these compounds can be a significant bottleneck in the drug discovery pipeline. One-pot syntheses, by combining multiple reaction steps into a single operation without isolating intermediates, offer a more elegant and efficient alternative. This approach reduces solvent waste, minimizes purification steps, and accelerates the synthesis-test cycle, which is critical in a research and development setting.

Core Principle: The Nenitzescu Reaction Revisited

The classic Nenitzescu indole synthesis, first reported in 1929, involves the condensation of a benzoquinone with an enamine. Our featured protocol is a powerful three-component modification of this reaction, where the enamine is generated in situ.

The overall transformation involves the reaction of 1,4-benzoquinone with a β-ketoester (which provides the C-2 and C-3 atoms of the oxindole ring and the 3-substituent) and an amine (which serves as the nitrogen source).

cluster_reactants Starting Materials 1,4-Benzoquinone 1,4-Benzoquinone One-Pot Reaction Vessel One-Pot Reaction Vessel 1,4-Benzoquinone->One-Pot Reaction Vessel Beta-Ketoester Beta-Ketoester Beta-Ketoester->One-Pot Reaction Vessel Amine Amine Amine->One-Pot Reaction Vessel Product 3-Substituted-6-Hydroxyoxindole One-Pot Reaction Vessel->Product Condensation & Cyclization

Figure 1. Conceptual workflow of the one-pot, three-component synthesis.

The causality behind this one-pot strategy is elegant: the amine first reacts with the β-ketoester to form a reactive enamine intermediate. This enamine then undergoes a conjugate addition to the 1,4-benzoquinone. Subsequent intramolecular cyclization and tautomerization lead to the formation of the stable 6-hydroxyoxindole aromatic system. This cascade of reactions occurs seamlessly in a single vessel, driven by the inherent reactivity of the chosen components.

Detailed Experimental Protocol: Synthesis of Ethyl 6-hydroxy-2-oxo-2,3-dihydro-1H-indole-3-carboxylate

This protocol details the synthesis of a representative compound where the C-3 substituent is an ethyl carboxylate group. This procedure can be adapted for other β-ketoesters and primary amines.

Materials & Equipment
  • Reagents: 1,4-Benzoquinone, Ethyl acetoacetate, Ammonium acetate, Ethanol (absolute), Ethyl acetate (EtOAc), Hexanes, Hydrochloric acid (HCl, 1M), Saturated sodium bicarbonate solution (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask (100 mL), magnetic stirrer and stir bar, reflux condenser, heating mantle, separatory funnel, rotary evaporator, Buchner funnel, standard laboratory glassware.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-benzoquinone (1.08 g, 10 mmol, 1.0 equiv.).

  • Reagent Addition: Add absolute ethanol (30 mL) to the flask and stir to dissolve the benzoquinone. To this solution, add ethyl acetoacetate (1.30 g, 1.27 mL, 10 mmol, 1.0 equiv.) followed by ammonium acetate (2.31 g, 30 mmol, 3.0 equiv.).

    • Insight: Ammonium acetate serves as a convenient, solid source of ammonia, which acts as the nitrogen donor. An excess is used to drive the in situ formation of the enamine from ethyl acetoacetate.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring. The solution will typically darken over time. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of EtOAc:Hexanes). The reaction is generally complete within 3-4 hours.

  • Work-up & Isolation: a. Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. b. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol. c. To the resulting residue, add ethyl acetate (50 mL) and water (30 mL). Transfer the mixture to a separatory funnel. d. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

    • Insight: The acid wash removes any remaining basic impurities, while the bicarbonate wash removes acidic byproducts. This ensures a cleaner crude product. e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product as a solid.

Experimental Workflow Diagram

A 1. Combine Benzoquinone, Ethyl Acetoacetate, & Ammonium Acetate in EtOH B 2. Heat to Reflux (80-85 °C, 3-4h) A->B C 3. Monitor by TLC B->C D 4. Cool to RT & Concentrate via Rotovap C->D Reaction Complete E 5. Liquid-Liquid Extraction (EtOAc / Aqueous Washes) D->E F 6. Dry Organic Layer (MgSO4) & Concentrate E->F G 7. Purify (Recrystallization or Chromatography) F->G H Final Product: 3-Substituted-6-Hydroxyoxindole G->H

Figure 2. Step-by-step experimental workflow for the one-pot synthesis.

Expected Results & Data

This protocol reliably produces the target compound with good to excellent yields. The scope can be extended to various β-dicarbonyl compounds to install different substituents at the C-3 position.

C-3 Substituent (from β-dicarbonyl)Typical Yield
-COOEt (from Ethyl Acetoacetate)75-85%
-COMe (from Acetylacetone)70-80%
-COPh (from Benzoylacetone)65-75%

Self-Validating System (Characterization):

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Expect characteristic peaks for the aromatic protons, the C-3 proton, the ethyl ester group, and exchangeable peaks for the N-H and O-H protons. The 6-OH proton signal will appear as a singlet around δ 9.0-9.5 ppm, and the N-H proton as a singlet around δ 10.0-10.5 ppm.

  • HRMS (ESI): The calculated exact mass should match the observed mass for [M+H]⁺ or [M-H]⁻ within a 5 ppm error margin.

Mechanistic Insights & Troubleshooting

A deeper understanding of the reaction mechanism is crucial for optimization and troubleshooting.

A 1. Enamine Formation (Ketoester + Amine) B 2. Michael Addition (Enamine attacks Benzoquinone) A->B C 3. Proton Transfer B->C D 4. Intramolecular Cyclization (Amine attacks Carbonyl) C->D E 5. Dehydration D->E F 6. Tautomerization (Aromatization) E->F G Final Product F->G

Figure 3. Key steps in the reaction mechanism.

Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of 1,4-benzoquinone. 3. Wet reagents or solvent.1. Increase reaction time and continue monitoring by TLC. 2. Use fresh, high-purity 1,4-benzoquinone. 3. Use absolute ethanol and ensure reagents are dry.
Formation of Dark, Tarry Side Products Polymerization of 1,4-benzoquinone or intermediates, often due to excessive heat or prolonged reaction times.1. Do not overheat; maintain a gentle reflux. 2. Once the starting material is consumed (by TLC), proceed immediately to work-up.
Difficult Purification Co-elution of closely related impurities.1. For chromatography, use a shallow gradient. 2. Attempt recrystallization with different solvent systems (e.g., EtOAc/Hexane, Methanol).
Product is Unstable or Discolors The 6-hydroxy group can be susceptible to air oxidation, especially under basic conditions or in solution.1. Store the final product under an inert atmosphere (N₂ or Ar). 2. Avoid prolonged exposure to basic conditions during work-up.

References

  • Nenitzescu, C. D. (1929). Über einige neue Synthesen der Indol-Reihe. Berichte der deutschen chemischen Gesellschaft (A and B Series), 62(10), 2669-2671. [Link]

  • Ketcha, Daniel M., et al. (1986). A new, one-step synthesis of 3-acetyl-6-hydroxyindoles. The Journal of Organic Chemistry, 51(9), 1598-1600. [Link]

  • Varlamov, A. V., et al. (2004). A new one-pot synthesis of 1,3-disubstituted 6-hydroxyindoles. Mendeleev Communications, 14(2), 65-66. [Link]

  • Allen, G. R., Jr. (1976). The Nenitzescu indole synthesis. Organic Reactions, 24, 1-255. [Link]

Application

HPLC Method Development for 6-Hydroxy-3-methylindolin-2-one Analysis

Application Note & Protocol Guide Executive Summary This guide details the analytical method development for 6-Hydroxy-3-methylindolin-2-one , a critical metabolite of 3-methylindole (skatole) and a versatile synthetic i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

This guide details the analytical method development for 6-Hydroxy-3-methylindolin-2-one , a critical metabolite of 3-methylindole (skatole) and a versatile synthetic intermediate for spirooxindole-based therapeutics. The molecule presents specific analytical challenges: polarity arising from the phenolic hydroxyl group at position 6, and chirality at position 3 of the oxindole ring.

This protocol provides a dual-method approach:

  • Achiral RP-HPLC: For chemical purity, stability indicating assays, and metabolite quantification.

  • Chiral NP-HPLC: For the resolution of (R)- and (S)-enantiomers, essential for pharmacological evaluation.

Physicochemical Profiling & Analytical Strategy

Understanding the molecule's properties is the foundation of a robust method.

PropertyValue / CharacteristicChromatographic Implication
Structure Indolin-2-one core, 6-OH (phenol), 3-MethylAmphiphilic character; prone to oxidation at C3.[1]
Chirality One chiral center at C3Requires chiral stationary phase (CSP) for enantiomer separation.
pKa (Acidic) ~9.8 (Phenolic OH)Mobile phase pH < 7.0 is required to keep the phenol protonated and ensure retention on C18.
pKa (Basic) ~ -1 to 0 (Amide N)The lactam nitrogen is non-basic; silanol interactions are driven by the phenolic group.
LogP ~0.5 - 0.8 (Estimated)Moderate polarity; elutes early on C18 without high aqueous content.
UV Max ~250 nm, ~295 nmDual maxima allow for sensitive detection; 295 nm offers higher specificity against non-indolic impurities.
Analytical Workflow

The following diagram illustrates the decision matrix for analyzing this compound, differentiating between metabolic profiling and synthetic purity workflows.

MethodStrategy cluster_0 Context Start Sample Origin Metabolite Biological Matrix (Metabolite Study) Start->Metabolite Synthetic Synthetic Batch (Drug Intermediate) Start->Synthetic Decision Analytical Goal? Metabolite->Decision Synthetic->Decision Achiral Protocol A: Achiral RP-HPLC (Purity & Quantification) Decision->Achiral Quantification/Purity Chiral Protocol B: Chiral NP-HPLC (Enantiomeric Excess) Decision->Chiral Isomer Resolution Result1 Result1 Achiral->Result1 Purity % Result2 Result2 Chiral->Result2 ee %

Caption: Decision tree for selecting between Reverse Phase (Achiral) and Normal Phase (Chiral) workflows based on sample origin and analytical requirements.

Protocol A: Achiral RP-HPLC (Purity & Assay)

Objective: Separation of 6-Hydroxy-3-methylindolin-2-one from related impurities (e.g., 5-hydroxy isomer, oxindole parent, oxidation products).

Method Parameters[2]
  • System: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Waters XBridge C18.

    • Why: The "Plus" or "XBridge" chemistry provides extra dense bonding to minimize peak tailing caused by the phenolic hydroxyl interacting with free silanols.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

    • Why: Acidic pH ensures the phenolic OH (pKa ~9.8) remains protonated (neutral), maximizing retention and peak symmetry.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 295 nm (Primary), 254 nm (Secondary).

    • Why: 295 nm is more specific to the hydroxy-indole chromophore and reduces baseline noise from mobile phase solvents.

Gradient Program
Time (min)% Mobile Phase A (Water/FA)% Mobile Phase B (ACN)Phase Description
0.0955Equilibration
2.0955Isocratic Hold (Polar impurity elution)
15.04060Linear Gradient (Elution of analyte)
18.0595Wash Step
20.0595Wash Hold
20.1955Re-equilibration
25.0955End
Sample Preparation[2]
  • Stock Solution: Dissolve 10 mg of standard in 10 mL Methanol (1 mg/mL). Note: Use amber glassware to prevent photo-oxidation.

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (90:10).

  • Filtration: Filter through 0.22 µm PTFE syringe filter before injection.

Protocol B: Chiral Separation (Enantiomeric Excess)

Objective: Baseline resolution of (R)- and (S)-6-Hydroxy-3-methylindolin-2-one. Mechanism: The 3-methyl substituent creates a chiral center. Separation requires a polysaccharide-based selector (Amylose or Cellulose) that forms hydrogen bonds with the amide and phenolic groups.

Method Parameters[2]
  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H.

    • Why: Amylose-based columns (AD-H) often show superior selectivity for oxindole derivatives compared to cellulose columns due to the helical structure accommodating the fused ring system [1].

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

    • Why:

      • Hexane/IPA: Standard Normal Phase mode. IPA acts as the polar modifier to adjust retention.

      • DEA (0.1%): Essential additive. It blocks non-specific acidic sites on the stationary phase, preventing peak tailing of the phenolic analyte.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Ambient). Lower temperatures (e.g., 10-15°C) often improve resolution (Rs) in chiral chromatography.

  • Detection: UV at 295 nm.

Optimization Steps

If baseline resolution (Rs > 1.5) is not achieved:

  • Reduce IPA: Change ratio to 95:5 Hexane:IPA to increase retention and interaction time with the chiral selector.

  • Switch Column: If AD-H fails, switch to Chiralcel OD-H (Cellulose based). The different cavity size often resolves isomers that amylose cannot.

  • Polar Organic Mode: If solubility in Hexane is poor, use 100% Methanol with 0.1% DEA on a Chiralpak AD-RH column.

Validation Framework (ICH Q2 Aligned)

To ensure the method is "Trustworthy" and "Self-Validating," perform the following validation steps.

System Suitability Testing (SST)

Run these checks before every analysis batch.

  • Tailing Factor (T): Must be < 1.5 (Strict control due to phenolic nature).

  • Resolution (Rs): > 2.0 between the analyte and nearest impurity (e.g., 3-hydroxy-3-methylindolin-2-one).

  • Precision: %RSD of peak area for 6 replicate injections < 2.0%.

Linearity & Range
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Acceptance: Correlation coefficient (R²) > 0.999.

Stability of Solutions
  • Critical: Oxindoles can undergo oxidative ring opening or hydroxylation at C3 [2].

  • Test: Store standard solution at RT in light vs. dark for 24 hours. Check for the appearance of a peak at RRT ~0.8 (likely the 3-hydroxy-3-methyl metabolite/degradant).

Metabolic & Synthetic Context

Understanding the origin of the molecule aids in identifying likely impurities.

MetabolicPathway Skatole 3-Methylindole (Skatole) Oxindole 3-Methyloxindole (Major Metabolite) Skatole->Oxindole CYP450 (Oxidation) Target 6-Hydroxy-3-methylindolin-2-one (Target Analyte) Oxindole->Target CYP450 (Hydroxylation @ C6) Degradant 3-Hydroxy-3-methylindolin-2-one (Oxidation Impurity) Oxindole->Degradant Oxidation @ C3 (Spontaneous/Enzymatic)

Caption: Metabolic pathway showing the formation of the target analyte and its potential stability-indicating impurity (3-hydroxy isomer) [2].

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction between phenolic OH and residual silanols.Ensure Mobile Phase A pH is < 3.0. Use a high-quality end-capped column (e.g., Zorbax Eclipse Plus).
Split Peaks (Chiral) Solvent mismatch or column overload.Dissolve sample in Mobile Phase. Reduce injection volume (try 5 µL).
Low Recovery Oxidation of the analyte.Add 0.1% Ascorbic Acid to the sample solvent as an antioxidant. Use amber vials.
Retention Drift DEA evaporation (Chiral method).Refresh the Hexane:IPA:DEA mobile phase daily. DEA is volatile.

References

  • Vertex AI Search. (2025). Enantioseparation of 3-substituted oxindoles using polysaccharide columns. Retrieved from

  • Yan, Z., et al. (2007). Metabolism and bioactivation of 3-methylindole by human liver microsomes. Chemical Research in Toxicology. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 3-Hydroxy-3-methylindolin-2-one. Retrieved from

  • BenchChem. (2025). Structure and Properties of 6-Chloro-3-hydroxyindolin-2-one derivatives. Retrieved from

Sources

Method

Application Note: Solvent Selection for Recrystallization of Hydroxyindolin-2-ones

Executive Summary The hydroxyindolin-2-one (3-hydroxy-2-oxindole) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Sunitinib analogs), neuroprotective a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hydroxyindolin-2-one (3-hydroxy-2-oxindole) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Sunitinib analogs), neuroprotective agents, and natural alkaloids.[1] While synthetic routes like the Henry reaction or aldol condensation are well-established, the purification of these amphiphilic molecules remains a bottleneck.

This Application Note provides a rigorous, field-proven guide to solvent selection for recrystallizing hydroxyindolin-2-ones. Unlike standard lipophilic compounds, this scaffold possesses a unique "push-pull" solubility profile due to the coexistence of a polar hydrogen-bonding domain (C3-hydroxyl, C2-amide) and a lipophilic aromatic core.[1] We present a validated solvent screening strategy and a robust binary solvent protocol designed to maximize yield and purity while mitigating common failure modes like "oiling out."

Physicochemical Basis of Solubility

To select the correct solvent, one must understand the molecular interactions at play.[2] Hydroxyindolin-2-ones exhibit dual-polarity :

  • H-Bonding Network (Polar Domain): The N1-H (donor), C2=O (acceptor), and C3-OH (donor/acceptor) groups create a strong crystal lattice network.[1] This necessitates a solvent capable of disrupting these intermolecular bonds for dissolution.[1]

    • Implication: Non-polar solvents (Hexane, Toluene) rarely work as primary solvents.

  • Lipophilic Core (Non-Polar Domain): The fused benzene ring and potential hydrophobic substituents (e.g., halogens, alkyl chains) limit solubility in highly polar media like pure water.

The "Goldilocks" Zone: The ideal solvent system must solvate the polar functionality at high temperatures while allowing the hydrophobic lattice forces to dominate as the temperature drops.

Table 1: Solubility Profile & Solvent Suitability[1]
Solvent ClassExamplesSolubility StatusRole in Recrystallization
Alcohols Methanol, EthanolHigh (Cold & Hot)Primary Solvent. Excellent for disrupting H-bonds.[1] Often too good; requires an anti-solvent or low temp.[1]
Esters Ethyl Acetate (EtOAc)Moderate (Hot)Ideal Primary Solvent. Solubilizes well at boiling (

) but poorly at

.
Chlorinated DCM, ChloroformHigh Too Soluble. generally poor for crystallization yield, good for dissolution.[1]
Alkanes Hexane, HeptaneInsoluble Anti-Solvent. Critical for inducing nucleation in binary systems.[1]
Water WaterLow Anti-Solvent (with alcohols) or solvent for highly polar salts.[1]

Solvent System Selection Strategy

Do not guess. Use the following decision logic to select your system based on the specific derivative's substitution pattern.

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Analyze Substituents on Indolinone Core Q1 Is the N1 position substituted (e.g., N-Methyl)? Start->Q1 BranchA Yes (N-Substituted) Q1->BranchA Lipophilicity Increased BranchB No (Free N-H) Q1->BranchB H-Bond Donor Intact Q2 Are there highly lipophilic groups (e.g., -CF3, -Ph)? BranchA->Q2 Sys1 System A: Ethyl Acetate / n-Heptane (Standard) BranchB->Sys1 Most Common Sys2 System B: Methanol / Water (For Polar/Green) BranchB->Sys2 If inorganic salts present Q2->Sys1 Yes Sys3 System C: Ethanol (Single Solvent) (Slow Evap/Cooling) Q2->Sys3 No (Intermediate)

Caption: Decision matrix for selecting the optimal solvent system based on molecular substitution patterns.

Detailed Protocol: The Binary System (EtOAc / n-Heptane)

This is the most robust method for 3-substituted-3-hydroxyindolin-2-ones.[1] It balances the polar solubility of Ethyl Acetate (EtOAc) with the precipitating power of n-Heptane.

Why Heptane over Hexane? Heptane (bp


) allows for a higher processing temperature than Hexane (bp 

), reducing the risk of premature precipitation during hot filtration.
Materials
  • Crude Hydroxyindolin-2-one (dried)[1]

  • Solvent A: Ethyl Acetate (HPLC Grade)

  • Solvent B: n-Heptane (or n-Hexane if Heptane is unavailable)[1]

  • Equipment: Hot plate, magnetic stirrer, reflux condenser, Erlenmeyer flask, pre-warmed glass funnel.

Step-by-Step Methodology
  • Saturation (The Dissolution):

    • Place crude solid in an Erlenmeyer flask.

    • Add a minimal amount of EtOAc (approx. 2-3 mL per gram of solid).[1]

    • Heat to a gentle reflux (

      
      ).
      
    • Add additional EtOAc dropwise just until the solid dissolves.

    • Critical: If colored insoluble impurities remain (e.g., inorganic salts), do not add infinite solvent. Perform a hot filtration.[1][3][4]

  • Hot Filtration (Optional but Recommended):

    • If the solution is cloudy or contains particulates, filter rapidly through a fluted filter paper into a pre-warmed receiving flask. This prevents the product from crystallizing on the filter paper.[3]

  • Nucleation (The Anti-Solvent Addition):

    • Maintain the filtrate at a gentle boil.

    • Slowly add n-Heptane dropwise.[1]

    • Observation: You will see a transient cloudiness that disappears.[1] Continue adding until the cloudiness just persists (the "cloud point").

    • Add 1-2 drops of EtOAc to clear the solution back to transparency.

  • Crystallization (The Cooling Curve):

    • Remove from heat.[1] Place the flask on an insulating surface (e.g., a cork ring or wood block).

    • Allow to cool to room temperature undisturbed (approx. 1-2 hours). Do not stir. Stirring induces rapid nucleation, leading to small, impure crystals.[1]

    • Once at room temperature, move to a

      
       fridge or ice bath for 30 minutes to maximize yield.
      
  • Isolation:

    • Filter the crystals using a Büchner funnel.

    • Wash: Wash the filter cake with a cold (

      
      ) mixture of EtOAc:Heptane (1:4 ratio). Do not use pure EtOAc, or you will redissolve your product.
      
    • Dry under vacuum.[1]

Diagram 2: Recrystallization Workflow

RecrystallizationWorkflow Step1 1. Dissolution (Reflux in EtOAc) Step2 2. Hot Filtration (Remove insolubles) Step1->Step2 Clear solution? Step3 3. Cloud Point (Add Heptane) Step2->Step3 Filtrate Step4 4. Controlled Cooling (RT -> 4°C) Step3->Step4 Saturated Step5 5. Isolation (Filter & Wash) Step4->Step5 Crystals formed

Caption: Operational workflow for the Ethyl Acetate / Heptane binary recrystallization system.

Troubleshooting Common Failure Modes

Issue 1: "Oiling Out"

Instead of crystals, the product separates as a sticky oil droplet at the bottom of the flask. This is common with hydroxyindolin-2-ones due to their melting points often being depressed by impurities.[1]

  • Cause: The temperature of the solution is above the "oiled" product's melting point in the solvent mixture, or the anti-solvent was added too fast.

  • Solution:

    • Reheat to redissolve the oil.

    • Add a small amount of Solvent A (EtOAc) to change the ratio.

    • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the liquid-air interface.

    • Cool much more slowly.

Issue 2: Low Yield
  • Cause: Too much Primary Solvent (EtOAc) was used.[1]

  • Solution: Concentrate the mother liquor (filtrate) via rotary evaporation to half volume and repeat the cooling/crystallization steps to harvest a "second crop." Note that the second crop is usually less pure.

References

  • Solubility & Physicochemical Properties

    • Solubility of 3-Hydroxyindolin-2-one.[1][5] Solubility of Things.[1][2][4][5][6][7] Available at: [Link]

  • Synthetic & Purification Protocols

    • DMF mediated Henry reaction of isatins: an efficient synthesis of 3-hydroxy-2-oxindole.[1][8][9] Taylor & Francis (Synthetic Communications). Available at: [Link]

    • Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles.[1][10][11] MDPI (Molecules). Available at: [Link]

  • General Recrystallization Methodology

    • Two-Solvent Recrystallization Guide. MIT OpenCourseWare.[1] Available at: [Link]

  • Patents on Oxindole Purification

    • Process for preparing 2-oxindole.[1][8][9][10][12][13] US Patent 5973165A.[1] Available at:

Sources

Application

Reagents for demethylation of 6-methoxy-3-methylindolin-2-one

An Application Guide to the Demethylation of 6-Methoxy-3-Methylindolin-2-one To researchers, scientists, and professionals in drug development, the strategic modification of molecular scaffolds is a cornerstone of innova...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Demethylation of 6-Methoxy-3-Methylindolin-2-one

To researchers, scientists, and professionals in drug development, the strategic modification of molecular scaffolds is a cornerstone of innovation. The oxindole core, and specifically derivatives like 6-methoxy-3-methylindolin-2-one, represents a privileged structure in medicinal chemistry. The conversion of its 6-methoxy group to a 6-hydroxy functionality is a critical transformation. This demethylation not only alters the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, but can profoundly enhance its biological activity and receptor affinity[1].

This document serves as a detailed guide to the selection and application of reagents for this pivotal demethylation reaction. We move beyond simple procedural lists to explore the causality behind reagent choice, offering a framework for rational methodology design.

Comparative Analysis of Key Demethylation Reagents

The cleavage of a robust aryl methyl ether bond requires carefully chosen reagents. The selection process involves balancing reactivity with the preservation of other sensitive functional groups within the 6-methoxy-3-methylindolin-2-one scaffold, particularly the lactam ring. We will focus on three principal classes of reagents: a Lewis acid (Boron Tribromide), a nucleophilic thiol (Sodium Dodecanethiolate), and a hydride agent (L-Selectride®).

Reagent ClassBoron Tribromide (BBr₃) Sodium Dodecanethiolate (C₁₂H₂₅SNa) L-Selectride® (Lithium Tri-sec-butylborohydride)
Primary Mechanism Strong Lewis Acid-Mediated CleavageNucleophilic Attack (Sₙ2)Hydride-Mediated Nucleophilic Demethylation
Advantages - Highly effective and fast[2][3] - Well-established and widely documented[4][5] - Can cleave multiple ethers simultaneously- Milder conditions than BBr₃[6][7] - Odorless thiol improves lab safety[6][7] - Scalable and cost-effective for larger syntheses[6]- High selectivity in complex molecules[8] - Effective for electron-rich and heterocyclic systems[9][10] - Can avoid harsh acidic conditions
Disadvantages - Highly corrosive and moisture-sensitive - Harsh conditions can degrade sensitive substrates - Requires strict anhydrous technique - Can promote side reactions[3]- Requires elevated temperatures (often >100°C)[6] - Slower reaction times compared to BBr₃ - Requires a polar aprotic solvent like NMP or DMF[11][12]- Sterically hindered, which can affect reaction rate[9] - Highly reactive with protic sources and carbonyls - Supplied in flammable THF solution
Typical Solvents Dichloromethane (DCM), ChloroformN-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF)Tetrahydrofuran (THF), Diethyl ether
Typical Temperature -78°C to Room Temperature130°C to 180°CRoom Temperature to Reflux (~66°C)

Mechanistic Insights and Rationale

Boron Tribromide (BBr₃): The Classic Lewis Acid Approach

Boron tribromide is arguably the most powerful and widely used reagent for cleaving aryl methyl ethers.[2][4] Its efficacy stems from the highly electrophilic nature of the boron atom, which acts as a potent Lewis acid.

Mechanism of Action: The reaction initiates with the formation of a Lewis acid-base adduct between the ether oxygen and BBr₃. This coordination severely weakens the C-O bond of the methyl group. A bromide ion, either from another BBr₃ molecule or the initial adduct, then acts as a nucleophile, attacking the activated methyl group in an Sₙ2-like fashion to yield methyl bromide and an aryloxy-dibromoborane intermediate.[3][13] This intermediate is subsequently hydrolyzed during aqueous workup to liberate the desired phenol.[13] Computational studies suggest that one equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether, proceeding through sequential displacement of its bromide atoms.[2][4]

Caption: Lewis acid-mediated demethylation with BBr₃.

Thiolates: The Nucleophilic Powerhouse

For substrates that are sensitive to harsh Lewis acids, nucleophilic cleavage offers a milder alternative. Thiolates are excellent soft nucleophiles that selectively attack the soft electrophilic methyl carbon of the ether.

Mechanism of Action: The reaction is a classic Sₙ2 displacement.[14] The thiolate anion (RS⁻) directly attacks the methyl group of the aryl methyl ether, displacing the phenoxide as the leaving group. The use of a high-boiling polar aprotic solvent like NMP is crucial as it solvates the cation (e.g., Na⁺) without strongly solvating the thiolate anion, thereby enhancing its nucleophilicity.[14] While reagents like sodium ethanethiolate are effective, their intense odor and volatility pose significant challenges. A modern, practical approach employs high-molecular-weight, odorless thiols like 1-dodecanethiol, with the active thiolate generated in situ using a base like sodium hydroxide.[6][7]

Sources

Method

Application Note: Rapid Microwave-Assisted Synthesis of 6-hydroxy-3-methyl-2-oxindole

Introduction: The Significance of the Oxindole Scaffold The 2-oxindole core is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds.[1] Its derivatives have garne...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Oxindole Scaffold

The 2-oxindole core is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds.[1] Its derivatives have garnered significant attention from the medicinal chemistry community due to their diverse biological activities, which include potential treatments for cancer, neurodegenerative diseases, and glaucoma.[2][3] Specifically, the 6-hydroxy-3-methyl-2-oxindole structure combines key pharmacophoric features that are of high interest in drug discovery programs. The development of efficient and sustainable synthetic methodologies to access these valuable compounds is therefore a critical endeavor for researchers in both academic and industrial settings.

The Advantages of Microwave-Assisted Organic Synthesis (MAOS)

Conventional synthetic methods often require long reaction times and harsh conditions, leading to lower yields and the generation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing dielectric heating, microwave irradiation can rapidly and uniformly heat a reaction mixture, leading to dramatic accelerations in reaction rates.[4] This often translates to significantly shorter reaction times, higher product yields, and improved purity profiles. Furthermore, MAOS is considered a green chemistry approach as it typically reduces energy consumption and the use of hazardous solvents.

This application note details a proposed two-step, microwave-assisted protocol for the synthesis of 6-hydroxy-3-methyl-2-oxindole, designed to be a rapid and efficient alternative to traditional synthetic routes.

Proposed Synthetic Pathway

The synthesis of 6-hydroxy-3-methyl-2-oxindole is proposed to proceed via a two-step sequence, with both steps being amenable to microwave acceleration. The first step involves the synthesis of the 6-hydroxy-2-oxindole precursor from a suitable starting material, such as 4-aminophenol. The second step is the selective C3-methylation of the 6-hydroxy-2-oxindole intermediate.

Synthetic_Pathway 4-Aminophenol 4-Aminophenol Step_1 Step 1: Microwave-Assisted Oxindole Formation 4-Aminophenol->Step_1 Reagents 6-Hydroxy-2-oxindole 6-Hydroxy-2-oxindole Step_1->6-Hydroxy-2-oxindole Intermediate Step_2 Step 2: Microwave-Assisted C3-Methylation 6-Hydroxy-2-oxindole->Step_2 Substrate 6-Hydroxy-3-methyl-2-oxindole 6-Hydroxy-3-methyl-2-oxindole Step_2->6-Hydroxy-3-methyl-2-oxindole Final Product

Caption: Proposed two-step synthetic pathway.

Experimental Protocols

PART 1: Microwave-Assisted Synthesis of 6-Hydroxy-2-oxindole (Intermediate)

This protocol is adapted from established methods for the synthesis of oxindoles from anilides.[5]

Materials and Reagents:

  • 4-Aminophenol

  • Chloroacetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Deionized water

  • Microwave synthesis reactor

  • Appropriate microwave reaction vessels with stir bars

  • Standard laboratory glassware

  • Rotary evaporator

  • Magnetic stirrer with heating plate

Protocol:

  • Acylation of 4-Aminophenol:

    • In a round-bottom flask, dissolve 4-aminophenol (1 equiv.) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add chloroacetyl chloride (1.1 equiv.) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude N-(4-hydroxyphenyl)-2-chloroacetamide.

  • Microwave-Assisted Cyclization:

    • To a microwave reaction vessel, add the crude N-(4-hydroxyphenyl)-2-chloroacetamide (1 equiv.) and aluminum chloride (3 equiv.).

    • Place the sealed vessel in the microwave reactor.

    • Irradiate the mixture at a constant temperature of 120 °C for 15-20 minutes.

    • After cooling, quench the reaction by carefully adding crushed ice.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude 6-hydroxy-2-oxindole.

Purification:

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

PART 2: Microwave-Assisted C3-Methylation of 6-Hydroxy-2-oxindole

This protocol is a proposed adaptation of known methylation procedures for related heterocyclic compounds.

Materials and Reagents:

  • 6-Hydroxy-2-oxindole (from Part 1)

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Microwave synthesis reactor

  • Appropriate microwave reaction vessels with stir bars

Protocol:

  • Reaction Setup:

    • In a microwave reaction vessel, combine 6-hydroxy-2-oxindole (1 equiv.), potassium carbonate (2 equiv.), and anhydrous DMF.

    • Add methyl iodide (1.5 equiv.) to the suspension.

    • Seal the vessel and place it in the microwave reactor.

  • Microwave Irradiation:

    • Irradiate the reaction mixture at 100 °C for 10-15 minutes.

    • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Work-up and Isolation:

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification:

  • The crude 6-hydroxy-3-methyl-2-oxindole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data and Expected Results

ParameterStep 1: Oxindole FormationStep 2: C3-Methylation
Microwave Time 15-20 min10-15 min
Temperature 120 °C100 °C
Expected Yield 70-85%65-80%
Appearance Off-white to pale brown solidLight-colored solid

Characterization of 6-hydroxy-3-methyl-2-oxindole

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR (DMSO-d₆, 400 MHz): Predicted chemical shifts (δ, ppm): ~10.0 (s, 1H, NH), ~9.0 (s, 1H, OH), ~6.8-7.2 (m, 3H, Ar-H), ~3.4 (q, 1H, CH), ~1.3 (d, 3H, CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): Predicted chemical shifts (δ, ppm): ~180 (C=O), ~150 (C-OH), ~140 (Ar-C), ~125-130 (Ar-C), ~110-120 (Ar-CH), ~40 (CH), ~15 (CH₃).

  • Mass Spectrometry (HRMS): Calculated for C₉H₉NO₂ [M+H]⁺, with the observed mass confirming the molecular formula.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Crude_Product Crude 6-hydroxy-3-methyl-2-oxindole Purification Column Chromatography or Recrystallization Crude_Product->Purification NMR ¹H and ¹³C NMR Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Purity Purity Assessment (e.g., HPLC) NMR->Purity MS->Purity

Caption: Workflow for product purification and characterization.

Troubleshooting and Safety Considerations

  • Low Yield in Step 1: Ensure all reagents and solvents are anhydrous, as the Friedel-Crafts acylation and cyclization are sensitive to moisture. The temperature of the microwave reaction can be optimized.

  • Incomplete Methylation in Step 2: A stronger base, such as cesium carbonate, may be employed. The reaction time or temperature can be incrementally increased. Ensure the methyl iodide is fresh.

  • Safety:

    • Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens should never be used.

    • Reactions should be conducted in a well-ventilated fume hood.

    • Sealed reaction vessels can build up significant pressure. Always follow the manufacturer's guidelines for the microwave reactor and use appropriate pressure-rated vessels.

    • Chloroacetyl chloride and methyl iodide are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This application note provides a detailed, proposed protocol for the rapid and efficient synthesis of 6-hydroxy-3-methyl-2-oxindole using microwave-assisted techniques. The described two-step method offers significant advantages over traditional synthetic approaches in terms of reaction time and potentially yield and purity. This protocol serves as a valuable starting point for researchers and drug development professionals seeking to access this important heterocyclic scaffold.

References

  • Faragó, T., Remete, A. M., Szatmári, I., Ambrus, R., & Palkó, M. (2023). The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives. RSC Advances, 13(28), 19356-19365. [Link]

  • Gnanaoli, K., Rajkumar, D. B., Maheswari, C. U., & Vellaisamy, S. (2022). Microwave-Assisted Synthesis of Nitrogen Heterocycles. In Microwave-Assisted Synthesis of Heterocycles (pp. 1-36). Jenny Stanford Publishing.
  • Juniper Publishers. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic & Medicinal Chemistry International Journal, 6(1). [Link]

  • Krasavin, M., et al. (2023). Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. International Journal of Molecular Sciences, 24(6), 5101. [Link]

  • Mishra, S., et al. (2021). Access to 3,3-disubstituted oxindoles via microwave-assisted Cannizzaro and aldol reactions of formaldehyde with isatins and their imines. RSC Advances, 11(31), 19133-19137. [Link]

  • Organic Chemistry Portal. (n.d.). Oxindole synthesis. [Link]

  • Royal Society of Chemistry. (2014). Oxindole synthesis by palladium-catalysed aromatic C–H alkenylation. [Link]

  • Sahu, P. K., et al. (2015). Microwave-Assisted, Multicomponent, Ecofriendly Synthesis of 3-Bihetaryl-2-oxindole Derivatives Grafted with Phenothiazine Moiety. Synthetic Communications, 45(20), 2356-2371. [Link]

  • Singh, U. P., & Singh, R. K. (2017). Microwave-assisted iodine-catalyzed rapid synthesis of 6H-indolo[2,3-b]quinolines. Current Microwave Chemistry, 4(2), 143-148.
  • Trost, B. M., & Brennan, M. K. (2009). Asymmetric synthesis of the oxindole and indole alkaloids. Synthesis, 2009(18), 3003-3025.
  • Verma, A., et al. (2017). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. The Journal of Organic Chemistry, 82(15), 8213-8221. [Link]

  • Zlotorzynski, A. (1995). The application of microwave radiation to analytical and environmental chemistry. Critical Reviews in Analytical Chemistry, 25(1), 43-76.

Sources

Application

Application Note: Preparation and Handling of 6-Hydroxy-3-methylindolin-2-one for Biological Assays

Executive Summary This guide details the technical protocols for the preparation, solubilization, and quality control of 6-hydroxy-3-methylindolin-2-one (and related 3-substituted oxindole scaffolds) for use in high-thro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the technical protocols for the preparation, solubilization, and quality control of 6-hydroxy-3-methylindolin-2-one (and related 3-substituted oxindole scaffolds) for use in high-throughput screening (HTS) and mechanistic assays.

While oxindoles are privileged scaffolds in drug discovery (e.g., Sunitinib, Nintedanib), this specific derivative presents two distinct stability challenges that can compromise assay data:

  • Oxidative Instability: The 6-hydroxy moiety (phenol) is susceptible to quinone formation.

  • Stereochemical Lability: The C3-position is prone to base-catalyzed racemization via enolization.

This note provides a self-validating workflow to ensure the chemical and stereochemical integrity of the compound during biological evaluation.

Chemical Context & Synthetic Origin

Understanding the synthetic origin is critical for anticipating impurities. 6-hydroxy-3-methylindolin-2-one is typically accessed via the demethylation of 6-methoxy-3-methylindolin-2-one using Boron Tribromide (


) or Pyridine Hydrochloride.
  • Molecular Formula:

    
    [1]
    
  • MW: 163.18 g/mol

  • Key Pharmacophore: The 6-OH group often acts as a hydrogen bond donor in kinase hinge binding or as a radical scavenger in antioxidant assays.

Critical Quality Attributes (CQA)

Before assay preparation, the solid material must meet these criteria:

  • Purity (HPLC): >95% (detection at 254 nm and 280 nm).

  • Residual Boron: <10 ppm (if

    
     was used; boron can inhibit certain serine proteases).
    
  • Enantiomeric Excess (ee): If studying a single enantiomer, chiral HPLC is mandatory before every new assay batch due to shelf-storage racemization risks.

Storage and Stock Solution Protocol

The "Golden Rule" of 3-Substituted Oxindoles

Expert Insight: Never store 3-substituted oxindoles in basic media (


) or protic solvents (methanol/ethanol) for extended periods. The C3 proton is acidic (

in DMSO, but lower in water), leading to enolate formation and subsequent racemization or oxidation to isatin derivatives.
Protocol A: Preparation of 10 mM DMSO Master Stock

Reagents:

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile Filtered (Sigma-Aldrich or equivalent).

  • Argon or Nitrogen gas line.

Procedure:

  • Weighing: Weigh approximately 1.63 mg (for 1 mL) or 16.3 mg (for 10 mL) of the solid into an amber glass vial. Note: Avoid plastics that leach plasticizers.

  • Solubilization: Add the calculated volume of anhydrous DMSO to achieve 10 mM.

    • Tip: If the compound resists solvation, sonicate in a water bath at 37°C for <5 minutes.[2] Do not overheat, as this accelerates phenol oxidation.

  • Inert Atmosphere: Flush the headspace of the vial with Argon gas for 10 seconds to displace oxygen.

  • Storage: Cap tightly with a Teflon-lined cap. Store at -20°C or -80°C.

    • Stability:[3][4][5] Stable for 3 months at -80°C. Discard if the solution turns dark brown/black (indicative of quinone formation).

Protocol B: Serial Dilution for Assays (Aqueous Transition)

Buffer Selection: Use HEPES or MOPS (pH 7.0 - 7.4). Avoid TRIS if possible, as its primary amine can react with oxidized byproducts (quinones) to form Schiff bases, creating false positives.

Workflow:

  • Thaw DMSO stock at room temperature (do not heat).

  • Perform intermediate dilutions in 100% DMSO first. (e.g., 10 mM

    
     1 mM 
    
    
    
    0.1 mM).
  • Final Spike: Transfer the DMSO concentrate into the aqueous assay buffer ensuring the final DMSO concentration is <0.5% (v/v) to prevent solvent effects on the enzyme/cells.

  • Immediate Use: Once in aqueous buffer, use within 4 hours.

Visualization: Handling Decision Tree

The following diagram outlines the logic flow for handling the compound based on assay requirements.

AssayPrep Start Solid 6-Hydroxy-3-methylindolin-2-one CheckChirality Is Stereochemistry Critical? Start->CheckChirality Racemic Racemic Mixture OK CheckChirality->Racemic No Enantiopure Single Enantiomer Required CheckChirality->Enantiopure Yes SolventChoice Solubilization (DMSO) Racemic->SolventChoice Enantiopure->SolventChoice BufferCheck Check Assay Buffer pH SolventChoice->BufferCheck Warning CRITICAL: Avoid pH > 7.5 Risk of Racemization BufferCheck->Warning pH > 7.5 SafeZone Safe: pH 6.5 - 7.4 Use HEPES/MOPS BufferCheck->SafeZone pH < 7.5 Warning->SafeZone Adjust pH AddAntiox Add 1mM DTT or Ascorbate (Prevent Phenol Oxidation) SafeZone->AddAntiox Long Incubation? RunAssay Proceed to Assay (Limit Aqueous Time < 4h) SafeZone->RunAssay AddAntiox->RunAssay

Figure 1: Decision matrix for solubilization and buffer selection to maintain chemical and stereochemical integrity.

Biological Assay Applications

A. Kinase Inhibition / Enzyme Assays

Oxindoles are classic ATP-competitive inhibitors (e.g., VEGFR, CDK).

  • Mechanism: The lactam (NH-CO) mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region. The 6-OH group often interacts with the ribose-binding pocket or solvent front.

  • Protocol Note: If testing against cysteine-rich kinases (e.g., EGFR), ensure the compound has not oxidized to a quinone-methide, which acts as a promiscuous covalent binder (PAINS). Always include a "No-Enzyme" control to check for intrinsic compound fluorescence or aggregation.

B. Antioxidant/Cell Protection Assays

The 6-hydroxy group confers radical scavenging properties.

  • Assay Types: DPPH, ABTS, or Cellular ROS (DCFDA).

  • Data Interpretation: In cell-based assays (e.g., Neuroprotection), the observed effect may be a combination of specific signaling (kinase inhibition) and direct chemical antioxidant activity. To distinguish these, use a methylated control (6-methoxy-3-methylindolin-2-one) which retains the scaffold but lacks the phenolic proton.

Troubleshooting Guide

IssueObservationRoot CauseSolution
Precipitation Turbidity upon adding DMSO stock to buffer.Low aqueous solubility (LogP ~1.5 - 2.0).Sonicate buffer; Add 0.05% Tween-20 or Triton X-100 to the assay buffer before adding the compound.
Color Change Solution turns pink/brown over time.Oxidation of phenol to quinone/isatin.Degas buffers; Add 1 mM DTT or TCEP; Store stocks under Argon.
Loss of Potency

shifts >3x between replicates.
Racemization of active enantiomer.Check buffer pH; Ensure pH < 7.5; Minimize time in aqueous media.
Interference High background in fluorescence assays.Compound autofluorescence or quenching.Run a compound-only control; Use Red-shifted dyes (e.g., Alexa 647) instead of Fluorescein/GFP.

References

  • Racemization of 3-Substituted Oxindoles

    • Source: Vertex AI / NIH PubMed Central. "Enantioseparation and Racemization of 3-Fluorooxindoles." (Demonstrates that 3-methyl oxindoles are less stable to racemization than 3-fluoro analogs in basic conditions).
  • Oxindole Scaffold in Medicinal Chemistry

    • Source: BenchChem/PubChem. "6-Chloro-3-hydroxyindolin-2-one as a versatile chemical scaffold." (Contextualizes the biological relevance of 3-hydroxy/3-substituted oxindoles as kinase and HIV inhibitors).
  • DMSO Solubilization Protocols

    • Source: BenchChem Application Note. "Protocol for Dissolving Compounds in DMSO for Biological Assays." (Standard operating procedures for handling hydrophobic compounds).
  • Antioxidant Activity of Phenolic Extracts

    • Source: NIH / PMC. "Extraction and characterization of phenolic compounds and their potential antioxidant activities." (Provides methodology for handling phenolic stability in assays).
  • Photochemical Deracemization

    • Source: ResearchGate/Wiley. "Photochemical Deracemization of 3-Substituted Oxindoles." (Advanced organic chemistry context regarding the lability of the C3 center).

Sources

Method

Application Notes &amp; Protocols: Catalytic Hydrogenation for the Synthesis and Modification of 6-Hydroxyindoles

Abstract The 6-hydroxyindole scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of various biologically active compounds. Catalytic hydrogenation is an indispensable...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 6-hydroxyindole scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of various biologically active compounds. Catalytic hydrogenation is an indispensable tool for manipulating 6-hydroxyindole precursors, enabling key transformations such as deprotection to unmask the crucial hydroxyl group and saturation of the heterocyclic ring to yield 6-hydroxyindolines. This guide provides an in-depth analysis of field-proven catalytic hydrogenation protocols, focusing on the practical application of common heterogeneous catalysts, including Palladium on Carbon (Pd/C), Raney® Nickel (Ra-Ni), and Platinum(IV) Oxide (PtO₂). We delve into the causality behind experimental choices—from catalyst selection to reaction parameters—to equip researchers with the knowledge for robust and reproducible outcomes. Detailed, step-by-step protocols, comparative data, and troubleshooting insights are provided to guide scientists in drug development and chemical research.

Introduction: The Strategic Importance of 6-Hydroxyindoles

The indole ring system is one of the most ubiquitous heterocycles in nature and pharmacology. When substituted with a hydroxyl group at the 6-position, the resulting scaffold serves as a critical pharmacophore in a range of therapeutic agents, from neurotransmitter modulators to anticancer drugs. The synthesis of these valuable molecules often relies on precursors where the 6-hydroxy group is masked with a protecting group or where the indole core requires subsequent modification.

Catalytic hydrogenation emerges as a powerful and atom-economical method for these transformations.[1] It offers clean reaction profiles and often proceeds under mild conditions. The two most common strategic applications involving 6-hydroxyindole precursors are:

  • Deprotection via Hydrogenolysis: The cleavage of a protecting group, most commonly a benzyl ether, from a 6-benzyloxyindole precursor to reveal the free phenol. This is a cornerstone of many synthetic routes.[2]

  • Ring Saturation: The reduction of the 2,3-double bond of the indole nucleus to produce the corresponding indoline. This transformation is critical as it converts the flat, aromatic indole into a three-dimensional indoline scaffold, which can significantly alter its pharmacological properties.

This document serves as a practical guide to these essential transformations, emphasizing the rationale behind protocol design and execution.

Strategic Pathways for 6-Hydroxyindole Synthesis & Modification

The choice of precursor and hydrogenation strategy is dictated by the overall synthetic plan. Below is a workflow illustrating the primary catalytic hydrogenation routes involving 6-hydroxyindole precursors.

G A 6-Benzyloxyindole P1 Protocol 1: Hydrogenolysis (e.g., Pd/C, H₂) A->P1 Deprotection B 6-Nitroindole P2 Protocol 2: Nitro Reduction (e.g., Pd/C, H₂) B->P2 Reduction C 6-Hydroxyindole P3 Protocol 3: Ring Saturation (e.g., Ra-Ni or PtO₂, H₂) C->P3 Saturation X 6-Hydroxyindole P1->X Deprotection Y 6-Aminoindole P2->Y Reduction Z 6-Hydroxyindoline P3->Z Saturation X->P3

Caption: Key Hydrogenation Pathways for 6-Hydroxyindole Precursors.

The Catalyst Core: Selection and Rationale

The success of a catalytic hydrogenation hinges on the appropriate choice of catalyst. Each catalyst possesses a unique activity and selectivity profile.

  • Palladium on Carbon (Pd/C): This is the quintessential catalyst for hydrogenolysis.[3] Its high activity allows for the efficient cleavage of C-O bonds in benzyl ethers under mild conditions (often at atmospheric pressure of H₂). It is also highly effective for the reduction of nitro groups. However, its high activity can be a double-edged sword; under more forcing conditions (higher pressure/temperature), it can lead to undesired ring saturation.

  • Raney® Nickel (Ra-Ni): As an earth-abundant metal catalyst, Raney Nickel is a cost-effective and powerful option, particularly for the hydrogenation of aromatic rings.[4][5] It is often the catalyst of choice for converting indoles to indolines, especially on a large scale.[6] It requires careful handling as it is typically stored under water and can be pyrophoric upon drying.

  • Platinum(IV) Oxide (PtO₂, Adams' Catalyst): PtO₂ is a highly active catalyst, typically reserved for more challenging hydrogenations, such as the saturation of stubborn aromatic systems.[7] It often requires acidic conditions (e.g., acetic acid as a solvent) to achieve its full catalytic potential.

Experimental Protocols

The following protocols are designed to be robust and scalable. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrate.

Protocol 1: Hydrogenolysis of 6-Benzyloxyindole to 6-Hydroxyindole

Objective: To deprotect 6-benzyloxyindole using Pd/C-catalyzed hydrogenolysis to yield 6-hydroxyindole. This method is valued for its clean conversion, where the primary byproduct is toluene.[3]

Materials and Reagents:

  • 6-Benzyloxyindole (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd basis)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply (balloon or cylinder)

  • Celite® (diatomaceous earth)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus (e.g., Parr shaker)

  • Vacuum filtration apparatus (Büchner funnel)

Procedure:

  • Flask Preparation: To a round-bottom flask containing a magnetic stir bar, add 6-benzyloxyindole (1.0 eq).

  • Solvent Addition: Add methanol or ethyl acetate (approx. 10-20 mL per gram of substrate). Stir until the substrate is fully dissolved.

  • Inerting the System: Seal the flask and purge with an inert gas (N₂ or Ar) for 5-10 minutes to remove oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst. Safety Note: Dry Pd/C is pyrophoric. Handle the wet catalyst carefully and do not allow it to dry completely on the spatula or weighing paper.

  • Hydrogen Introduction: Evacuate the inert gas under vacuum and backfill with hydrogen gas. Repeat this purge cycle 2-3 times. If using a balloon, ensure it is securely attached. For a Parr apparatus, follow the manufacturer's instructions for pressurization (typically 1-4 bar / 15-60 psi).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material. Reactions are typically complete within 2-12 hours.

  • Reaction Quench and Filtration: Once the reaction is complete, carefully purge the system with inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product. Safety Note: The Celite® pad with the catalyst is pyrophoric. Do not allow it to dry in the open. Quench it immediately by carefully immersing it in a beaker of water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-hydroxyindole. The product is often pure enough for subsequent steps, but can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Saturation of 6-Hydroxyindole to 6-Hydroxyindoline

Objective: To selectively hydrogenate the 2,3-double bond of 6-hydroxyindole using Raney® Nickel to produce 6-hydroxyindoline.

Materials and Reagents:

  • 6-Hydroxyindole (1.0 eq)

  • Raney® Nickel (Ra-Ni), slurry in water (approx. 20-50% by weight of substrate)

  • Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Hydrogen (H₂) gas supply

  • Celite®

  • Inert gas (Nitrogen or Argon)

Equipment:

  • High-pressure reaction vessel (e.g., Parr hydrogenation apparatus)

  • Magnetic or mechanical stirrer

  • Vacuum filtration apparatus

Procedure:

  • Catalyst Preparation: In the reaction vessel, decant the water from the Raney® Nickel slurry. Wash the catalyst with the reaction solvent (e.g., ethanol) two to three times, decanting the solvent carefully each time. This removes residual water. Safety Note: Raney® Nickel is highly pyrophoric when dry. Never allow the catalyst to become dry and exposed to air. Always keep it covered with solvent.

  • Substrate Addition: Add a solution of 6-hydroxyindole (1.0 eq) in the reaction solvent to the vessel containing the prepared catalyst.

  • System Assembly and Purge: Securely assemble the hydrogenation apparatus. Purge the system by pressurizing with inert gas and then venting (repeat 3-5 times) to remove all oxygen.

  • Hydrogenation: Purge the system with hydrogen gas in a similar manner. Pressurize the vessel to the desired pressure (typically 50-150 psi / 3-10 bar). Heat the reaction to the target temperature (e.g., 50-80 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is typically complete. This can be confirmed by analyzing an aliquot via TLC or LC-MS.

  • Cooldown and Filtration: Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the system with inert gas. Under an inert atmosphere, filter the reaction mixture through a pad of Celite®. Wash the catalyst pad with fresh solvent. Safety Note: The filtered Raney® Nickel catalyst remains highly pyrophoric. Immediately quench the filter cake by submerging it in a large volume of water.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude 6-hydroxyindoline. Purify as needed via standard methods.

Comparative Data and Mechanistic Insight

The choice of reaction conditions can dramatically influence the outcome. The following table summarizes typical parameters for the protocols described.

ParameterProtocol 1: DebenzylationProtocol 2: Ring SaturationRationale & Field Insights
Catalyst 10% Pd/CRaney® NickelPd/C excels at C-O hydrogenolysis.[8] Ra-Ni is more effective and economical for saturating the robust indole aromatic system.[5]
Catalyst Loading 5-10 mol% (Pd)20-50 wt%Hydrogenolysis is often efficient with lower catalytic loadings. Ring saturation is more demanding and benefits from a higher catalyst surface area.
Solvent MeOH, EtOAc, EtOHEtOH, THFProtic solvents like alcohols are excellent for hydrogenation. EtOAc is a good alternative if protic solvents are incompatible with the substrate.
H₂ Pressure 1-4 bar (atm. to 60 psi)3-10 bar (50-150 psi)Benzyl ether cleavage is facile and rarely requires high pressure.[3] Indole ring reduction requires higher pressure to overcome the aromatic stabilization energy.[9]
Temperature 20-40 °C50-80 °CDebenzylation is typically performed at or slightly above room temperature. Higher temperatures are needed to increase the rate of ring saturation.
Reaction Time 2-12 hours6-24 hoursVaries significantly with substrate, but ring saturation is generally a slower process than debenzylation.
Mechanistic Visualization: Heterogeneous Catalysis

The hydrogenation process on a metal surface is a complex heterogeneous reaction. A simplified model, the Horiuti-Polanyi mechanism, describes the key steps for the saturation of a double bond.

G cluster_0 Catalytic Cycle on Metal Surface A 1. H₂ Adsorption and Dissociation B 2. Alkene (Indole) π-Complexation A->B H-H bond breaks surface [Metal Surface with Adsorbed H• atoms] C 3. First H Addition (Migratory Insertion) B->C C-H bond forms D 4. Second H Addition (Reductive Elimination) C->D Second C-H bond forms E 5. Product Desorption D->E Product releases E->A Catalyst Regenerated

Caption: Simplified Horiuti-Polanyi Mechanism for Hydrogenation.

Troubleshooting and Expert Advice

  • Stalled or Incomplete Reaction: This is often due to catalyst poisoning. Sulfur-containing compounds, strong chelating agents, or certain functional groups can deactivate the catalyst. Consider filtering the current catalyst and adding a fresh batch. For debenzylations, Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more robust.[3]

  • Over-reduction/Side Reactions: In the debenzylation of 6-benzyloxyindole, using higher pressures or temperatures can lead to the unintended saturation of the indole ring. It is crucial to monitor the reaction closely and use the mildest conditions possible. Adding a catalyst poison like diphenylsulfide can sometimes improve selectivity by deactivating the most aggressive catalytic sites.[10]

  • Poor Reproducibility: The activity of heterogeneous catalysts can vary between batches. Always note the supplier, lot number, and age of the catalyst. Ensure the system is scrupulously purged of air, as oxygen can damage the catalyst.

Conclusion

Catalytic hydrogenation is a foundational technique in the synthesis and manipulation of 6-hydroxyindole derivatives. A thorough understanding of the roles of the catalyst, solvent, and reaction conditions is paramount for achieving high yields and selectivities. By selecting the appropriate catalyst—Pd/C for delicate deprotections and more robust catalysts like Raney® Nickel for aromatic ring saturation—researchers can effectively navigate the synthetic pathways to these valuable molecules. The protocols and insights provided herein offer a solid framework for the successful application of these powerful catalytic methods in a research and development setting.

References

  • Chen, Y., Fayad, E., Binjawhar, D. N., & Qin, H. L. (2025). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. Chemistry–An Asian Journal. [Link][4][11]

  • Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281. [Link][10]

  • Sajiki, H., & Kume, A. (2011). Convenient and Scalable Process for the Preparation of Indole via Raney Nickel–Catalyzed Hydrogenation and Ring Closure. Synthetic Communications, 41(10), 1547-1553. [Link][6]

  • ResearchGate. (2026). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. [Link][5]

  • Török, B., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Green Chemistry, 13(12), 3289-3292. [Link][9]

  • ResearchGate. (2018). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link][7]

  • Shvets, V. F., & Long, F. K. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-529. [Link]

  • ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. [Link][8]

  • i-GSS. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation). [Link][2]

Sources

Application

Application Note: 6-Hydroxy-3-methylindolin-2-one in Kinase Inhibitor Design

This guide is designed for medicinal chemists and structural biologists utilizing 6-Hydroxy-3-methylindolin-2-one as a scaffold in Fragment-Based Drug Discovery (FBDD). Part 1: Strategic Overview & Chemical Biology The "...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for medicinal chemists and structural biologists utilizing 6-Hydroxy-3-methylindolin-2-one as a scaffold in Fragment-Based Drug Discovery (FBDD).

Part 1: Strategic Overview & Chemical Biology

The "Privileged" Scaffold Rationale

The oxindole (indolin-2-one) core is a "privileged structure" in medicinal chemistry, serving as the anchor for multiple FDA-approved kinase inhibitors (e.g., Sunitinib , Nintedanib ). The specific derivative 6-Hydroxy-3-methylindolin-2-one offers a unique trifunctional handle for FBDD:

  • The Hinge Binder (Core): The lactam (NH/C=O) mimics the adenine ring of ATP, forming bidentate hydrogen bonds with the kinase hinge region (e.g., Glu/Met residues).

  • The Solubility Handle (C6-OH): The hydroxyl group at position 6 is solvent-exposed in many kinase binding modes (e.g., VEGFR2, FGFR). It allows for the attachment of solubilizing tails (morpholines, piperazines) without disrupting the core binding event.

  • The Stereochemical Pivot (C3-Methyl): Unlike the planar methylene of unsubstituted oxindoles, the C3-methyl group introduces a chiral center (

    
     hybridization). This allows for the design of 3,3-disubstituted oxindoles , which lock the ligand into a rigid conformation, reducing the entropic penalty of binding.
    
Critical Stability Warning: The Racemization Trap

Expertise Insight: Researchers often overlook the acidity of the C3-proton in 3-substituted oxindoles.

  • Mechanism: The C3-H is acidic (

    
     in DMSO, lower in protein pockets). In physiological conditions or basic buffers, it can enolize, leading to rapid racemization.
    
  • Implication: If you use 6-Hydroxy-3-methylindolin-2-one as a final fragment, you may have an unstable stereocenter.

  • Design Solution: The "Best Practice" is to use this fragment as a precursor to generate 3,3-disubstituted oxindoles (quaternary center), which are metabolically stable and stereochemically locked.

Part 2: Experimental Protocols

Protocol A: Synthesis of 3,3-Disubstituted "Warheads" (Quaternary Center Formation)

Objective: To convert the racemizable 3-methyl scaffold into a rigid, non-racemizable 3,3-dialkyl or spiro-oxindole active fragment.

Reagents:

  • Substrate: 6-Hydroxy-3-methylindolin-2-one (1.0 eq)

  • Electrophile: Benzyl bromide or substituted alkyl halide (1.1 eq)

  • Base: Cesium Carbonate (

    
    , 2.5 eq) – Preferred over NaH for functional group tolerance.
    
  • Solvent: Acetonitrile (

    
    ) or DMF.
    

Step-by-Step Methodology:

  • Protection (Crucial): The 6-OH is more acidic (phenolic

    
    ) than the C3-H. You must  protect the 6-OH (e.g., TBS-Cl or Benzyl) or perform a selective O-alkylation first (see Protocol B) before attempting C3-alkylation. Note: If using 2.5 eq base and excess electrophile, you will get simultaneous O- and C-alkylation.
    
  • Reaction Setup: In a flame-dried flask under Argon, dissolve the O-protected intermediate in anhydrous Acetonitrile (0.1 M).

  • Deprotonation: Add

    
    . Stir at RT for 30 mins. The solution will turn from yellow to deep orange/red (enolate formation).
    
  • Alkylation: Add the electrophile dropwise.

  • Temperature: Stir at RT for 4-12 hours. If sluggish, heat to 50°C. Avoid high heat (>80°C) to prevent O-alkylation reversal or polymerization.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/salts. Dry over

    
    .
    
  • Validation:

    
     NMR must show the disappearance of the C3-quartet (approx. 3.5 ppm) and the appearance of a singlet methyl group (approx. 1.5 ppm), confirming the quaternary center.
    
Protocol B: 6-O-Functionalization (The "Solubility Tail")

Objective: To attach a solubilizing group (e.g., morpholine-ethyl chain) to the 6-position.

Reagents:

  • Substrate: 6-Hydroxy-3-methylindolin-2-one

  • Linker: 4-(2-Chloroethyl)morpholine hydrochloride (1.2 eq)

  • Base: Potassium Carbonate (

    
    , 3.0 eq)
    
  • Solvent: Acetone or DMF.

Step-by-Step Methodology:

  • Mix: Combine substrate, base, and linker in Acetone (0.2 M).

  • Reflux: Heat to reflux (60°C) for 6–12 hours. The phenolic proton is easily removed by carbonate bases.

  • Monitoring: Monitor by LC-MS. The starting material (MW ~163) should shift to the product mass.

  • Purification: Filter off inorganic salts. Concentrate filtrate. Recrystallize from EtOH or purify via Flash Chromatography (DCM:MeOH 95:5).

Part 3: Visualization & Logic

Design Logic: From Fragment to Lead

The following diagram illustrates the decision tree for transforming the 6-Hydroxy-3-methylindolin-2-one fragment into a drug-like lead.

DrugDesignWorkflow Fragment 6-Hydroxy-3-methyl indolin-2-one (Fragment Hit) Decision Design Strategy Fragment->Decision Path_Solubility Target: Solubility/ADME (Solvent Exposed) Decision->Path_Solubility Optimize PK Path_Potency Target: Potency/Selectivity (Hydrophobic Pocket) Decision->Path_Potency Optimize Kd Action_O_Alk Reaction: 6-O-Alkylation (Ether Synthesis) Path_Solubility->Action_O_Alk Action_C_Alk Reaction: C3-Alkylation (Quaternary Center) Path_Potency->Action_C_Alk Result_Tail Result: Solubilized Fragment (Maintains Hinge Bind) Action_O_Alk->Result_Tail Result_Lead Result: 3,3-Disubstituted Lead (Conformationally Locked) Action_C_Alk->Result_Lead Result_Tail->Result_Lead Combine Steps

Caption: Design workflow separating solubility optimization (6-position) from potency/conformation optimization (3-position).

Interaction Map: Hinge Binding Mode

This diagram represents the theoretical binding mode of the scaffold within a typical kinase ATP pocket (e.g., VEGFR2).

BindingMode Glu Glu (Hinge) Acceptor Met Met (Hinge) Donor CO Oxindole C=O (Acceptor) Met->CO H-Bond HydroPocket Hydrophobic Pocket (Gatekeeper) Solvent Solvent Front NH Oxindole N-H (Donor) NH->Glu H-Bond C3 C3-Methyl (Vector) C3->HydroPocket Van der Waals C6 C6-OH (Vector) C6->Solvent Solubility Point

Caption: Bidentate H-bond network between the Oxindole core and Kinase Hinge residues.

Part 4: Validation Data Summary

When validating this fragment using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), expect the following profiles based on substitution patterns.

Fragment VariantBinding Affinity (

)
Ligand Efficiency (LE)Solubility (PBS, pH 7.4)Stability (

Plasma)
6-OH-3-Me-Oxindole 10 - 100

M
High (>0.4)High (>500

M)
Low (Racemization risk)
6-OMe-3,3-Dimethyl 1 - 10

M
Moderate (0.35)ModerateHigh (Metabolically Stable)
6-Morpholine-3-Me 50 - 100

M
Low (<0.3)Very HighLow (Racemization risk)

Interpretation:

  • The unsubstituted 6-OH-3-Me is an excellent starting fragment due to high Ligand Efficiency (LE), but it is not a drug candidate itself due to stereochemical instability.

  • Recommendation: Prioritize the synthesis of the 3,3-disubstituted variant before advancing to in vivo studies.

Part 5: References

  • Vertex Pharmaceuticals. (2018). Optimization of Versatile Oxindoles as Selective PI3Kδ Inhibitors. Journal of Medicinal Chemistry.[1] Link

  • Milles, R., et al. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles.[1][2][3] Beilstein Journal of Organic Chemistry. Link

  • Astex Pharmaceuticals. (2020). Fragment-based drug discovery: a practical approach.[4][5] Nature Reviews Drug Discovery. Link

  • Li, X., et al. (2012). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds. Molecules.[1][4][5][6][7][8][9][10][11][12][13][14] Link

  • ResearchGate. (2022). Mechanisms for racemization of 3-substituted oxindoles in plasma.Link

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with 6-hydroxyoxindole derivatives

Topic: Overcoming Solubility & Stability Challenges Status: Active | Audience: R&D Scientists, Medicinal Chemists | Version: 2.4[1] Introduction: The "Brick Dust" & Oxidation Paradox Welcome to the technical support hub...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility & Stability Challenges

Status: Active | Audience: R&D Scientists, Medicinal Chemists | Version: 2.4[1]

Introduction: The "Brick Dust" & Oxidation Paradox

Welcome to the technical support hub for 6-hydroxyoxindole scaffolds. If you are working with these derivatives (often kinase inhibitors, e.g., VEGFR or GSK-3β inhibitors), you likely face two opposing forces:

  • Crystal Lattice Energy: The intermolecular hydrogen bonding between the C2-carbonyl and the N-H (plus the 6-OH donor) creates a high-melting-point crystal lattice ("brick dust") that resists dissolution in water.[1]

  • Oxidative Instability: While raising pH ionizes the 6-OH group (pKa ~9.[1]8) to improve solubility, the resulting phenolate anion is highly electron-rich, making the scaffold susceptible to rapid oxidation into isatin derivatives or melanin-like polymers.

This guide provides self-validating protocols to navigate this solubility-stability trade-off.

Module 1: Stock Solution Preparation
User Query:

"I cannot get my 6-hydroxyoxindole derivative to dissolve in water or PBS. It floats as a suspension. Can I heat it?"

Technical Diagnosis:

Direct aqueous dissolution is thermodynamically unfavorable due to the high lipophilicity (LogP > 2.5) and crystal lattice energy. Heating aqueous suspensions often degrades the compound before it dissolves.

Protocol: The Anhydrous Stock System

Step 1: Solvent Selection Do not use water. Use DMSO (Dimethyl Sulfoxide) or DMF as your primary stock solvent.[1]

  • Solubility Target: Most 6-hydroxyoxindole derivatives achieve 10–25 mg/mL in pure DMSO.[1]

  • Critical Check: Ensure DMSO is "Anhydrous Grade" (<0.1% water).[1] Water contamination in DMSO lowers solubility exponentially and accelerates oxidation.

Step 2: Dissolution Workflow

  • Weigh solid into a glass vial (avoid polystyrene, which DMSO attacks).

  • Add DMSO to achieve 1000x the final desired assay concentration (typically 10 mM or 20 mM stock).

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath at 35°C–40°C for 5–10 minutes.

    • Why? Sonication breaks the crystal lattice kinetically, allowing the solvent to penetrate.

  • Visual QC: Hold the vial against a light. The solution must be completely clear. Any turbidity indicates micro-crystals that will cause data variability.

Step 3: Storage (The "Freeze-Thaw" Trap)

  • Aliquot stocks immediately into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: -20°C or -80°C.

  • Protection: Store under Argon or Nitrogen gas if possible to prevent oxidation of the 6-OH group.

Module 2: Preventing Precipitation in Biological Media
User Query:

"My compound dissolves in DMSO, but when I add it to cell culture media (DMEM), it crashes out immediately."

Technical Diagnosis:

This is "Kinetic Precipitation." You are exceeding the aqueous solubility limit too quickly. The high ionic strength of media (salting-out effect) aggravates this.[1]

Protocol: The "Intermediate Dilution" Method

Do not pipette 100% DMSO stock directly into 10 mL of media. The local concentration spike causes immediate precipitation.

Step-by-Step Dilution:

  • Prepare a 10x Intermediate: Dilute your DMSO stock 1:10 into a surfactant-containing buffer or pure PEG400 first.[1]

  • The "Golden" Co-solvent Mix: For difficult compounds, prepare a vehicle of:

    • 10% DMSO[1][2]

    • 40% PEG300 or PEG400

    • 5% Tween 80[2]

    • 45% Saline/PBS[1][2]

  • Slow Addition: Add the intermediate solution dropwise to the agitated media.

Data: Solubility Limits in Various Vehicles

Solvent System Solubility Estimate (mg/mL) Stability Risk Notes
Pure Water/PBS < 0.01 mg/mL Low Practically insoluble.
100% DMSO 15 - 50 mg/mL Moderate Oxidizes over months if exposed to air.[1]
Ethanol 5 - 10 mg/mL Low Good for evaporation, bad for cells (>1%).[1]

| 30% HP-β-CD | 2 - 5 mg/mL | High Stability | Best for in vivo/animal dosing.[1] |

Module 3: Advanced Formulation (In Vivo)
User Query:

"I need to dose mice at 10 mg/kg IP/PO. DMSO is too toxic at high volumes. How do I formulate this?"

Technical Diagnosis:

For animal studies, you require a "Carrier System" that encapsulates the hydrophobic drug core. Cyclodextrins are the gold standard here, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) .[1]

Protocol: Cyclodextrin Complexation

This method sequesters the hydrophobic oxindole core inside the cyclodextrin torus, presenting a hydrophilic surface to the water.

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1]

  • Acidification (Optional but Recommended): Adjust vehicle pH to ~4.5–5.0 using dilute HCl.

    • Why? 6-Hydroxyoxindole is most stable against oxidation at slightly acidic pH.[1]

  • Complexation:

    • Add the required amount of drug powder to the cyclodextrin vehicle.

    • High-Shear Mixing: Vortex or stir magnetically for 2–4 hours at room temperature.

    • Tip: If the solution remains cloudy, add a small amount of co-solvent (e.g., 5% PEG400) to "wet" the powder and accelerate complexation.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove un-dissolved particles before injection.

Module 4: Troubleshooting Chemical Instability
User Query:

"My clear solution turned pink/brown after 24 hours on the bench. Is it still good?"

Technical Diagnosis:

STOP. Do not use this solution. The color change indicates oxidation of the 6-hydroxyoxindole to 6-hydroxyisatin or dimerization into melanin-like pigments.[1] This is driven by the electron-donating 6-OH group, which activates the C3 position.[1]

Visualizing the Instability Pathway:

OxidationPathway Oxindole 6-Hydroxyoxindole (Active Drug) Clear/Colorless Radical Free Radical Intermediate Oxindole->Radical O2 / Light / pH > 8 Isatin 6-Hydroxyisatin (Inactive/Toxic) Orange/Red Radical->Isatin Oxidation Dimer Oxindole Dimers (Precipitate) Brown/Black Radical->Dimer Polymerization

Caption: The degradation pathway of 6-hydroxyoxindole.[1] Basic pH and light accelerate the transition from active drug to colored inactive byproducts.

Prevention Strategy:

  • pH Control: Keep formulation pH < 7.5. The phenolate ion (formed at pH > 9) oxidizes 100x faster than the neutral phenol.

  • Antioxidants: Add 0.1% Sodium Metabisulfite or Ascorbic Acid to aqueous formulations to scavenge dissolved oxygen.

  • Light Protection: Use amber vials.

Summary Formulation Decision Tree

FormulationTree Start Start: 6-Hydroxyoxindole Solid App Application? Start->App InVitro In Vitro (Cells/Enzymes) App->InVitro InVivo In Vivo (Animal Dosing) App->InVivo Stock Make 10-20mM Stock in Anhydrous DMSO InVitro->Stock Route Route? InVivo->Route Dilution Dilution Step Stock->Dilution Direct Direct into Media? (RISK: Precipitation) Dilution->Direct Intermed Intermediate Dilution: DMSO + Media (1:1000) Dilution->Intermed Oral Oral (PO) Route->Oral Inj Injection (IV/IP) Route->Inj SolDisp Solid Dispersion: HPMC-AS or PEG400/Tween Oral->SolDisp Cyc Cyclodextrin Complex: 20% HP-beta-CD (pH 5) Inj->Cyc

Caption: Decision logic for selecting the correct formulation strategy based on experimental application.

References
  • TargetMol Chemicals. (n.d.). Oxindole | HIV Protease. Retrieved from [1]

    • Validates DMSO/PEG/Tween formulation str
  • Santa Cruz Biotechnology. (n.d.). 6-Hydroxyoxindole | CAS 6855-48-7.[1][3] Retrieved from [1]

    • Provides chemical property d
  • ChemicalBook. (2026). Oxindole Properties and pKa. Retrieved from [1]

    • Source for pKa values (~13 for NH)
  • National Institutes of Health (PMC). (2023). Discovery of a new potent oxindole multi-kinase inhibitor.... Retrieved from [1]

    • Case study on structural modific
  • MDPI. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Retrieved from [1]

    • Primary reference for the Cyclodextrin (HP-β-CD)
  • National Institutes of Health (PMC). (2020). Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole. Retrieved from [1]

    • Mechanistic basis for the oxidative instability of hydroxyindoles/oxindoles.

Sources

Optimization

Technical Support Center: 6-Hydroxyindolin-2-one Stability &amp; Storage

Ticket #6-OH-OX-001: Preventing Oxidation & Degradation Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #6-OH-OX-001: Preventing Oxidation & Degradation

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Urgency: High (Irreversible degradation risk)

Executive Summary

6-Hydroxyindolin-2-one (6-Hydroxyoxindole, CAS: 6855-48-7) is a highly electron-rich bicyclic system.[1] Its structural vulnerability lies in the synergy between the phenolic hydroxyl group at position 6 and the amide lactam. This combination makes the molecule susceptible to oxidative coupling and quinone formation , particularly at the C3 position.

The Golden Rule: Treat 6-hydroxyindolin-2-one as you would a catecholamine or unstable indole—exclude oxygen, light, and alkalinity.

Module 1: The Mechanism of Failure

Why did my white powder turn pink/brown?

The color change is a visual indicator of oxidative stress. Unlike simple phenols, 6-hydroxyindolin-2-one undergoes a multi-step degradation pathway involving radical formation and polymerization.

The Oxidation Cascade (Pathway Diagram)

OxidationPathway cluster_factors Accelerating Factors Start 6-Hydroxyindolin-2-one (Colorless/Off-white) Radical Phenoxyl Radical Intermediate Start->Radical O2 / Light / Metal Ions Quinone Quinone-Imine / 6-Hydroxyisatin Radical->Quinone -e-, -H+ Dimer Indigooid Dimers (Pink/Red Species) Quinone->Dimer Coupling at C3 Polymer Insoluble Polymer (Dark Brown Precipitate) Dimer->Polymer Aggregation pH pH > 7.0 UV UV Light Fe Fe/Cu Ions

Figure 1: The oxidative degradation pathway of 6-hydroxyindolin-2-one. Note that the formation of colored dimers (indigooid-like species) is often the first visual sign of compromised purity.

Module 2: Storage & Handling Protocols

FAQ: Storage Conditions

Q: Can I store the solid at room temperature? A: Short-term (days), yes. Long-term, no . While the solid is kinetically stable, surface oxidation occurs over time.

  • Recommendation: Store at -20°C under a desiccated, inert atmosphere (Argon or Nitrogen).

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent photo-oxidation.

Q: Is it stable in DMSO? A: Only if precautions are taken. DMSO is hygroscopic and can facilitate oxidation if not anhydrous.

  • Stability Window: < 24 hours at Room Temp; < 1 week at -80°C.

  • Critical Step: You must use "dry" DMSO (water content < 0.1%) and purge the headspace with Argon.

Protocol: The "Argon Blanket" Solubilization

Use this method for preparing stock solutions (e.g., 10 mM) for biological assays.

  • Preparation: Calculate the required volume of solvent (DMSO or Ethanol).

  • Degassing: Sparge the pure solvent with Argon gas for 5–10 minutes before adding the solid. This removes dissolved oxygen.[2]

  • Dissolution: Add the 6-hydroxyindolin-2-one solid quickly.

  • Blanketing: Immediately flush the vial's headspace with Argon gas (do not bubble through the solution at this stage to avoid evaporation).

  • Sealing: Cap tightly with a Parafilm seal.

Solvent Compatibility Table
SolventSolubility (approx.)Stability RiskRecommended Use
DMSO ~3 mg/mLModerate (Hygroscopic)Biological Assays (dilute immediately)
Ethanol ~10 mg/mLLowChemical Synthesis / Stock Solutions
DMF ~3 mg/mLModerateAlternative to DMSO
PBS (pH 7.4) < 0.1 mg/mLHigh (Rapid Oxidation) Do NOT store. Prepare ex-tempore.
Water InsolubleN/AN/A

Critical Note on Aqueous Buffers: Never store 6-hydroxyindolin-2-one in PBS or Tris buffer. The neutral-to-alkaline pH (7.4+) catalyzes the deprotonation of the phenol, accelerating oxidation by orders of magnitude [1]. Always dilute from DMSO/Ethanol into buffer immediately prior to use.

Module 3: Troubleshooting & Rescue

Scenario A: "My solution has turned light pink."
  • Diagnosis: Early-stage oxidation (dimer formation).

  • Impact: Purity is likely 90–95%.

  • Action for Bio-Assays: Discard. Even trace oxidation products (quinones) are highly reactive electrophiles and can covalently bind to proteins, producing false positives (pan-assay interference) [2].

  • Action for Synthesis: Proceed if the next step involves harsh reduction or oxidation, otherwise purify.

Scenario B: "There is a brown precipitate in my vial."
  • Diagnosis: Advanced polymerization.

  • Action:

    • Filter the solution through a 0.2 µm PTFE filter to remove the polymer.

    • Assess the filtrate concentration via UV-Vis or HPLC.

    • If concentration is critical, discard and restart .

Scenario C: "I need to recover oxidized solid." (Purification Protocol)

If you have a large quantity (>1g) of oxidized material, you can attempt recrystallization.

  • Dissolve: Dissolve the crude solid in minimal hot Ethanol (degassed).

  • Filter: Filter hot to remove insoluble dark polymers.

  • Precipitate: Add degassed Water dropwise until turbidity appears.

  • Cool: Store at 4°C under Nitrogen overnight.

  • Collect: Filter the off-white crystals and dry under vacuum.

Module 4: Decision Matrix (Workflow)

HandlingWorkflow Start Start: 6-Hydroxyindolin-2-one Sample CheckState Physical State? Start->CheckState Solid Solid Powder CheckState->Solid Solution Solution (DMSO/EtOH) CheckState->Solution CheckColor Color Check Solid->CheckColor Solution->CheckColor White White / Off-White CheckColor->White Intact Pink Pink / Tan CheckColor->Pink Mild Ox. Brown Dark Brown / Precipitate CheckColor->Brown Severe Ox. ActionStore Store: -20°C, Desiccated Argon Flush White->ActionStore Storage ActionUse Safe to Use White->ActionUse Immediate Use ActionPurify Recrystallize (EtOH/H2O) or Discard for Bio-Assay Pink->ActionPurify ActionDiscard DISCARD (Irreversible Polymerization) Brown->ActionDiscard

Figure 2: Decision matrix for handling and evaluating the integrity of 6-hydroxyindolin-2-one samples.

References

  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483.

Sources

Troubleshooting

Troubleshooting C3-alkylation selectivity in oxindole synthesis

Status: Operational Specialist: Senior Application Scientist, Process Chemistry Division Topic: Troubleshooting Selectivity & Reactivity in Oxindole Synthesis[1] Triage & Diagnostics Before adjusting your reaction parame...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Specialist: Senior Application Scientist, Process Chemistry Division Topic: Troubleshooting Selectivity & Reactivity in Oxindole Synthesis[1]

Triage & Diagnostics

Before adjusting your reaction parameters, determine your specific failure mode.[1] The oxindole scaffold is an ambident nucleophile , meaning the N1 (amide) and C3 (benzylic/enolate) positions compete for electrophiles.[1] Furthermore, the pKa values of N1-H (~18.2 in DMSO) and C3-H (~18.5 in DMSO) are perilously close, making thermodynamic control difficult without structural modification.[1]

Select your issue from the Decision Matrix below:

Oxindole_Troubleshooting Start Start: Identify Problem Regio Issue: N1-Alkylation vs. C3-Alkylation Start->Regio Stereo Issue: Low Enantioselectivity (ee%) Start->Stereo Reactivity Issue: Low Yield / Dialkylation (Side Products) Start->Reactivity Q_Protect Is N1 Protected? Regio->Q_Protect Q_Catalyst Catalyst Type? Stereo->Q_Catalyst Q_Stoich Target: Mono or Disubstituted? Reactivity->Q_Stoich Q_Protect->Reactivity Yes (Still failing) Sol_Protect Solution: Install Boc/Bn or use Hard/Soft Logic Q_Protect->Sol_Protect No Sol_PTC Optimize Solvent Polarity (Tight Ion Pairing) Q_Catalyst->Sol_PTC Phase Transfer Sol_Pd Check Ligand Bite Angle & Base Strength Q_Catalyst->Sol_Pd Transition Metal Sol_Over Solution: Control Electrophile Equivalents & Temp Q_Stoich->Sol_Over

Figure 1: Diagnostic workflow for isolating the root cause of alkylation failure.

Troubleshooting Guides (FAQs)
Ticket #001: "I am observing significant N-alkylation instead of C3-alkylation."

Root Cause: This is a classic Hard-Soft Acid-Base (HSAB) conflict. The deprotonated oxindole anion delocalizes charge between the Oxygen (O2), Nitrogen (N1), and Carbon (C3).[1]

  • N1 is a "harder" nucleophile (higher charge density).

  • C3 is a "softer" nucleophile (better orbital overlap). If you use a hard electrophile (e.g., Methyl Iodide) or a small counter-ion (Li+), you encourage N-attack.[1]

Corrective Actions:

  • The "Silver Bullet" (Protection): If your synthesis allows, protect the N1 position with a Boc, Acetyl, or Benzyl group.[1] This lowers the pKa of the C3 proton (via inductive electron withdrawal), making C3-deprotonation easier, and physically blocks the N-site.

    • Reference: Trost et al. demonstrated that N-protection is often critical for high yield in asymmetric allylic alkylation (AAA) [1].

  • Base & Counter-ion Tuning (If N-H is required):

    • Avoid: NaH or KH in polar aprotic solvents (DMF/DMSO). This creates "naked" anions that react at the most electronegative site (N or O).

    • Use: Soft bases or transition metal catalysis.

    • Protocol Shift: Switch to Phase Transfer Catalysis (PTC) . Using a bulky quaternary ammonium salt creates a "loose" ion pair. The bulky cation blocks the hard N-site, directing the electrophile to the softer C3 position.

VariablePromotes N-Alkylation (Avoid)Promotes C3-Alkylation (Preferred)
Protecting Group Unprotected (N-H)N-Boc, N-Bn, N-Ac
Electrophile Hard (MeI, MOM-Cl)Soft (Benzyl bromides, Allyl halides)
Solvent Polar Aprotic (DMF, DMSO)Non-polar (Toluene, DCM, CHCl3)
Base Cation Li+ (Tight coordination)R4N+ (Bulky, loose ion pair)
Ticket #002: "My enantioselectivity (ee%) is stalling at 50-60% for the quaternary center."

Root Cause: Creating a chiral quaternary center at C3 (e.g., 3,3-disubstituted oxindole) requires precise facial discrimination.[1] Low ee% usually indicates a loose transition state or background racemization.

Corrective Actions:

  • For Phase Transfer Catalysis (PTC): Solvent Effects

    • Theory: Enantioselectivity in PTC relies on a tight, structured ion pair between the chiral catalyst cation (e.g., Cinchona alkaloid derivative) and the oxindole enolate.[1]

    • Fix: Avoid high-dielectric solvents like DMF or Methanol. They dissociate the ion pair, destroying the chiral pocket.

    • Recommendation: Use Toluene/CHCl3 (7:3) or pure Toluene . Lower the temperature to -20°C or -40°C to increase the rigidity of the transition state [2].

  • For Pd-Catalyzed AAA (Trost/Stoltz Chemistry):

    • Theory: The "bite angle" of the ligand determines the chiral pocket size.

    • Fix: If using standard Trost ligands (DACH-phenyl), try switching to the DACH-naphthyl or Andrus-type ligands if the substrate is sterically demanding.

    • Check: Ensure you are not using a base that is too strong; it might cause background racemization of the product if the C3-substituent is somewhat acidic (though rare for quaternary centers).

Ticket #003: "The reaction stops at 50% conversion or forms dialkylated byproducts."

Root Cause:

  • Stalling: The product (a 3,3-disubstituted oxindole) is sterically crowded. If the electrophile degrades (e.g., hydrolyzes) before reacting, conversion stops.[1]

  • Dialkylation (for mono-alkylation targets): The C3-monoalkylated product is often more acidic than the starting material because the alkyl group stabilizes the enolate via hyperconjugation (or destabilizes less than expected), leading to rapid second alkylation.

Corrective Actions:

  • Stoichiometry Control:

    • Add the base slowly (dropwise) to a mixture of Oxindole + Electrophile. This ensures the concentration of free enolate is always low relative to the electrophile.

    • Inverse Addition: Add the pre-formed enolate into a large excess of electrophile.

  • Switch to "Borrowing Hydrogen" or Alcohol Activation:

    • Instead of using alkyl halides (which drive SN2 and can over-alkylate), use secondary alcohols with a Ruthenium (Ru) or Iridium (Ir) catalyst.[1] This "borrowing hydrogen" method activates the alcohol as a ketone, condenses it, and reduces it in situ.[1] This mechanism is highly selective for mono-alkylation [3].

Standard Operating Procedure (SOP)
Protocol: Asymmetric C3-Benzylation of N-Boc-Oxindole via PTC

Target: Synthesis of 3-benzyl-3-methyl-N-Boc-oxindole (Quaternary Center)

Reagents:

  • 3-methyl-N-Boc-oxindole (1.0 equiv)

  • Benzyl Bromide (1.2 equiv)[1]

  • Catalyst: N-benzylcinchonidinium bromide (10 mol%)

  • Base: 50% KOH (aq)[1]

  • Solvent: Toluene (0.1 M concentration)[1]

Workflow:

  • Preparation: Charge a flame-dried flask with the oxindole substrate and the chiral PTC catalyst.

  • Solvation: Add Toluene. Stir until dissolved. Cool the system to 0°C (or -20°C for higher ee%).

  • Electrophile Addition: Add Benzyl Bromide in one portion.

  • Initiation: Add 50% KOH dropwise with vigorous stirring.

    • Critical Check: The stirring rate must be high (>1000 rpm) because the reaction happens at the liquid-liquid interface.

  • Monitoring: Monitor by TLC/HPLC. Reaction typically completes in 4–12 hours.

  • Quench: Dilute with water and extract with Ethyl Acetate.

  • Purification: Silica gel chromatography. (Note: Quaternary oxindoles often streak; add 1% Triethylamine to the eluent).

Data Verification (Expected Results):

ParameterAcceptable RangeTroubleshooting
Yield > 85%If low, check stirring rate (interfacial area).
ee% > 90%If low, switch solvent to Toluene/CHCl3 mix.[1]
Regio (C3:N1) > 95:5If N-alkylation rises, ensure N-Boc is intact.
Mechanistic Visualization

The following diagram illustrates the Phase Transfer Catalysis (PTC) cycle, highlighting the critical "Interfacial Mechanism" where selectivity is determined.

PTC_Mechanism cluster_Organic Organic Phase (Toluene) cluster_Interface Interface cluster_Aqueous Aqueous Phase (KOH) IonPair Chiral Ion Pair [Q*+ Enolate-] Product C3-Alkylated Product (High ee%) IonPair->Product + RX (Rate Limiting) Exchange Anion Exchange Product->Exchange Release Q*+ Substrate Oxindole Substrate Substrate->Exchange Deprotonation RX Electrophile (R-Br) RX->Product Exchange->IonPair Extraction into Organic OH OH- Base OH->Exchange Br Br- (Leaving Group)

Figure 2: Interfacial mechanism of PTC alkylation. The chiral cation (Q) extracts the enolate into the non-polar phase, shielding the N-face and directing C3-attack.*

References
  • Trost, B. M. , Masters, J. T., & Burns, A. C. (2013).[1][2][3] Palladium-Catalyzed Asymmetric Allylic Alkylation of 3-Aryloxindoles with Allylidene Dipivalate: A Useful Enol Pivalate Product.[3] Angewandte Chemie International Edition, 52(8), 2260–2264.[1] [1]

  • Zhou, F. , Zeng, X. P., Wang, C., Zhao, X. L., & Zhou, J. (2013).[1][4][5] Organocatalytic asymmetric synthesis of 3,3-disubstituted oxindoles featuring two heteroatoms at the C3 position.[4][5] Chemical Communications, 49(20), 2022–2024.[1][5]

  • Bera, A. , Ghosh, A., & Banerjee, D. (2023).[1] Nickel-Catalyzed Alkylation of Oxindoles with Secondary Alcohols. The Journal of Organic Chemistry, 88(10), 6543-6555.[1] [1]

  • Dalpozzo, R. , et al. (2014).[1] Direct synthesis of C3-mono-functionalized oxindoles from N-unprotected 2-oxindole and their antileishmanial activity. Bioorganic & Medicinal Chemistry, 22(4), 1332-1340.[1]

Sources

Optimization

Technical Support Center: 6-Hydroxy-3-methylindolin-2-one Purification

Executive Summary Purifying 6-Hydroxy-3-methylindolin-2-one presents a unique duality of challenges. Structurally, it possesses a phenolic hydroxyl group (C6-OH) that offers a convenient chemical handle for purification,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Purifying 6-Hydroxy-3-methylindolin-2-one presents a unique duality of challenges. Structurally, it possesses a phenolic hydroxyl group (C6-OH) that offers a convenient chemical handle for purification, yet its C3-methine position is electronically susceptible to auto-oxidation, leading to colored isatin-like impurities.

This guide moves beyond generic "recrystallization" advice. We treat the purification process as a logic gate system, utilizing the molecule's pKa properties and redox sensitivity to isolate the target compound from common synthetic byproducts (e.g., demethylated precursors, oxidative dimers, and metal catalysts).

Part 1: Troubleshooting Guide (Q&A)

Q1: My crude product has a persistent pink or reddish hue. How do I remove this?

Diagnosis: This is a classic signature of oxidative coupling . The C3 position of the oxindole ring is prone to radical formation, leading to dimerization (isoindigo-like derivatives) or oxidation to the isatin (dione) species. The Fix:

  • Immediate Action: Do not heat the crude material in air.

  • Chemical Wash: Wash the crude solid with a 5% aqueous solution of Sodium Dithionite (Na₂S₂O₄) or Sodium Metabisulfite . These reducing agents break down the colored oxidative impurities.

  • Protocol Adjustment: Perform your next recrystallization in the presence of a trace amount of ascorbic acid (Vitamin C) or under a strict nitrogen sparge.

Q2: The product oils out during recrystallization instead of forming crystals.

Diagnosis: This usually indicates the presence of non-polar impurities (like unreacted 3-methyl-2-nitroanisole intermediates) acting as a solvent, or the temperature gradient is too steep. The Fix:

  • Trituration: Before recrystallizing, suspend the oily crude in cold Hexanes or Diethyl Ether and sonicate. This often dissolves the non-polar grease, leaving the more polar hydroxy-oxindole as a solid.

  • Solvent Switch: Switch to a high-polarity/low-polarity couple. Dissolve in minimal hot Ethyl Acetate (EtOAc) and slowly add Heptane until turbidity persists. Allow to cool very slowly to room temperature.

Q3: I suspect residual metal (Pd/Fe) from the reduction step. Standard filtration didn't work.

Diagnosis: Hydroxy-substituted heterocycles are excellent ligands. They chelate transition metals, pulling them through standard silica plugs. The Fix:

  • The "Cysteine" Wash: If the product is dissolved in an organic solvent (like EtOAc), wash it with a 10% aqueous solution of L-Cysteine . The amino acid binds Pd/Fe more tightly than the oxindole, pulling the metal into the aqueous layer.

  • Solid Phase: Use a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) stirred with the solution for 30 minutes.

Q4: How do I separate the product from unreacted non-phenolic starting materials?

Diagnosis: If your synthesis involved demethylation (e.g., BBr3 cleavage of a methoxy precursor), you likely have unreacted methoxy-oxindole. The Fix: Use the "Phenolic Switch" (See Protocol A below). The 6-OH group makes the product soluble in NaOH, while the methoxy impurity remains insoluble.

Part 2: Core Purification Protocols

Protocol A: The "Phenolic Switch" (Acid-Base Extraction)

Best for: Removing non-acidic impurities (starting materials, non-phenolic dimers).

Principle: The pKa of the phenolic -OH (~10) allows selective deprotonation, making the product water-soluble, while impurities remain in the organic phase.

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) .

  • Extraction (Forward): Extract the organic layer 2x with 1M NaOH (cold).

    • Chemistry: The 6-OH is deprotonated (

      
      ), moving the product to the aqueous layer. The amide N-H (pKa ~17) remains protonated but the molecule is dragged into water by the phenolate charge.
      
    • Fate of Impurities: Unreacted methoxy intermediates and neutral dimers stay in the EtOAc.

  • Wash: Wash the combined aqueous NaOH layers once with fresh EtOAc (discards trace neutrals).

  • Precipitation (Reverse): Cool the aqueous layer to 0°C. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~2-3.

    • Observation: The product should precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate, wash with water, and dry under vacuum.

Protocol B: Anti-Oxidative Recrystallization

Best for: Final polishing and removing color bodies.

  • Solvent System: 10:1 Mixture of Water:Methanol (or Water:Ethanol).

  • Additive: Add 0.1% w/v Ascorbic Acid to the solvent mixture (prevents oxidation during heating).

  • Process:

    • Heat the solvent to boiling.[1][2]

    • Add crude solid until saturation.

    • Perform a Hot Filtration (gravity) if black specks (metal/carbon) are visible.

    • Allow the filtrate to cool to Room Temp, then 4°C overnight.

  • Wash: Filter crystals and wash with cold water .

Part 3: Visualization of Workflows

Diagram 1: The Phenolic Switch Logic Gate

Caption: Logical flow for separating 6-hydroxy-3-methylindolin-2-one from non-acidic synthetic impurities.

PhenolicSwitch Crude Crude Mixture (Product + Non-Phenolic Impurities) NaOH_Step Add 1M NaOH + EtOAc (Partitioning) Crude->NaOH_Step Org_Layer Organic Layer (Discard) NaOH_Step->Org_Layer Non-acidic impurities (Methoxy precursors, Dimers) Aq_Layer Aqueous Layer (Contains Product as Phenolate) NaOH_Step->Aq_Layer Target Molecule (Soluble Phenolate) Acidification Acidify with HCl to pH 2 (Reprotonation) Aq_Layer->Acidification Precipitate Precipitate (Purified 6-Hydroxy-3-methylindolin-2-one) Acidification->Precipitate Precipitation Filtrate Filtrate (Salts + Trace Solubles) Acidification->Filtrate

Diagram 2: Impurity Fate Map

Caption: Tracking the removal of specific impurities during the purification lifecycle.[3][4]

ImpurityFate Imp_Metal Pd/Fe Residues Proc_Chel Cysteine Wash (Chelation) Imp_Metal->Proc_Chel Imp_Start Methoxy Precursor Proc_Base NaOH Extraction (pKa Selectivity) Imp_Start->Proc_Base Imp_Ox Oxidized Dimers (Pink/Red) Proc_Red Dithionite Wash (Reduction) Imp_Ox->Proc_Red Waste Waste Stream Proc_Chel->Waste Proc_Base->Waste Proc_Red->Waste Product Pure Product

Part 4: Analytical Verification (CQA)

After purification, verify the Critical Quality Attributes (CQA) using the following metrics:

AttributeAcceptance CriteriaMethodNote
Appearance White to Off-White SolidVisualPink = Oxidation; Grey = Metal residue.
Purity (HPLC) > 98.0% AreaC18 Column, H₂O/MeCN GradientMonitor at 254nm and 280nm.
Residual Metal < 20 ppmICP-MSCritical if used for biological assays.
Proton NMR Distinct singlets at ~9.2 ppm (OH) and ~10.2 ppm (NH)DMSO-d6Confirm loss of O-Methyl peak (~3.7 ppm) if applicable.

References

  • ChemicalBook. (2022). 6-Hydroxyindolin-2-one Properties and Safety Data. ChemicalBook. 6

  • Google Patents. (2004). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone and related intermediates. US Patent US20040034228A1. 7[5][8]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. RSC Education. 9[5][8]

  • Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid (Analogous phenolic purification). 10[5][8]

Sources

Troubleshooting

Stability of 6-Hydroxy-3-methylindolin-2-one in cell culture media

Executive Summary: Critical Stability Alert Status: High Risk of Auto-Oxidation Immediate Action Required: Prepare working solutions immediately prior to use. Do not store in aqueous media >4 hours.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Critical Stability Alert

Status: High Risk of Auto-Oxidation Immediate Action Required: Prepare working solutions immediately prior to use. Do not store in aqueous media >4 hours.

6-Hydroxy-3-methylindolin-2-one is a chemically labile oxindole derivative. Its stability in cell culture media (e.g., DMEM, RPMI) is compromised by two primary structural vulnerabilities:

  • C3-Position Oxidation: The C3-methine proton is acidic and susceptible to aerobic oxidation, leading to the formation of 3-hydroxy-3-methylindolin-2-one (a tertiary alcohol) and subsequent ring-opening or dimerization.

  • Phenolic Oxidation: The 6-hydroxyl group is prone to forming quinone-imine intermediates, particularly in basic pH or in the presence of transition metals (e.g.,

    
    , 
    
    
    
    found in serum).

Visual Indicator: A shift in media color to pink, red, or amber indicates significant degradation (formation of isatin-like chromophores or melanin-like polymers).

Part 1: Preparation & Storage (The "How-To")

Solubility & Stock Preparation

Do not attempt to dissolve directly in aqueous media. This compound requires an organic co-solvent.

ParameterRecommendationTechnical Rationale
Primary Solvent DMSO (Anhydrous) High solubility (>50 mM); stabilizes the oxindole tautomer.
Stock Concentration 10 mM - 50 mM Minimizes the volume of DMSO added to cells (keep final DMSO <0.5%).
Storage Temp -80°C Essential to arrest slow oxidation even in DMSO.
Stability (Stock) 3-6 Months If stored under Argon/Nitrogen gas and protected from light.
Freeze-Thaw Max 3 Cycles Repeated condensation introduces moisture, accelerating hydrolysis.
Working Solution Protocol (Just-in-Time)

Follow this workflow to ensure >95% integrity at the time of dosing.

  • Thaw the DMSO stock solution at room temperature in the dark.

  • Vortex vigorously for 10 seconds to ensure homogeneity.

  • Dilute the stock into pre-warmed (

    
    ) culture media immediately  before addition to the well.
    
  • Mix by inversion; do not vortex media (avoids excessive oxygenation).

  • Dispense onto cells within 15 minutes of dilution.

Part 2: In-Culture Stability & Degradation Mechanisms

Degradation Pathway Analysis

The following diagram illustrates the primary failure modes of 6-Hydroxy-3-methylindolin-2-one in an aerobic, physiological environment (


).

DegradationPathway Compound 6-Hydroxy-3-methylindolin-2-one (Active) Radical C3-Radical / Phenoxyl Radical (Transient) Compound->Radical O2, Light, pH > 7.0 HydroxyIntermediate 3-Hydroxy-3-methylindolin-2-one (Inactive/Toxic?) Radical->HydroxyIntermediate Hydroxylation (C3) Quinone Quinone-Imine (Reactive Electrophile) Radical->Quinone Oxidation (C6-OH) Polymer Melanin-like Polymers (Brown Precipitate) HydroxyIntermediate->Polymer Degradation Quinone->Polymer Polymerization

Figure 1: Aerobic degradation pathways. The compound undergoes oxidative stress at both the C3 and C6 positions, leading to inactive hydroxylated byproducts or insoluble polymers.

Half-Life Estimation
ConditionEstimated

Notes
Serum-Free Media (PBS/HBSS) 4 - 6 Hours Slower degradation due to lack of catalytic metals/proteins.
Complete Media (10% FBS) < 2 Hours Serum albumin may bind the compound; BSA-associated metals catalyze oxidation.
Media + Antioxidants > 12 Hours Addition of Ascorbic Acid (

) or N-Acetylcysteine (NAC) significantly extends stability.

Part 3: Troubleshooting Guide (FAQs)

Q1: My media turned pink/red after adding the compound. Is this normal?

  • Diagnosis: Oxidation. [1]

  • Explanation: Oxindoles can oxidize to form isatin derivatives or coupled dimers (similar to indigo dyes), which are highly chromogenic.

  • Solution: Your compound has degraded.

    • Check if the stock solution is discolored (yellow/orange is okay; dark brown/red is bad).

    • Reduce light exposure during handling (work in low light).

    • Consider adding an antioxidant (e.g.,

      
       Ascorbate) if it does not interfere with your assay.
      

Q2: I see precipitation at


. 
  • Diagnosis: Solubility Limit / Polymerization.

  • Explanation: While the monomer is moderately soluble, the oxidized polymer is insoluble in water.

  • Solution:

    • Lower the working concentration (try

      
      ).
      
    • Ensure the DMSO concentration is constant (0.1% - 0.5%).[2]

    • Inspect the well under a microscope. Amorphous brown debris indicates polymerization; crystals indicate solubility issues.

Q3: Can I make a "10x" intermediate dilution in media and store it?

  • Answer: No.

  • Reasoning: Diluting into aqueous media (pH 7.4) triggers the deprotonation of the phenol and C3-proton, initiating auto-oxidation immediately. Always perform the final dilution step right before dosing.

Q4: How do I validate the concentration in my well?

  • Method: HPLC-UV/Vis.

  • Protocol:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid (Acidic pH stabilizes the compound during the run).

    • Detection: 254 nm or 280 nm.

    • Sampling: Take media samples at t=0, 1h, 4h. Quench immediately with cold acetonitrile to precipitate proteins and stop reactions.

Part 4: Experimental Workflow Visualization

Workflow Stock DMSO Stock (10mM) Store -80°C Thaw Thaw & Vortex (Dark, RT) Stock->Thaw Dilution Dilute in Media (t = -5 mins) Thaw->Dilution 1:1000 dilution Dosing Add to Cells (t = 0) Dilution->Dosing Immediate Incubation Incubate 37°C (Protect from Light) Dosing->Incubation Analysis Assay Readout (Limit < 24h if possible) Incubation->Analysis

Figure 2: Recommended "Just-in-Time" experimental workflow to minimize aqueous exposure.

References

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Indolin-2-one derivatives. Retrieved October 24, 2025, from [Link]

  • ResearchGate. (2017). Discussion: Stability of drugs and reagents in cell culture media. Retrieved October 24, 2025, from [Link]

Sources

Optimization

Purification strategies for polar hydroxyindolin-2-one intermediates

Technical Support Center: Purification Strategies for Polar Hydroxyindolin-2-One Intermediates As a Senior Application Scientist, I frequently encounter challenges with the isolation of 3-hydroxyindolin-2-ones (3-hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies for Polar Hydroxyindolin-2-One Intermediates

As a Senior Application Scientist, I frequently encounter challenges with the isolation of 3-hydroxyindolin-2-ones (3-hydroxyoxindoles). These intermediates are critical scaffolds in medicinal chemistry—serving as precursors for kinase inhibitors and spirooxindoles—but their dense array of polar functional groups makes them notoriously difficult to purify.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity recovery of your polar oxindole intermediates.

Purification Decision Workflow

G Start Crude Hydroxyindolin-2-one Aqueous Aqueous Synthesis Start->Aqueous Org Organic Synthesis Start->Org Filter Direct Filtration & Wash (EtOAc/Pet. Ether) Aqueous->Filter Product precipitates Pure Pure Polar Oxindole Filter->Pure Precip Solvent/Antisolvent Precipitation Org->Precip High purity crude Chroma Silica Chromatography (Add 1% AcOH or Et3N) Org->Chroma Complex mixture Precip->Pure Chroma->Pure

Caption: Workflow for the purification of polar hydroxyindolin-2-one intermediates.

Troubleshooting & FAQs

Q1: Why does my hydroxyindolin-2-one streak heavily on normal-phase silica gel, and how can I resolve this? Causality: The 3-hydroxyl group and the lactam NH are strong hydrogen bond donors and acceptors. They interact aggressively with the free silanol (-SiOH) groups on the stationary phase of normal silica gel, leading to broad, tailing bands and poor resolution. Solution: You must competitively inhibit these secondary interactions. Adding a polar modifier—such as 1% acetic acid (AcOH) or 1% triethylamine (Et3N), depending on the electronic nature of your substrate—to your mobile phase will cap the active silanol sites.

Q2: My intermediate degrades during column chromatography or rotary evaporation. What causes this, and how do I prevent it? Causality: 3-Hydroxyoxindoles are highly susceptible to dehydration, eliminating a water molecule to form the thermodynamically stable, conjugated 1[1]. This elimination is catalyzed by acidic or basic conditions and is severely accelerated by heat[1]. Solution: To prevent this, maintain strictly neutral or mildly buffered conditions during purification. If using silica gel (which is inherently slightly acidic), ensure rapid elution. Crucially, keep your rotary evaporation water bath temperature strictly below 35°C when concentrating fractions.

Q3: How can I bypass chromatography entirely for these intermediates? Causality: The high polarity of these intermediates often results in poor solubility in non-polar organic solvents, which can be leveraged for purification. Solution: Many 3-hydroxyindolin-2-ones will precipitate directly from 2 (e.g., "on-water" syntheses) allowing for simple filtration[2]. For organic reactions, solvent-antisolvent precipitation using a minimal amount of ethyl acetate followed by the addition of petroleum ether is highly effective[3].

Step-by-Step Experimental Protocols

Protocol A: Modified Normal-Phase Silica Gel Chromatography

Use this protocol when the crude mixture contains structurally similar byproducts (e.g., diastereomers) that cannot be removed by precipitation.

  • Column Preparation: Pack the column with silica gel slurried in your starting eluent (e.g., Hexane/EtOAc 70:30) containing 1% v/v Glacial Acetic Acid.

  • Dry Loading: Dissolve the crude polar oxindole in a minimal amount of THF or Acetone, add Celite (1:2 mass ratio to crude), and concentrate under reduced pressure (<35°C) to a free-flowing powder. Causality: Dry loading prevents the highly polar crude from crashing out at the top of the column when exposed to the non-polar hexane eluent.

  • Elution: Load the Celite onto the column and elute using a gradient. Monitor closely by TLC (plates must be pre-treated with the same 1% AcOH modifier).

  • Concentration: Pool the product fractions and concentrate immediately.

    • Self-Validation Check: Before running the full column, run a 2D TLC. Spot the crude, run in the modified solvent, dry the plate, rotate 90 degrees, and run again. If the compound forms a tight spot on the diagonal, the modifier concentration is sufficient. If it forms a streak, increase the modifier to 2% or switch to reversed-phase chromatography.

Protocol B: Solvent-Antisolvent Precipitation (Trituration)

Use this protocol for rapid, scalable purification of highly crystalline hydroxyoxindoles.

  • Initial Concentration: Concentrate the crude reaction mixture to a viscous oil under high vacuum to remove all trace reaction solvents (especially DMF or DMSO).

  • Solubilization: Dissolve the crude oil in a minimal volume of Ethyl Acetate (EtOAc) at room temperature.

  • Antisolvent Addition: Slowly add Petroleum Ether dropwise while stirring vigorously. Continue until the solution transitions from clear to persistently cloudy.

  • Crystallization: Transfer the flask to a 4°C refrigerator for 2 hours to maximize precipitation.

  • Filtration: Filter the solid through a Büchner funnel and wash the filter cake with cold 20% EtOAc in Petroleum Ether[3].

    • Self-Validation Check: After adding the antisolvent, the mixture must transition to a stable, milky suspension. If the product "oils out" (forms a biphasic liquid mixture instead of a solid precipitate), the initial EtOAc volume was too high, or residual polar solvents are disrupting the crystal lattice. Re-concentrate the mixture under high vacuum and restart at Step 2.

Quantitative Data: Purification Metrics

Purification StrategyTypical Solvent SystemAverage Recovery YieldPurity AchievedPrimary Limitation
Direct Aqueous Filtration H₂O (On-water synthesis)85–95%>95%Only applicable to aqueous reactions
Solvent-Antisolvent Precipitation EtOAc / Petroleum Ether (1:4)75–90%90–98%May trap non-polar impurities if cooled too fast
Modified Normal-Phase Silica Hexane / EtOAc + 1% AcOH60–80%>98%Risk of on-column dehydration
Reversed-Phase (C18) H₂O / MeCN + 0.1% Formic Acid70–85%>99%Difficult to scale up; requires lyophilization

References

  • Tiwari, K. N., et al. "Catalyst-free synthesis of 3-substituted-3-hydroxy-2-oxindoles by reaction of isatin and cyclic enaminone in water." Synthetic Communications. 2

  • Karthikeyan, S., et al. "A Simple And Eco-Friendly Synthesis of 3-Indolyl-3-hydroxy oxindoles." Arkivoc. 3

  • Sharma, P., et al. "Aqueous NH3-mediated syntheses of 2-styrylquinoline-4-carboxamides by domino ring opening cyclization strategy." Synthetic Communications. 1

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Analysis of 6-Hydroxy-3-methylindolin-2-one

Executive Summary This guide provides a definitive structural analysis of 6-Hydroxy-3-methylindolin-2-one , a privileged scaffold in kinase inhibitor discovery and neuroprotective agent development.[1] Unlike generic spe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive structural analysis of 6-Hydroxy-3-methylindolin-2-one , a privileged scaffold in kinase inhibitor discovery and neuroprotective agent development.[1] Unlike generic spectral lists, this document focuses on the comparative differentiation of this compound from its likely impurities (precursors) and structural isomers (regioisomers).[1]

We utilize a fragment-based assignment logic validated against analogous oxindole systems to establish a robust identification protocol.

Structural Basis & Theoretical Assignment

To accurately interpret the NMR spectrum, one must deconstruct the molecule into its magnetically distinct environments.[1] The compound consists of an indolin-2-one (oxindole) core with two critical modifications:

  • C3-Methylation: Breaks the symmetry of the methylene group found in the parent oxindole, creating a methine proton coupled to a methyl doublet.

  • C6-Hydroxylation: Introduces a strong electron-donating group (EDG) that significantly shields the ortho (H-5, H-7) and para (H-3a/b, though less relevant here) positions.

Predicted Chemical Shift Logic (DMSO-d₆)
  • Exchangeable Protons: The amide NH (Pos 1) and phenol OH (Pos 6) are acidic.[2] In DMSO-d₆, they appear as distinct downfield singlets.[1] In CDCl₃, they are often broad or invisible.[1]

  • Aliphatic Region: The C3-H appears as a quartet due to coupling with the C3-Methyl group, which appears as a doublet.

  • Aromatic Region: The 6-OH group creates an ABX or AMX system. H-7 (between NH and OH) is significantly shielded.

Experimental Protocol: High-Resolution Acquisition

Trustworthiness requires reproducible sample preparation. Poor solubility in chloroform often leads to missing exchangeable proton signals.

Standard Operating Procedure (SOP-NMR-06)
ParameterSpecificationRationale
Solvent DMSO-d₆ (99.8% D)Essential for solubilizing the polar 6-OH/NH groups and slowing proton exchange to visualize OH/NH peaks.
Concentration 5–10 mg in 0.6 mLOptimal signal-to-noise ratio (S/N) without causing aggregation broadening.
Pulse Sequence zg30 or zg90Standard 1D proton with 30° or 90° pulse angle.
Scans (NS) 16 – 64Sufficient for >50:1 S/N on main peaks.
Relaxation Delay (D1) ≥ 1.0 secEnsure full relaxation of aromatic protons for accurate integration.
Temperature 298 K (25°C)Standard ambient temperature.

Spectrum Analysis & Assignment Table

The following data represents the consensus spectral signature derived from fragment analysis of 6-hydroxyoxindole and 3-methyloxindole analogs [1][3].

Table 1: 1H NMR Assignment (400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegralCoupling (

Hz)
AssignmentStructural Insight
10.25 br s1H-NH (1) Downfield amide; diagnostic of oxindole core.
9.15 br s1H-OH (6) Phenolic proton; disappears on D₂O shake.
6.95 d1H8.0Ar-H (4) Unshielded aromatic proton; couples to H-5.
6.35 dd1H8.0, 2.2Ar-H (5) Shielded by adjacent OH; ortho coupling to H-4, meta to H-7.[1]
6.28 d1H2.2Ar-H (7) Most shielded aromatic; isolated between NH and OH.
3.35 q1H7.6CH (3) Methine proton; diagnostic quartet from methyl coupling.
1.28 d3H7.6CH₃ (3) Methyl doublet; confirms alkylation at C3.

Comparative Analysis: Alternatives & Impurities

This section objectively compares the target compound against its most common "alternatives"—specifically, structural isomers and synthetic precursors.[1]

Comparison A: Target vs. Regioisomer (5-Hydroxy-3-methylindolin-2-one)

Differentiation is critical during synthesis, as hydroxylation conditions can yield mixtures.[1]

Feature6-Hydroxy (Target) 5-Hydroxy (Alternative) Differentiation Logic
H-7 Signal Doublet (~6.3 ppm) Singlet/Doublet (~6.7 ppm) In 6-OH, H-7 is ortho to OH (shielded).[1] In 5-OH, H-7 is meta to OH (less shielded).[1]
Coupling H-4 (d) & H-5 (dd)H-4 (s/d) & H-6 (dd)5-OH substitution decouples H-4 and H-6 differently.
NH Shift ~10.2 ppm~10.1 ppmMinimal difference; unreliable for distinction.
Comparison B: Target vs. Precursor (6-Methoxy-3-methylindolin-2-one)

Common impurity if synthesized via demethylation of the methoxy analog.

  • Key Indicator: The 6-Methoxy analog will display a sharp singlet (3H) at ~3.70 ppm .

  • Target Compound: Must lack this singlet and instead show the exchangeable OH peak at ~9.15 ppm .

  • Performance Note: If the OH peak is broad/invisible (due to wet DMSO), rely on the absence of the 3.7 ppm singlet to confirm demethylation.

Structural Confirmation Workflow

The following diagram illustrates the logical decision tree for confirming the identity of 6-Hydroxy-3-methylindolin-2-one using NMR data.

NMR_Workflow Start Crude Product Spectrum (DMSO-d6) Check_Methyl Check 1.28 ppm (d) & 3.35 ppm (q) Start->Check_Methyl Check_Methoxy Is there a Singlet at ~3.7 ppm? Check_Methyl->Check_Methoxy Signals Present Result_Scaffold ERROR: Scaffold Mismatch (No Methyl) Check_Methyl->Result_Scaffold No doublet/quartet Check_Aromatic Analyze Aromatic Splitting (6.2 - 7.0 ppm) Check_Methoxy->Check_Aromatic No (Clean) Result_Precursor IMPURITY: 6-Methoxy Precursor Present Check_Methoxy->Result_Precursor Yes (OMe) Result_Target CONFIRMED: 6-Hydroxy-3-methylindolin-2-one Check_Aromatic->Result_Target 1d, 1dd, 1d (H7 shielded) Result_Isomer ISOMER: Likely 5-Hydroxy or 4-Hydroxy Check_Aromatic->Result_Isomer Different Pattern

Figure 1: Logic flow for the structural validation of 6-Hydroxy-3-methylindolin-2-one via 1H NMR.

References

  • Sigma-Aldrich. 3-Methyl-2-oxindole Product Specification & NMR Reference. Retrieved from [1]

  • National Institutes of Health (NIH). Crystal structure of 6-Hydroxy-3-(hydroxyimino)indolin-2-one. PMC6256241. Retrieved from

  • Royal Society of Chemistry (RSC). Synthesis and NMR characterization of hydroxyindoles. Retrieved from [1]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Retrieved from

  • ChemicalBook. Oxindole 1H NMR Spectrum Data. Retrieved from

Sources

Comparative

Platform Comparison: Q-TOF vs. Orbitrap for Hydroxyoxindole Analysis

High-Resolution Mass Spectrometry Platforms for the Structural Elucidation of Hydroxyoxindoles: A Comparative Guide Hydroxyoxindoles—specifically 3-hydroxyoxindoles and 5-hydroxyoxindoles—are privileged scaffolds in medi...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Platforms for the Structural Elucidation of Hydroxyoxindoles: A Comparative Guide

Hydroxyoxindoles—specifically 3-hydroxyoxindoles and 5-hydroxyoxindoles—are privileged scaffolds in medicinal chemistry and critical intermediates in plant metabolomics[1]. Their structural complexity, often featuring quaternary stereocenters and diverse functionalization, demands robust analytical strategies for precise characterization[2].

As a Senior Application Scientist, I have evaluated various High-Resolution Mass Spectrometry (HRMS) platforms and fragmentation techniques for the structural elucidation of these compounds. This guide objectively compares the performance of Quadrupole Time-of-Flight (Q-TOF) and Orbitrap platforms, detailing the mechanistic causality behind their electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns.

When analyzing hydroxyoxindole derivatives, the choice of HRMS platform and fragmentation technique—Collision-Induced Dissociation (CID) versus Higher-energy C-trap Dissociation (HCD)—dictates the quality of the structural data acquired.

  • Orbitrap (with HCD): Orbitrap platforms excel in complex biological matrices (e.g., plant extracts or fecal metabolomics) where isobaric interferences are prevalent[1],[3]. The ultra-high mass resolving power (>140,000 FWHM) and sub-2 ppm mass accuracy ensure unambiguous assignment of molecular formulas. HCD fragmentation is highly efficient for hydroxyoxindoles, driving the fragmentation down to the lower mass range to reveal the bare indolinone core.

  • Q-TOF (with CID): Q-TOF instruments offer superior acquisition speeds, making them the platform of choice when hyphenated with ultra-high-performance liquid chromatography (UHPLC) methods that produce very narrow peak widths (e.g., <3 seconds)[4]. CID is generally a "gentler" fragmentation technique compared to HCD, which is advantageous for capturing transient intermediate ions, such as the initial loss of water from 3-hydroxyoxindoles, before the molecule completely shatters[5].

Table 1: Performance Metrics for Hydroxyoxindole Characterization
Feature/MetricQ-TOF (CID)Orbitrap (HCD)Analytical Impact on Hydroxyoxindoles
Mass Accuracy 2–5 ppm< 1–2 ppmOrbitrap provides higher confidence in assigning exact elemental compositions for complex C3-substituents.
Resolving Power ~40,000–60,000> 140,000Crucial for separating hydroxyoxindole metabolites from isobaric background matrix ions.
Scan Speed Up to 100 Hz10–40 HzQ-TOF is superior for maintaining data points across sharp UHPLC peaks.
Fragmentation Resonant excitation (gentle)Beam-type (energetic)CID preserves labile side chains; HCD excels at generating low-mass indolinone core fragments.

Mechanistic Insights into Fragmentation Patterns

Understanding the causality behind the fragmentation of hydroxyoxindoles is essential for accurate spectral annotation. The fragmentation pathways are highly dependent on the position of the hydroxyl group.

3-Hydroxyoxindoles (Positive Ion Mode)

In ESI positive mode, 3-substituted-3-hydroxyoxindoles (such as 3-(m-Anisyl)-3-hydroxyindolin-2-one) exhibit a hallmark fragmentation behavior: the highly facile neutral loss of water (-18 Da) from the protonated molecular ion


[2].
  • Causality: The tertiary hydroxyl group at the C3 position is highly reactive. Upon protonation, dehydration is thermodynamically driven by the formation of a highly stable, conjugated indolenine (or iminium) intermediate[5].

  • Following dehydration, the intermediate undergoes cleavage of the C3-aryl or alkyl bond, yielding substituent cations (e.g., the m-anisyl cation at m/z 107.05) and the residual indolinone core (e.g., m/z 132 or 134), which may further lose carbon monoxide (-28 Da)[2],[5].

Fragmentation M Protonated 3-Hydroxyoxindole [M+H]+ H2O Indolenine Intermediate [M-H2O+H]+ (-18 Da) M->H2O -H2O (Facile) C3 C3-Substituent Cleavage (e.g., Aryl Cation) H2O->C3 C3 Cleavage Core Indolinone Core Fragment (m/z 132/134) H2O->Core Core Retention CO Loss of CO (-28 Da) Core->CO -CO

Figure 1. Primary ESI-MS/MS fragmentation pathway of 3-hydroxyoxindoles.
5-Hydroxyoxindole-3-acetates (Negative Ion Mode)

Derivatives such as methyl-5-hydroxyoxindole-3-acetate are typically analyzed in negative ion mode, yielding a stable deprotonated


 ion (e.g., m/z 220.06)[1].
  • Causality: The phenolic hydroxyl group at the C5 position readily loses a proton. The fragmentation of the acetate side chain dictates the MS/MS spectrum. We observe sequential cleavages: loss of the methoxy group (-32 Da, yielding m/z 188), loss of carbonyl and methoxy groups (yielding m/z 160), and the complete loss of the side chain (yielding m/z 147/148)[1].

  • The presence of both odd and even electron fragment ions is common, necessitating the use of stepped normalized collision energies to capture the full structural picture[1].

Self-Validating Experimental Protocol: UHPLC-HRMS/MS Workflow

To ensure high-fidelity data, the following protocol establishes a self-validating system for the targeted and untargeted analysis of hydroxyoxindoles[6],[4].

Step 1: Sample Preparation & Lock-Mass Calibration

  • Extract samples using cold aqueous methanol or acetonitrile to quench enzymatic degradation of labile hydroxyoxindole derivatives[4].

  • Self-Validation: Spike the sample with an isotopically labeled internal standard (e.g.,

    
    -labeled indole derivative) and introduce a lock-mass compound (e.g., Leucine-enkephalin at 5 ng/μL) post-column to ensure continuous mass axis calibration[6],[4].
    

Step 2: UHPLC Separation

  • Utilize a sub-2 μm C18 column (e.g., 2.1 x 100 mm, 1.7 μm) maintained at 40 °C.

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Causality: Formic acid acts as an ion-pairing agent that sharpens chromatographic peaks and provides the necessary protons to drive the formation of

    
     ions in the ESI source, directly facilitating the diagnostic water-loss fragmentation pathway[4].
    

Step 3: HRMS/MS Acquisition with Stepped Collision Energy

  • Configure the mass spectrometer (Orbitrap or Q-TOF) for Data-Dependent Acquisition (DDA).

  • Critical Parameter: Apply a stepped Normalized Collision Energy (NCE) of 20, 50, and 80 eV[1].

  • Causality: Hydroxyoxindoles possess both highly labile moieties (e.g., the C3-hydroxyl or acetate side chains) and a highly stable heterocyclic dihydropyrrolone core[1]. A low NCE (20 eV) preserves the intermediate

    
     or 
    
    
    
    ions, while a high NCE (80 eV) provides the energy required to shatter the indolinone core, yielding a comprehensive spectral fingerprint.

Workflow N1 Sample Prep & Lock-Mass N2 UHPLC Separation N1->N2 N3 ESI Source (+/- Mode) N2->N3 N4 HRMS/MS (Stepped NCE) N3->N4 N5 Data Analysis & Annotation N4->N5

Figure 2. Self-validating UHPLC-HRMS/MS workflow for hydroxyoxindole analysis.

Summary of Diagnostic Fragments

To facilitate rapid spectral annotation, Table 2 summarizes the diagnostic mass transitions observed across HRMS platforms.

Table 2: Diagnostic MS/MS Fragments for Hydroxyoxindoles
Compound ClassPrecursor IonDiagnostic FragmentNeutral LossMechanistic Origin
3-Hydroxyoxindoles


-18 DaDehydration to indolenine intermediate[2],[5]
3-Hydroxyoxindoles

m/z 132.05 / 134.05VariableIndolinone core retention after C3 cleavage[2],[5]
5-Hydroxyoxindole-3-acetates


-32 DaCleavage of methoxy group from acetate side chain[1]
5-Hydroxyoxindole-3-acetates

m/z 132, 118, 104VariableFragmentation of the heterocyclic dihydropyrrolone ring[1]

References

1.1 - PMC 2.2 - Benchchem 3.6 - Benchchem 4.4 - PMC 5.3 - Taylor & Francis

Sources

Validation

A Comparative Crystallographic Guide to Substituted Indolin-2-ones: Unveiling Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals The indolin-2-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry, forming the core of numerous kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indolin-2-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for deciphering their structure-activity relationships (SAR) and designing next-generation therapeutics with enhanced potency and selectivity. Single-crystal X-ray crystallography stands as the definitive technique for elucidating these solid-state molecular structures with atomic resolution.

This guide provides a comparative analysis of X-ray crystallography data for a selection of substituted indolin-2-ones, offering insights into the conformational effects of various substituents. We will delve into the experimental workflow of X-ray diffraction, from crystal growth to structure refinement, and explore how subtle changes in molecular architecture can influence intermolecular interactions and, consequently, biological activity.

The Indolin-2-one Core: A Versatile Scaffold in Drug Discovery

Substituted indolin-2-ones have been extensively investigated as a novel class of tyrosine kinase inhibitors, demonstrating selectivity towards different receptor tyrosine kinases (RTKs).[1][2] By strategically modifying the substituents on the indolin-2-one core, researchers have developed compounds with specific inhibitory profiles against various RTKs.[1][2] For instance, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones show high specificity for the VEGF (Flk-1) RTK, while 3-(substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring exhibit selectivity towards EGF and Her-2 RTKs.[1][2] Crystallographic data has been instrumental in confirming that these compounds often bind to the ATP binding pocket of their target kinases.[1][2][3]

Comparative Crystallographic Analysis of Substituted Indolin-2-ones

To illustrate the structural diversity within this class of compounds, we present a comparative analysis of the crystallographic data for three distinct substituted indolin-2-ones: a 3-benzylidene derivative, a 5-iodo and N-ethyl substituted analog, and a spirocyclic derivative.

Compound Name3-[(E)-Benzylidene]indolin-2-one1-ethyl-5-iodoindolin-2-one5-Chlorobenzothiazole-2-spiro-3′-indolin-2′-one
Chemical Formula C₁₅H₁₁NOC₁₀H₁₀INOC₁₄H₉ClN₂OS
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/c
Unit Cell Dimensions a = 3.9796(3) Åb = 22.2266(19) Åc = 12.2484(10) Åβ = 95.027(1)°a = 4.462(2) Åb = 16.211(8) Åc = 14.779(7) Åβ = 92.51(1)°a = 12.8421(6) Åb = 9.1159(3) Åc = 22.1553(9) Åβ = 97.051(3)°
Key Structural Features The phenyl ring and the oxoindoline fused-ring system are aligned at a dihedral angle of 48.52(6)°.[4]The non-hydrogen atoms of the indoline core are virtually coplanar.[5][6]Two unique molecules in the asymmetric unit. The five-membered rings of the indolinone groups adopt a twisted conformation.[7][8]
Intermolecular Interactions Inversion-related molecules form N—H⋯O hydrogen-bonded dimers. These dimers are linked into a three-dimensional architecture via C—H⋯O and π–π interactions.[4]Molecules are arranged in columns and interact via C—H⋯O hydrogen bonds and I⋯I short contacts.[5][6][9]Intermolecular N—H⋯O, N—H⋯S, and C—H⋯O hydrogen-bonding interactions form layers.[7][8]

Analysis of Structural Differences:

The substitution pattern on the indolin-2-one core significantly influences the molecular conformation and the packing in the crystal lattice.

  • In 3-[(E)-Benzylidene]indolin-2-one , the exocyclic double bond introduces a degree of planarity, but the phenyl ring is twisted out of the plane of the indolinone core.[4] The crystal packing is dominated by hydrogen bonding and π–π stacking, common motifs for stabilizing the structures of planar aromatic molecules.

  • 1-ethyl-5-iodoindolin-2-one demonstrates how substitution at the nitrogen and the benzene ring affects the overall structure. The ethyl group introduces a non-planar feature, while the bulky iodine atom participates in halogen bonding (I⋯I short contacts), a significant intermolecular interaction that can influence drug-target binding.[5][6][9]

  • The spirocyclic derivative presents a more complex three-dimensional structure. The spiro linkage at the 3-position forces the five-membered ring of the indolinone to adopt a twisted conformation.[7][8] The presence of two unique molecules in the asymmetric unit highlights the potential for conformational polymorphism in such systems.

These structural variations directly impact the molecules' ability to interact with biological targets. The orientation of substituents, the overall shape, and the nature of intermolecular interactions observed in the crystal can provide a rationale for observed biological activities and guide the design of new analogs with improved properties.

Experimental Workflow for X-ray Crystallography

The determination of a crystal structure is a multi-step process that requires careful execution. Below is a detailed workflow, from obtaining suitable crystals to refining the final structure.

experimental_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Determination crystal_growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods, Patterson, etc.) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

1. Crystal Growth: The Critical First Step

The foundation of a successful X-ray diffraction experiment is a high-quality single crystal. For small organic molecules like substituted indolin-2-ones, several techniques can be employed:

  • Slow Evaporation: This is one of the simplest methods.[10][11][12] A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly over days or weeks. The choice of solvent is crucial and can influence crystal growth.[10]

  • Vapor Diffusion: This technique is particularly effective when only small amounts of material are available.[11] A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization.

  • Slow Cooling: A nearly saturated solution is prepared at an elevated temperature and then cooled slowly.[12][13] As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.

2. Data Collection: Capturing the Diffraction Pattern

Once a suitable single crystal is mounted on the diffractometer, it is exposed to a monochromatic X-ray beam.[14] The crystal lattice diffracts the X-rays in a specific pattern of spots, which is recorded by a detector.[15] The positions and intensities of these spots contain the information about the arrangement of atoms within the crystal. Modern diffractometers automate the process of rotating the crystal and collecting a complete dataset.[14]

3. Structure Solution and Refinement: From Data to a 3D Model

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.[15] Then, computational methods such as "direct methods" or the "Patterson method" are used to generate an initial electron density map and a preliminary model of the molecular structure.

  • Structure Refinement: This is an iterative process of optimizing the atomic coordinates, displacement parameters (which account for thermal vibrations), and other model parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[16][17][18] The quality of the fit is monitored by the R-factor, with lower values indicating a better agreement.[19]

Visualizing Intermolecular Interactions

The way molecules pack in a crystal is governed by a network of non-covalent interactions. Understanding these interactions is crucial for predicting physical properties and for understanding how a drug molecule might interact with its biological target.

intermolecular_interactions cluster_A Molecule A cluster_B Molecule B A_NH N-H B_CO C=O A_NH->B_CO Hydrogen Bond A_CO C=O B_NH N-H A_CO->B_NH Hydrogen Bond A_Ring Aromatic Ring B_Ring Aromatic Ring A_Ring->B_Ring π-π Stacking

Figure 2: Common intermolecular interactions in indolin-2-one crystals.

As seen in the comparison table, hydrogen bonds involving the N-H and C=O groups of the indolin-2-one core are a recurring feature in the crystal packing of these compounds.[4][5][6][7][8][9] Additionally, π-π stacking interactions between the aromatic rings contribute significantly to the stability of the crystal lattice.[4] The presence of specific substituents can introduce other types of interactions, such as the halogen bonding observed for the iodo-substituted derivative.[5][6][9]

Conclusion

X-ray crystallography provides an unparalleled level of detail into the three-dimensional structures of substituted indolin-2-ones. This guide has demonstrated how different substitution patterns influence molecular conformation and intermolecular interactions, which are key determinants of their biological activity. A thorough understanding of the crystallographic data, coupled with a robust experimental workflow, empowers researchers to make informed decisions in the design and optimization of novel indolin-2-one-based therapeutics. The presented comparative data and experimental protocols serve as a valuable resource for scientists engaged in drug discovery and development.

References

  • Zhang, M., Shen, Y.-X., Fang, Q., Wang, L., & Li, D.-Z. (2015). Crystal structure of 1-ethyl-5-iodoindolin-2-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), 712–715. [Link]

  • Wlodawer, A., & Dauter, Z. (2017). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. The FEBS Journal, 284(15), 2436–2451. [Link]

  • Zhang, M., Shen, Y.-X., Fang, Q., Wang, L., & Li, D.-Z. (2015). Crystal structure of 1-ethyl-5-iodoindolin-2-one. scripts.iucr.org. [Link]

  • Tiekink, E. R. T., & Usman, A. (2012). 3-[(E)-Benzylidene]indolin-2-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2476. [Link]

  • Jones, P. G. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755. [Link]

  • Zhang, M., Shen, Y. X., Fang, Q., Wang, L., & Li, D. Z. (2015). Crystal structure of 1-ethyl-5-iodo-indolin-2-one. Acta crystallographica. Section E, Crystallographic communications, 71(Pt 6), 712–715. [Link]

  • Staples, R. J. (n.d.). Growing and Mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry, University of Toledo. [Link]

  • Unknown. (n.d.). X-Ray Crystallography - Refinement. yetnet. [Link]

  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), g13–g14. [Link]

  • Blundell, T. L., & Johnson, L. N. (2019). 12: Refining X-ray Crystal Structures. In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 214-235). The Royal Society of Chemistry. [Link]

  • Mogk, D. (2007). Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • Unknown. (n.d.). Growing Quality Crystals. MIT Department of Chemistry. [Link]

  • Unknown. (n.d.). Crystal Growth - Sample Preparation. Molecular Solids Group - Philipps-Universität Marburg. [Link]

  • Zhang, M., Fang, Q., Wang, L., & Li, D.-Z. (2014). 1-Ethyl-5-iodoindoline-2,3-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o67. [Link]

  • Chopra, D. (2022). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 99(9), 100657. [Link]

  • Development Team. (n.d.). Crystallography & crystal growth Module : Experimental methods for x-ray diffraction. e-PG Pathshala. [Link]

  • Brunger, A. T. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Stanford University. [Link]

  • Zhang, M., Fang, Q., Wang, L., & Li, D. Z. (2014). 1-Ethyl-5-iodo-indoline-2,3-dione. Acta crystallographica. Section E, Structure reports online, 70(Pt 1), o67. [Link]

  • Unknown. (n.d.). Structure Refinement. Phenix. [Link]

  • Reibenspies, J. H. (2024). How to grow crystals for X-ray crystallography. IUCr. [Link]

  • Unknown. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry | UZH - Universität Zürich. [Link]

  • Akkurt, M., Büyükgüngör, O., & Allam, Y. A. (2010). 5-Chlorobenzothiazole-2-spiro-3′-indolin-2′-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o399–o400. [Link]

  • Mologni, L., Rostagno, R., Brussolo, S., Knowles, P. P., Kjaer, S., Murray-Rust, J., Rosso, E., Zambon, A., Scapozza, L., McDonald, N. Q., Lucchini, V., & Gambacorti-Passerini, C. (2010). Synthesis, structure-activity relationship and crystallographic studies of 3-substituted indolin-2-one RET inhibitors. Bioorganic & Medicinal Chemistry, 18(4), 1482–1496. [Link]

  • Sun, L., Liang, C., Shirazian, S., Zhou, Y., Miller, T., Cui, J., Fukuda, J. Y., Chu, J.-Y., Nematalla, A., Mesaros, C., Corcoran, C., Suttor, C., Kussie, P., & Lee, K. (2003). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 46(7), 1116–1119. [Link]

  • Sayapin, Y. A., Dubonosov, A. D., Rybalkin, V. P., Paseshnichenko, K. A., Tkachev, V. V., Shilov, G. V., Aldoshin, S. M., & Minkin, V. I. (2025). Synthesis, structure, ionochromic and cytotoxic properties of new 2-(indolin-2-yl)-1,3-tropolones. Beilstein Journal of Organic Chemistry, 21, 26–36. [Link]

  • Akkurt, M., Büyükgüngör, O., & Allam, Y. A. (2010). 5-Chloro-benzothia-zole-2-spiro-3'-indolin-2'-one. Acta crystallographica. Section E, Structure reports online, 66(Pt 2), o399–o400. [Link]

  • Chu, W., Zhou, D., Gaba, V., Liu, J., Li, S., Peng, X., Xu, J., Perlmutter, J. S., Tu, Z., & Mach, R. H. (2015). Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils. Journal of Medicinal Chemistry, 58(15), 6002–6017. [Link]

  • Chu, W., Zhou, D., Gaba, V., Liu, J., Li, S., Peng, X., Xu, J., Perlmutter, J. S., Tu, Z., & Mach, R. H. (2015). Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils. Journal of Medicinal Chemistry, 58(15), 6002-6017. [Link]

  • Rajakulasooriya, S., Fernando, S. S. N., Gunasekara, T. D. C. P., & Karunarathna, U. (2023). Chemical structure of 3-benzylideneindolin-2-one. ResearchGate. [Link]

  • Sun, L., Liang, C., Shirazian, S., Zhou, Y., Miller, T., Cui, J., Fukuda, J. Y., Chu, J. Y., Nematalla, A., Mesaros, C., Corcoran, C., Suttor, C., Kussie, P., & Lee, K. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of medicinal chemistry, 41(14), 2588–2603. [Link]

  • da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2014). (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one. ResearchGate. [Link]

  • Akkurt, M., Cihan-Üstündağ, G., Çapan, G., Türktekin-Çelikesir, S., & Büyükgüngör, O. (2012). 5-Chloro-4′-ethyl-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane]. ResearchGate. [Link]

  • Srivastava, S., Srivastava, S. K., & Srivastava, S. (2019). Benzothiazole: The Molecule of the Decade. International Journal of Pharmaceutical Sciences and Research, 10(4), 1553-1566. [Link]

  • Davis, M., & Mann, F. G. (1964). Crystal and molecular structure of 5-chloro-2,1-benzisothiazole. Journal of the Chemical Society, Perkin Transactions 2, 3770-3775. [Link]

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Comparative

Validating Purity of 6-Hydroxy-3-methylindolin-2-one via LC-MS: A Comparative Guide

Executive Summary: The Purity Paradox 6-Hydroxy-3-methylindolin-2-one is a critical pharmacophore in the synthesis of tyrosine kinase inhibitors (e.g., Sunitinib analogs) and anti-inflammatory agents. Its structural inte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox

6-Hydroxy-3-methylindolin-2-one is a critical pharmacophore in the synthesis of tyrosine kinase inhibitors (e.g., Sunitinib analogs) and anti-inflammatory agents. Its structural integrity is governed by the oxindole core, which is susceptible to two primary purity challenges:

  • Regioisomerism: The coexistence of 4-hydroxy or 5-hydroxy isomers derived from non-selective cyclization during synthesis.

  • Enantiomeric Excess: The C3 position is a chiral center; "purity" often implies both chemical and optical purity.

While HPLC-UV is the industry workhorse, it frequently fails to resolve positional isomers with identical chromophores. NMR provides structural certainty but lacks the sensitivity to detect trace impurities (<0.1%) required by ICH guidelines.

This guide validates LC-MS (Liquid Chromatography-Mass Spectrometry) as the superior modality for certifying the purity of 6-Hydroxy-3-methylindolin-2-one, offering a 100-fold increase in sensitivity and definitive structural discrimination.

Strategic Comparison: Why LC-MS?

The following table contrasts the three dominant analytical techniques for this specific oxindole derivative.

FeatureHPLC-UV (254 nm)1H-NMR (500 MHz)LC-MS/MS (ESI+)
Primary Mechanism Chromophore AbsorptionMagnetic ResonanceMass-to-Charge Ratio (m/z)
Sensitivity (LOD) ~10 µg/mL~100 µg/mL~1-10 ng/mL
Isomer Specificity Low (Peaks often co-elute)High (Distinct shifts)High (Chromatographic + Mass resolution)
Impurity ID Retention time onlyStructural inferenceMolecular weight + Fragmentation fingerprint
Throughput HighLowHigh

Expert Insight: UV detection often overestimates purity because it cannot "see" non-chromophoric impurities (e.g., aliphatic side-products) or distinguish between the 6-hydroxy and 4-hydroxy isomers, which share nearly identical


. LC-MS overcomes this by filtering for the specific parent mass (

) and unique fragment ions.

Technical Guide: Validated LC-MS Methodology

This protocol is designed to be self-validating , meaning the presence of specific fragment ions confirms the analyte identity dynamically during the run.

A. System Configuration[1][2][3]
  • Instrument: UHPLC coupled to a Triple Quadrupole MS.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Stationary Phase Selection:

    • Standard: C18 (Good for general retention).

    • Recommended:Phenyl-Hexyl (Superior for separating aromatic isomers via

      
       interactions).
      
B. Chromatographic Conditions[5][6]
  • Column: biphenyl or Phenyl-Hexyl,

    
     mm, 1.7 µm particle size.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polarity)

    • 1-6 min: 5%

      
       95% B (Linear ramp)
      
    • 6-8 min: 95% B (Wash)

    • 8.1 min: 5% B (Re-equilibration)

C. Mass Spectrometry Parameters (MRM Mode)

To ensure specificity, monitor the following transitions. The "Quantifier" is for purity calculation; the "Qualifier" confirms identity.

AnalytePrecursor (

)
Quantifier Product (

)
Qualifier Product (

)
Collision Energy (eV)
6-Hydroxy-3-methylindolin-2-one 164.1 (

)
136.1 (Loss of CO)146.1 (Loss of

)
20 / 15
Impurity: Isatin derivative148.0120.092.025

Experimental Workflow & Logic

The following diagram illustrates the decision matrix for validating purity, ensuring that "purity" is not just a number, but a confirmed chemical reality.

ValidationWorkflow Start Sample: 6-Hydroxy-3-methylindolin-2-one Dissolution Dissolve in 50:50 MeOH:H2O (1 mg/mL Stock) Start->Dissolution LC_Separation LC Separation (Phenyl-Hexyl Column) Dissolution->LC_Separation MS_Detection MS Detection (ESI+) Scan Range 100-500 m/z LC_Separation->MS_Detection Check_Parent Parent Peak @ 164.1 m/z? MS_Detection->Check_Parent Check_Fragments Confirm Fragments 136.1 (CO loss) & 146.1 (H2O loss) Check_Parent->Check_Fragments Yes Fail_ID FAIL: Incorrect Identity Check_Parent->Fail_ID No Purity_Calc Calculate Purity % (Area Normalization) Check_Fragments->Purity_Calc Yes Check_Fragments->Fail_ID No Fail_Pure FAIL: Impurities > Threshold Purity_Calc->Fail_Pure < 98% Pass PASS: Validated Purity Purity_Calc->Pass > 98%

Figure 1: Logic flow for LC-MS based purity validation, incorporating structural confirmation steps.

Validation of the Method (ICH Q2 Grounding)

To trust the results, the method itself must be validated. Here is the experimental data summary you should expect or generate.

A. Specificity (Stress Testing)

Inject the sample alongside potential synthetic precursors (e.g., 3-methylindolin-2-one or 6-methoxy derivatives).

  • Requirement: The Phenyl-Hexyl column must resolve the 6-hydroxy analyte (RT ~3.2 min) from the 4-hydroxy isomer (RT ~3.5 min).

  • Observation: Isomers should have a resolution (

    
    ) > 1.5.
    
B. Linearity & Range

Prepare 5 concentrations: 10, 50, 100, 500, 1000 ng/mL.

  • Acceptance:

    
    .
    
  • Significance: Ensures that impurities present at 0.1% (relative to a 1 mg/mL sample) fall within the linear dynamic range of the detector.

C. Accuracy (Recovery)

Spike the pure compound into a matrix (or solvent) at 80%, 100%, and 120% of target concentration.

  • Target: Recovery between 95-105%.

D. Limit of Detection (LOD)
  • Calculation: Signal-to-Noise (S/N) ratio of 3:1.

  • Typical Value: ~1 ng/mL for this compound using MRM transition

    
    .
    

Mechanistic Insight: Fragmentation Pathway

Understanding how the molecule breaks apart in the collision cell is the ultimate proof of identity. The loss of Carbon Monoxide (CO, -28 Da) is characteristic of the oxindole lactam ring.

Fragmentation cluster_legend Key Parent Parent Ion [M+H]+ = 164.1 Intermediate Dehydration [M+H-H2O]+ = 146.1 Parent->Intermediate - H2O (18) Product Lactam Cleavage (Loss of CO) m/z = 136.1 Parent->Product - CO (28) Desc CO loss is diagnostic for oxindole core

Figure 2: Proposed ESI+ fragmentation pathway. The transition 164.1 -> 136.1 is highly specific to the oxindole core.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanolsIncrease buffer strength (add 5mM Ammonium Formate) or switch to an end-capped column.
Split Peaks Solvent mismatchDissolve sample in initial mobile phase (5% ACN) rather than 100% MeOH.
Isomer Co-elution Insufficient selectivitySwitch from C18 to Biphenyl or Phenyl-Hexyl stationary phase to leverage

selectivity.
Low Sensitivity Ion suppressionEnsure sample is clean; divert flow to waste for the first 1 min to avoid salt entry into MS source.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2] Link

  • Yuan, B. (2022).[3] Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.[4] Pharm Anal Acta.[5] Link

  • BenchChem. (n.d.). 6-Chloro-3-hydroxyindolin-2-one Structure and Properties. (Reference for oxindole scaffold properties). Link

  • Agilent Technologies. (2022). Quantitative Separation of THC Isomers and Metabolites from Whole Blood.[4] (Methodology reference for separating hydroxy-isomers using Phenyl-Hexyl columns). Link

  • MDPI. (2021). LC-MS Identification and Quantification of Phenolic Compounds. (Reference for ESI+ ionization of phenolic/hydroxy compounds). Link

Sources

Validation

Reference Standards for 6-Hydroxy-3-methylindolin-2-one Quantification

This guide addresses the critical shortage of commercial reference standards for 6-Hydroxy-3-methylindolin-2-one (also known as 6-Hydroxy-3-methyloxindole or 6-OH-3MOI ), a pivotal Phase I metabolite of Skatole (3-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the critical shortage of commercial reference standards for 6-Hydroxy-3-methylindolin-2-one (also known as 6-Hydroxy-3-methyloxindole or 6-OH-3MOI ), a pivotal Phase I metabolite of Skatole (3-methylindole).

While often overshadowed by its isomer 3-hydroxy-3-methylindolin-2-one (HMOI), the 6-hydroxy variant is a specific biomarker for CYP450-mediated clearance of Skatole, particularly relevant in hepatic metabolism studies and veterinary diagnostics (boar taint analysis).

Executive Summary: The "Unicorn" Metabolite

Unlike its parent compound Skatole or the common 5-hydroxyindole derivatives, 6-Hydroxy-3-methylindolin-2-one is rarely available as a shelf-stable Certified Reference Material (CRM). Its quantification typically requires a custom synthesis approach or the use of surrogate isomeric standards with strict chromatographic validation.

This guide outlines the strategy for sourcing, validating, and quantifying this compound when "off-the-shelf" standards are unavailable.

Feature6-Hydroxy-3-methylindolin-2-one5-Hydroxy-3-methylindolin-2-one (Alternative)3-Hydroxy-3-methylindolin-2-one (HMOI)
Role Phase I Skatole Metabolite (CYP2E1/CYP2F1)Isomeric InterferencePrimary Skatole Metabolite
Availability Extremely Rare / Custom Synthesis Rare / Research GradeCommon / Commercially Available
Detection LC-MS/MS (Isomer separation required)LC-MS/MS (Same transition)LC-MS/MS (Distinct fragmentation)
Stability Moderate (Oxidation prone)ModerateLow (Dehydrates easily)

Sourcing & Synthesis Strategy

Since major catalogs (Sigma, TRC, USP) often stock the 3-hydroxy or 5-hydroxy isomers but omit the 6-hydroxy variant, researchers must adopt a proactive sourcing strategy.

Option A: Custom Synthesis (Recommended for GLP)

For regulatory submissions or critical quantification, custom synthesis is the only path to a Primary Standard.

  • Synthetic Route: Friedel-Crafts alkylation of 3-aminophenol derivatives or oxidation of 6-methoxy-3-methylindole followed by demethylation.

  • Purity Requirement: >95% by qNMR (Quantitative NMR).

  • Cost Estimate: $2,000 - $5,000 for 10-50 mg (Lead time: 4-8 weeks).

Option B: Isomeric Surrogates (Research Use Only)

If exact quantification is not critical (e.g., relative fold-change studies), use 5-Hydroxy-3-methylindolin-2-one as a structural surrogate for ionization efficiency, provided you can chromatographically separate them.

  • Risk: Response factors (RF) between 5-OH and 6-OH isomers can vary by 20-40% in ESI+ mode due to the position of the hydroxyl group affecting protonation kinetics.

Metabolic Context & Signaling Pathway

Understanding the formation of this metabolite is crucial for selecting the right biological matrix and internal standards.

SkatoleMetabolism Skatole Skatole (3-Methylindole) Intermediate 3-Methyleneindolenine (Reactive Intermediate) Skatole->Intermediate CYP2F1/CYP2E1 (Dehydrogenation) HMOI 3-OH-3-Methylindolin-2-one (HMOI) Intermediate->HMOI Hydration Oxindole 3-Methyloxindole (Indolin-2-one core) Intermediate->Oxindole Tautomerization Target 6-Hydroxy-3-methylindolin-2-one (Target Analyte) Oxindole->Target CYP450 (6-Hydroxylation) Isomer5 5-Hydroxy-3-methylindolin-2-one (Isomeric Interference) Oxindole->Isomer5 CYP450 (5-Hydroxylation)

Figure 1: Metabolic pathway of Skatole showing the divergence between the target 6-hydroxy metabolite and its isomers.

Validated Quantification Protocol (LC-MS/MS)

This protocol is designed to resolve the 6-hydroxy target from its isobaric 5-hydroxy and 4-hydroxy interferences.

A. Sample Preparation (Plasma/Microsomes)
  • Aliquot: 100 µL of plasma/microsomal incubate.

  • Internal Standard (IS): Add 10 µL of Indole-d7 or 5-Hydroxyindole-d4 (1 µg/mL).

    • Note: Do not use a deuterated version of the target unless you have custom synthesized it. 5-OH-Indole-d4 is a widely available acceptable surrogate.

  • Precipitation: Add 400 µL ice-cold Acetonitrile (0.1% Formic Acid).

  • Vortex/Centrifuge: Vortex 1 min; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Evaporation: Dry supernatant under N2 stream at 40°C.

  • Reconstitution: Dissolve in 100 µL Mobile Phase A/B (90:10).

B. Chromatographic Conditions (The "Isomer Trap")

Standard C18 columns often fail to separate the 5-OH and 6-OH positional isomers. A Biphenyl or PFP (Pentafluorophenyl) column is strictly required for π-π interaction selectivity.

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: Linear ramp to 40% B (Slow ramp is critical for isomer separation)

    • 6-8 min: Ramp to 95% B

  • Flow Rate: 0.35 mL/min.

  • Temperature: 40°C.[1]

C. Mass Spectrometry Parameters (ESI+)

The transition m/z 164.1 → 136.1 is common to all hydroxy-methyl-oxindoles (loss of CO). You must rely on Retention Time (RT) for identification.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Approx. RT (Biphenyl)
6-OH-3-Methylindolin-2-one 164.1 136.1 22 4.2 min
5-OH-3-Methylindolin-2-one164.1136.1223.8 min
3-OH-3-Methylindolin-2-one164.1146.1 (H2O loss)182.5 min
Internal Standard (Indole-d7)125.180.1305.5 min

Critical QC Step: If you cannot source the 6-OH standard, you must inject the 5-OH standard (commercially available). Any peak appearing after the 5-OH standard in a biological sample with the same transition is practically assigned as the 6-OH or 4-OH isomer.

References

  • Friis, C. (1994). Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces.[2] Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Bekhit, A. E. D., et al. (2025). Application of LC–MS for Determination of Indole and 3-Methylindole in Porcine Adipose Tissue.[3] Meat Science / ResearchGate.[3] Link

  • Yan, Z., et al. (2007). Metabolism and bioactivation of 3-methylindole by human liver microsomes. Chemical Research in Toxicology. Link

  • Wiercinska, P., et al. (2012). Oxidative metabolism of 3-methylindole by porcine cytochrome P450 enzymes. Drug Metabolism and Disposition. Link

Sources

Comparative

Comparative Cytotoxicity of Methylated vs. Non-Methylated Oxindoles: A Structural and Mechanistic Guide

As drug development professionals navigate the optimization of heterocyclic scaffolds, the oxindole core remains a privileged structure in oncology. A critical structural activity relationship (SAR) cliff often encounter...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals navigate the optimization of heterocyclic scaffolds, the oxindole core remains a privileged structure in oncology. A critical structural activity relationship (SAR) cliff often encountered during lead optimization is the modification of the N1 position—specifically, the choice between a non-methylated (N-H) and an N-methylated (N-CH₃) oxindole.

This guide objectively compares the cytotoxic performance of these two structural paradigms, detailing the mechanistic causality behind their divergent biological behaviors and providing robust, self-validating experimental protocols for their evaluation.

Mechanistic Divergence: The "Why" Behind the SAR

The decision to methylate an oxindole core fundamentally alters its pharmacophore profile, leading to a mechanistic dichotomy depending on the intended biological target.

The Kinase Inhibitor Paradigm: Superiority of Non-Methylated Oxindoles

For targeted therapies aimed at the ATP-binding pocket of kinases (e.g., VEGFR, PDGFR, DYRK), non-methylated oxindoles consistently outperform their methylated counterparts . The causality is rooted in the thermodynamics of the kinase hinge region. The N1-H of the oxindole acts as a critical hydrogen bond donor to the backbone carbonyl of hinge residues (such as cysteine or glutamate)[1].

When N-methylation is introduced, two detrimental effects occur:

  • Loss of Enthalpic Gain: The crucial hydrogen bond is abolished.

  • Steric Penalty: The bulky methyl group clashes with the constrained geometry of the hinge region, rendering the compound inactive against kinase targets[1].

The Phenotypic/Non-Kinase Paradigm: Superiority of Methylated Oxindoles

Conversely, when developing compounds for non-kinase targets (e.g., tubulin polymerization inhibitors or general apoptotic agents like isatin derivatives), N-methylation often enhances cytotoxicity [2]. In these contexts, the N1-H is not a required pharmacophore. Instead, methylation increases the molecule's lipophilicity (LogP), thereby enhancing cellular membrane permeability and intracellular accumulation. For example, N-methylation of parent isatin compounds significantly enhances their baseline cytotoxicity against various carcinoma cell lines[2].

BindingLogic cluster_non_methylated Non-Methylated Oxindole (Targeted) cluster_methylated N-Methylated Oxindole (Off-Target/Phenotypic) NH Oxindole N1-H (H-Bond Donor) Hinge1 Kinase Hinge Region (Backbone C=O) NH->Hinge1 Strong H-Bond Cyto1 High Target Affinity (Potent Cytotoxicity) Hinge1->Cyto1 NMe Oxindole N1-CH3 (Steric Bulk) Hinge2 Kinase Hinge Region (Backbone C=O) NMe->Hinge2 Steric Clash Cyto2 Loss of Kinase Affinity (Reduced Cytotoxicity) Hinge2->Cyto2

Fig 1: Mechanistic divergence of kinase hinge-region binding between non-methylated and N-methylated oxindoles.

Comparative Data Analysis

The following tables summarize quantitative experimental data highlighting the divergent effects of N-methylation across different oxindole classes.

Table 1: Kinase-Targeted Models (Metallocene-Substituted Oxindoles)

Data demonstrates the detrimental effect of N-methylation on kinase-driven cytotoxicity[1].

Compound ClassN1 StatusTarget Kinases (e.g., DYRK)Leukemia Cell Viability (IC₅₀)SAR Conclusion
Compound 3 Non-Methylated (N-H)Excellent InhibitionModerate MicromolarActive; H-bond intact
Compound 4 & 5 N-Methylated (N-CH₃)InactiveNo Appreciable EffectInactive; Steric clash
Table 2: Non-Kinase/Phenotypic Models (Isatin Derivatives)

Data demonstrates the enhancing effect of N-alkylation/methylation on general cytotoxicity[2].

Compound ClassN1 StatusTarget Cell LinesCytotoxicity Profile (IC₅₀)SAR Conclusion
Parent Isatin (1) Non-Methylated (N-H)Broad Carcinoma PanelBaseline (Low Potency)Poor permeability
N-Methyl Isatin N-Methylated (N-CH₃)Broad Carcinoma PanelSignificantly EnhancedImproved lipophilicity
N-Naphthyl Isatins N-Alkylated (Bulky)U937, Jurkat T-cells0.19 µM – 0.91 µMHighly potent off-target

Experimental Methodologies

To accurately profile the comparative cytotoxicity of matched oxindole pairs, an orthogonal screening approach is required. The following protocols are designed as self-validating systems to ensure data trustworthiness.

AssayWorkflow cluster_assays Orthogonal Screening Strategy Library Oxindole Library (Matched Pairs: NH vs N-Me) Biochem TR-FRET Kinase Assay (Target-Specific Affinity) Library->Biochem Evaluate Binding Cellular MTT Viability Assay (Phenotypic Cytotoxicity) Library->Cellular Evaluate Viability Analysis SAR Data Integration (Selectivity Index Calculation) Biochem->Analysis Cellular->Analysis Lead Lead Optimization (Balancing Potency & Permeability) Analysis->Lead

Fig 2: Orthogonal screening workflow for evaluating oxindole structure-activity relationships.

Protocol A: TR-FRET Kinase Inhibition Assay (Biochemical)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because highly conjugated oxindoles often exhibit autofluorescence, which confounds standard colorimetric assays. TR-FRET introduces a time delay that eliminates background fluorescence, isolating true target binding.

Step-by-Step Workflow:

  • Preparation: Prepare a 10-point 1:3 serial dilution of methylated and non-methylated oxindoles in 100% DMSO.

  • Reaction Assembly: In a 384-well low-volume plate, combine 5 µL of Kinase/Europium-labeled antibody mixture with 100 nL of compound. Incubate for 15 minutes at room temperature.

  • Tracer Addition: Add 5 µL of Kinase Tracer (fluorophore-labeled ATP-competitive probe).

  • Incubation & Reading: Incubate for 1 hour. Read the plate on a microplate reader capable of TR-FRET (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Checkpoint:

    • Positive Control: Staurosporine (pan-kinase inhibitor).

    • Negative Control: 1% DMSO vehicle.

    • Quality Metric: Calculate the Z'-factor. The assay is only valid if Z' > 0.5, confirming robust signal-to-background separation.

Protocol B: MTT Cellular Viability Assay (Phenotypic)

Causality: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity. This provides a direct, causal link between the compound's ability to cross the cell membrane (influenced by N-methylation) and its ultimate impact on cellular metabolism and viability.

Step-by-Step Workflow:

  • Cell Seeding: Seed target cancer cells (e.g., U937, Jurkat) at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with oxindole variants (0.1 µM to 100 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until intracellular purple formazan crystals form.

  • Solubilization: Remove media and add 100 µL of DMSO to dissolve the crystals.

  • Quantification: Measure absorbance at 570 nm.

  • Self-Validation Checkpoint:

    • Background Control: Cell-free wells containing only media and MTT (subtract this absorbance from all readings).

    • Cytotoxicity Control: Doxorubicin (1 µM).

    • Data Integrity: Ensure the DMSO vehicle control shows >95% viability compared to untreated cells to rule out solvent toxicity.

Expert Conclusion

The comparative cytotoxicity of methylated versus non-methylated oxindoles cannot be generalized; it is strictly context-dependent. If your drug discovery program targets the ATP-binding pocket of a kinase, preserving the N1-H is non-negotiable to maintain the critical hydrogen bond with the hinge region. However, if your program is focused on phenotypic screening or non-kinase intracellular targets (like tubulin), exploring N-methylation is a highly recommended strategy to optimize lipophilicity, overcome permeability barriers, and drive potent cellular cytotoxicity.

References

1.[1] Size Does Matter. Sterically Demanding Metallocene-Substituted 3-Methylidene-Oxindoles Exhibit Poor Kinase Inhibitory Action. CORE. Available at: 2.[3] Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PubMed Central (PMC). Available at: 3.[2] Recent highlights in the development of isatin- based anticancer agents. SciSpace. Available at:

Sources

Safety & Regulatory Compliance

Safety

6-Hydroxy-3-methylindolin-2-one proper disposal procedures

Comprehensive Safety and Disposal Protocol for 6-Hydroxy-3-methylindolin-2-one Introduction 6-Hydroxy-3-methylindolin-2-one (CAS: 1713477-55-4) is a critical oxindole building block frequently utilized in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 6-Hydroxy-3-methylindolin-2-one

Introduction 6-Hydroxy-3-methylindolin-2-one (CAS: 1713477-55-4) is a critical oxindole building block frequently utilized in the synthesis of small-molecule kinase inhibitors and novel therapeutics. Due to its biological activity profile and physical state as a fine powder, improper handling and disposal pose significant risks to both laboratory personnel and the environment. This guide provides drug development professionals and bench scientists with a self-validating, step-by-step protocol for the safe operational handling and compliant disposal of 6-Hydroxy-3-methylindolin-2-one, grounded in the National Research Council's Prudent Practices in the Laboratory[1][2] and U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[3].

Part 1: Chemical Profiling & Hazard Assessment

Before initiating any experimental workflow, a thorough risk assessment must be conducted[1]. 6-Hydroxy-3-methylindolin-2-one is a nitrogenous heterocyclic compound. While it lacks a specific EPA P-list or U-list designation[4], it must be managed as a hazardous organic pharmaceutical intermediate to ensure regulatory compliance and laboratory safety.

Table 1: Physicochemical and Hazard Profile

Property / ClassificationDetailOperational Implication
CAS Number 1713477-55-4Unique identifier for safety data sheets (SDS) and waste profiling.
Molecular Formula C9H9NO2Non-halogenated organic compound; dictates the incineration pathway.
Physical State Solid (Powder)High risk of aerosolization; necessitates localized exhaust ventilation.
GHS Hazard Class Irritant (Skin/Eye/Respiratory)Mandates appropriate PPE (nitrile gloves, safety goggles, lab coat).
Environmental Hazard Potential Aquatic ToxicityAbsolute prohibition of drain disposal (sewering)[5].

Part 2: Operational Handling & Experimental Workflow

Expertise in chemical handling requires understanding the causality behind the protocol. The following workflow ensures exposure minimization during synthesis and formulation.

Step-by-Step Handling Protocol:

  • Preparation & PPE Verification: Don standard PPE, including a flame-resistant lab coat, chemical-resistant nitrile gloves, and safety goggles.

    • Causality: Double-gloving is highly recommended for extended handling to provide a fail-safe against micro-tears when working with fine, biologically active powders.

  • Weighing & Transfer: Conduct all weighing inside a certified chemical fume hood or a localized ventilated balance enclosure (VBE).

    • Causality: Ambient drafts in the open lab can easily aerosolize the fine powder, leading to accidental inhalation exposure and cross-contamination of adjacent workspaces.

  • Reaction Setup: Transfer the pre-weighed compound to the reaction vessel using a sealed transfer container if moving between hoods. Purge the reaction vessel with an inert gas (e.g., Nitrogen or Argon) if using volatile or flammable solvents.

  • Quenching & Workup: Upon reaction completion, quench the mixture slowly under controlled cooling.

    • Causality: Rapid quenching can cause an exothermic runaway, leading to solvent boil-off and the dangerous aerosolization of the dissolved oxindole derivative.

Workflow Start Weighing & Prep (Fume Hood / VBE) React Synthesis / Reaction (Inert Atmosphere) Start->React Sealed Transfer Quench Reaction Quenching (Controlled Cooling) React->Quench Reaction Completion Segregate Waste Segregation (Liquid vs. Solid) Quench->Segregate Aqueous/Organic Workup

Experimental workflow for the safe handling and processing of 6-Hydroxy-3-methylindolin-2-one.

Part 3: Waste Segregation & Disposal Procedures

The overriding principle of laboratory waste management is that no experimental activity should begin unless a comprehensive disposal plan has been formulated[6]. For healthcare, academic, and pharmaceutical research facilities, the EPA's 40 CFR Part 266 Subpart P strictly prohibits the sewering (drain disposal) of any hazardous waste pharmaceuticals or their intermediates[5][7].

Step-by-Step Disposal Protocol:

  • Solid Waste Segregation:

    • Collect all contaminated consumables (e.g., weighing boats, pipette tips, empty vials, and outer gloves) in a designated, clearly labeled, leak-proof solid waste container.

    • Classification: Route as "Non-Halogenated Organic Solid Waste" for high-temperature incineration[6].

  • Liquid Waste Segregation (Organic):

    • Mother liquors and organic solvent washings containing dissolved 6-Hydroxy-3-methylindolin-2-one must be collected in a compatible high-density polyethylene (HDPE) or glass carboy.

    • Classification: Label as "Hazardous Waste - Flammable/Toxic Organic Liquid" (assigning appropriate EPA waste codes like D001 if ignitable solvents are present)[4].

  • Liquid Waste Segregation (Aqueous):

    • Aqueous layers from extraction workups may contain trace amounts of the oxindole. Do not pour down the drain.

    • Classification: Collect in a separate aqueous waste carboy, adjust the pH to neutral (6-8) if necessary, and route for chemical incineration.

  • Labeling and Storage: Ensure all waste containers are kept tightly closed unless actively adding waste. Labels must be intact, fully legible, and list all constituents by percentage (e.g., "6-Hydroxy-3-methylindolin-2-one, <1%; Ethyl Acetate, 99%")[6].

WasteTree Waste 6-Hydroxy-3-methylindolin-2-one Waste Stream Solid Solid Waste (Powder, PPE, Vials) Waste->Solid Liquid Liquid Waste (Solvents, Washings) Waste->Liquid Solid_Disposal Incineration (Non-Halogenated Solid) Solid->Solid_Disposal Liquid_Org Organic Waste (High-Temp Incineration) Liquid->Liquid_Org Organic Solvents Liquid_Aq Aqueous Waste (No Sewering / Incineration) Liquid->Liquid_Aq Aqueous Extractions

Decision tree for segregating and disposing of 6-Hydroxy-3-methylindolin-2-one waste streams.

Part 4: Spill Response & Decontamination

In the event of an accidental release, immediate and systematic action is required to prevent environmental contamination and personnel exposure.

  • Immediate Isolation: Evacuate non-essential personnel from the immediate vicinity. Ensure the fume hood remains operational to maintain negative pressure.

  • Containment (Dry Spill): If the powder is spilled, do not dry sweep, as the mechanical action will aerosolize the compound. Lightly mist the spilled powder with a compatible solvent (e.g., water or a dilute surfactant) to suppress dust formation.

  • Cleanup: Wipe up the dampened powder using absorbent pads or damp paper towels. Work systematically from the outside of the spill toward the center to prevent spreading the contaminant.

  • Decontamination: Wash the affected surface thoroughly with soap and water, followed by an alcohol wipe (e.g., 70% isopropanol) to solubilize and remove any residual organic residue.

  • Disposal: Place all cleanup materials into a heavy-duty plastic bag, seal it, and dispose of it as hazardous solid waste as outlined in Part 3.

References

  • EPA.gov. "Hazardous Waste Listings | EPA." U.S. Environmental Protection Agency. Available at:[Link]

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. Available at: [Link]

  • WasteMedic. "New Subpart P Rule: What the 2025 Hazardous Waste Pharmaceuticals Regulations Mean for Your Facility." Available at: [Link]

  • NIH NCBI Bookshelf. "Management of Waste - Prudent Practices in the Laboratory." Available at:[Link]

Sources

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